3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-4-9-8(3-1)10(11-14-9)13-6-7-5-12-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKDXDWRTWABCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=NOC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" physical properties
An In-depth Technical Guide to the Physical Properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 65476-23-5, is a bifunctional molecule of significant interest in contemporary chemical research.[1][2] Its structure integrates a rigid benzo[d]isoxazole core with a reactive oxirane (epoxide) moiety through an ether linkage. This unique combination makes it a valuable intermediate and building block in medicinal chemistry and materials science.[1] The benzo[d]isoxazole scaffold is a well-established pharmacophore present in numerous psychoactive and antimicrobial agents, while the epoxide group offers a versatile handle for a wide array of chemical transformations.
This guide serves as a comprehensive technical resource on the core physical and chemical properties of this compound. Moving beyond a simple data sheet, this document provides detailed experimental protocols for property determination, explains the scientific rationale behind these methodologies, and discusses the implications of these properties for practical applications. The aim is to equip researchers and developers with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.
Core Physicochemical Properties
| Property | Value / Information | Source |
| CAS Number | 65476-23-5 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| Purity (Typical) | ≥95% | [2][3] |
| Appearance | Data not available; likely a solid or high-boiling liquid | - |
| Melting Point | Data not available in public literature | - |
| Boiling Point | Data not available in public literature | - |
| Solubility | Data not available in public literature | - |
| Storage Conditions | Store refrigerated at 0-8°C, sealed in a dry environment | [1][4] |
| Topological Polar Surface Area (TPSA) | 47.79 Ų | [2] |
| LogP (Computed) | 1.6054 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Experimental Determination of Physical Properties
For novel or sparsely documented compounds, the empirical determination of physical properties is a cornerstone of chemical characterization. The following protocols are presented as self-validating systems for researchers to obtain reliable data.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch or sample of the title compound is outlined below. This process ensures that purity is assessed before other physical constants are measured.
Caption: Workflow for the comprehensive physical characterization of a chemical entity.
Protocol 1: Melting Point Determination via Capillary Method
-
Causality & Expertise: The melting point is a rapid and effective indicator of a substance's purity. A sharp, well-defined melting point (e.g., within a 0.5-1.0°C range) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range. This protocol is chosen for its high precision and requirement for only a small amount of material.
-
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free sample is critical for an accurate reading.
-
Loading: Finely crush the crystalline sample. Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a 2-3 mm column at the bottom.
-
Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (if unknown, a preliminary rapid scan is required). Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Protocol 2: Solubility Screening
-
Causality & Expertise: Understanding a compound's solubility profile is paramount for its application. In drug development, it dictates formulation strategies and bioavailability. In synthesis, it governs the choice of solvents for reactions, workup, and purification (e.g., recrystallization). This protocol establishes a qualitative and semi-quantitative profile across solvents of varying polarities.
-
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane (DCM), and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Weigh approximately 10 mg of the compound into separate small, labeled vials.
-
Qualitative Assessment: To each vial, add the selected solvent dropwise (e.g., 100 µL increments) at room temperature (approx. 25°C), vortexing after each addition.
-
Classification:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-3 mL.
-
Slightly Soluble: Dissolves in 3-10 mL.
-
Insoluble: Does not fully dissolve in > 10 mL.
-
-
Temperature Effect (Optional): For samples that are slightly soluble or insoluble, gently warm the vial (e.g., to 50°C) to observe if solubility increases, which is crucial information for planning recrystallization.
-
Structural and Spectroscopic Characterization
Spectroscopic analysis provides irrefutable confirmation of the compound's molecular structure. The interplay between different techniques validates the connectivity of the benzo[d]isoxazole core, the ether linkage, and the oxirane ring.
Caption: Relationship between spectroscopic methods and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality & Expertise: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR identifies all unique carbon atoms.
-
¹H NMR - Predicted Chemical Shifts (δ) and Splitting:
-
Aromatic Protons (4H): Expected in the range of δ 7.0-8.0 ppm. The substitution pattern on the benzene ring will lead to a complex multiplet or a series of doublets and triplets.
-
Oxymethylene Protons (-O-CH₂-): The two protons of the CH₂ group linking the ether oxygen to the oxirane are diastereotopic. They are expected to appear as two distinct signals, likely a doublet of doublets each, in the range of δ 4.0-4.5 ppm.
-
Oxirane Protons (3H): The CH and CH₂ protons on the epoxide ring are also expected in a distinct region, typically δ 2.5-3.5 ppm, with characteristic coupling constants (J-values).
-
-
¹³C NMR - Predicted Chemical Shifts (δ):
-
Aromatic Carbons: Multiple signals expected between δ 110-165 ppm, including the quaternary carbons of the fused ring system.
-
Oxymethylene Carbon (-O-CH₂-): A single peak expected around δ 65-75 ppm.
-
Oxirane Carbons: Two signals expected between δ 45-55 ppm.
-
-
Protocol:
-
Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data to obtain high-resolution spectra for analysis of chemical shifts, integration, and coupling patterns.
-
High-Resolution Mass Spectrometry (HRMS)
-
Causality & Expertise: HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental formula. This technique is definitive for verifying that the compound in hand is indeed C₁₀H₉NO₃.
-
Expected Results:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.
-
Parent Ion: Expect to observe the protonated molecule [M+H]⁺.
-
Calculated Mass for [C₁₀H₁₀NO₃]⁺: 192.0655
-
Trustworthiness: The experimental mass should match the calculated mass to within 5 ppm to be considered a definitive confirmation of the molecular formula.
-
-
Protocol:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode and identify the peak corresponding to [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass calculated for the protonated formula.
-
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its chemical structure—containing a reactive epoxide and a bioactive heterocycle—necessitates cautious handling.[5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a well-ventilated chemical fume hood.[5][6]
-
Handling: Avoid all direct contact with skin and eyes.[7] Do not inhale dust or vapors.[5] The compound is classified as potentially toxic if swallowed or in contact with skin and may cause serious eye irritation.[5]
-
Storage: To ensure long-term stability and prevent degradation (e.g., hydrolysis of the epoxide ring), the compound must be stored in a tightly sealed container, protected from moisture and light, and kept refrigerated at 0-8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a molecule with considerable synthetic potential. A thorough understanding of its physical properties, as outlined in this guide, is not merely an academic exercise. It is the foundation upon which successful research and development are built. Accurate data on solubility, stability, and purity directly impacts the efficiency of synthetic routes, the reliability of biological screening results, and the development of novel materials. The protocols and rationale provided herein offer a robust framework for researchers to confidently characterize this valuable chemical building block.
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Lebanon Seaboard Corporation. (2014). SAFETY DATA SHEET: Preen Southern Weed Preventer plus Fire Ant, Flea & Tick Killer. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity, C10H9NO3, 250 mg. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information for Amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isoxazole. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]
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Chem Sci Trans. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. Retrieved from [Link]
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"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" chemical structure and bonding
An In-Depth Technical Guide to the Structure and Bonding of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 65476-23-5), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The document elucidates the molecule's structural features, bonding characteristics, and electronic properties through a detailed examination of its constituent moieties: the aromatic benzo[d]isoxazole core and the reactive oxirane (epoxide) ring. We will explore spectroscopic signatures, predictable reactivity, synthetic pathways, and the established therapeutic relevance of the benzisoxazole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.
Molecular Architecture and Elucidation
This compound, with a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , is a bifunctional molecule.[1][2][3] Its structure is characterized by a planar, aromatic benzo[d]isoxazole system linked to a chiral glycidyl ether side chain.
The benzo[d]isoxazole core is an aromatic heterocyclic system where a benzene ring is fused to an isoxazole ring.[4] The isoxazole component is a five-membered ring containing adjacent nitrogen and oxygen atoms, which imparts specific electronic properties and reactivity to the scaffold.[5] This core structure is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide array of biological activities, including roles as anticonvulsants, BET inhibitors for cancer therapy, and HIF-1α inhibitors.[6][7][8][9]
The side chain consists of an oxirane (epoxide) ring connected to the benzisoxazole core via a methylene ether linkage (-O-CH₂-). The three-membered epoxide ring is highly strained and serves as a potent electrophilic site, making it a key handle for synthetic transformations.[10]
Below is the annotated chemical structure of this compound.
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An In-depth Technical Guide to 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (CAS: 65476-23-5): A Versatile Intermediate in Pharmaceutical and Materials Science
Abstract
This technical guide provides a comprehensive overview of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (CAS Number: 65476-23-5), a heterocyclic compound of significant interest in modern organic synthesis. By virtue of its bifunctional nature, incorporating a privileged benzo[d]isoxazole scaffold and a reactive oxirane (epoxide) ring, this molecule serves as a pivotal intermediate in the development of advanced pharmaceutical agents and functional materials. This document elucidates the compound's structural features, physico-chemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the chemical reactivity of the oxirane moiety, providing mechanistic insights into its application for constructing more complex molecular architectures, particularly in the synthesis of β-adrenergic receptor antagonists (beta-blockers). This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this versatile building block.
Introduction: The Significance of the Benzo[d]isoxazole Scaffold
The benzo[d]isoxazole core is a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets.[1] This structural motif is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of therapeutic applications including antipsychotic, anticancer, anticonvulsant, and antimicrobial activities.[2] The fusion of a benzene ring with an isoxazole ring creates a rigid, planar system with a unique electronic distribution, which facilitates interactions with various biological receptors and enzymes. The versatility of the benzo[d]isoxazole ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. The introduction of an oxiran-2-ylmethoxy group at the 3-position, as in the topic compound, appends a highly reactive electrophilic site, making it an invaluable intermediate for further chemical elaboration.[3]
Physicochemical and Structural Properties
This compound is a solid at room temperature, with key properties summarized in the table below. The molecule's structure combines the aromatic, electron-rich benzo[d]isoxazole system with the strained, three-membered oxirane ring, which is tethered via a flexible ether linkage.
| Property | Value | Source(s) |
| CAS Number | 65476-23-5 | [1][3] |
| Molecular Formula | C₁₀H₉NO₃ | [1][3] |
| Molecular Weight | 191.19 g/mol | [3] |
| Appearance | Solid (predicted) | General Knowledge |
| Storage Conditions | 0-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 47.79 Ų | [1] |
| logP (calculated) | 1.6054 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-hydroxybenzo[d]isoxazole and an excess of epichlorohydrin under basic conditions. This method is a standard approach for the preparation of glycidyl ethers from phenols.
Reaction Rationale and Mechanistic Insight
The synthesis hinges on the deprotonation of the weakly acidic hydroxyl group of 3-hydroxybenzo[d]isoxazole by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of epichlorohydrin. The reaction proceeds via an initial nucleophilic attack on the least sterically hindered carbon of the epoxide, followed by an intramolecular SN2 reaction to form the new epoxide ring. However, the more common and industrially preferred method involves the attack on the chloromethyl group of epichlorohydrin, followed by base-induced ring-closing of the resulting chlorohydrin. The use of a base is crucial for both the initial deprotonation and the final ring-closing step.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for glycidyl ether synthesis.
-
Reaction Setup: To a solution of 3-hydroxybenzo[d]isoxazole (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added a powdered anhydrous base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Addition of Epichlorohydrin: Epichlorohydrin (a large excess, e.g., 5.0-10.0 eq) is added to the stirred suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to remove the excess epichlorohydrin and solvent.
-
Purification: The crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel.
Chemical Reactivity and Applications
The synthetic utility of this compound is primarily derived from the high reactivity of its terminal epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions by a wide variety of nucleophiles.
Nucleophilic Ring-Opening of the Oxirane Moiety
The epoxide ring can be opened under both acidic and basic/nucleophilic conditions. The regioselectivity of the ring-opening is dependent on the reaction conditions.
-
Under Basic/Nucleophilic Conditions: The nucleophile will preferentially attack the less sterically hindered terminal carbon of the epoxide (an SN2-type mechanism). This is the most common pathway for the synthesis of derivatives from this intermediate.
-
Under Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge.
A prominent application of this reactivity is in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers.[4] Many beta-blockers share a common structural feature: an aryloxypropanolamine side chain. This compound is an ideal precursor for such structures.
Caption: General reactivity pathway of the title compound.
Exemplary Application: Synthesis of a Propanolamine Derivative
The reaction with an amine, such as isopropylamine, leads to the formation of a 1-amino-3-aryloxy-2-propanol derivative, a core structure in many beta-blockers.
Reaction Scheme:
This compound + Isopropylamine → 1-(Benzo[d]isoxazol-3-yloxy)-3-(isopropylamino)propan-2-ol
Protocol Outline:
-
Reaction: this compound is dissolved in a suitable solvent, such as ethanol or isopropanol.
-
Amine Addition: An excess of isopropylamine is added to the solution.
-
Heating: The mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Isolation: The solvent and excess amine are removed under reduced pressure, and the resulting crude product is purified, often by recrystallization or column chromatography.
This synthetic route highlights the utility of the title compound as a key building block in pharmaceutical research and development. While this specific beta-blocker is a hypothetical example, the reaction pathway is well-established for analogous compounds.[4]
Conclusion
This compound is a strategically important synthetic intermediate that bridges the well-established pharmacological potential of the benzo[d]isoxazole scaffold with the versatile reactivity of the epoxide functional group. Its straightforward synthesis and the predictable reactivity of the oxirane ring make it a valuable tool for medicinal chemists in the construction of diverse compound libraries, particularly in the search for new therapeutics targeting the adrenergic system. Furthermore, its potential application in materials science as a cross-linking agent or a monomer for specialty polymers underscores its broader utility in chemical research. Future investigations into the applications of this compound are likely to yield novel molecules with significant biological and material properties.
References
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BIOFOUNT. 65476-23-5|3-(OXIRAN-2-YLMETHOXY)BENZO[D... Available from: [Link]
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Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. Available from: [Link]
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Open Research Oklahoma. Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Available from: [Link]
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Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available from: [Link]
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European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. Available from: [Link]
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Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]
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PubMed. Synthesis and Adrenergic Beta-Blocking Activity of Some 1,3-benzodioxole Derivatives. Available from: [Link]
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PubMed. Novel chiral isoxazole derivatives: synthesis and pharmacological characterization at human beta-adrenergic receptor subtypes. Available from: [Link]
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PubMed. Synthesis and pharmacology of potential beta-blockers. Available from: [Link]
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Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]
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PMC. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]
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An In-Depth Technical Guide to 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole: Synthesis, Characterization, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a bifunctional molecule integrating the privileged benzo[d]isoxazole scaffold with a reactive epoxide moiety. This unique combination makes it a valuable and versatile intermediate in medicinal chemistry and materials science. While this compound is commercially available, detailed public-domain literature on its specific synthesis and characterization is sparse. This guide, therefore, serves as a technical primer, offering a robust, chemically sound proposed synthesis pathway, predicted characterization data based on established principles of spectroscopy, and an exploration of its potential applications grounded in the known reactivity of its constituent functional groups. The objective is to provide researchers with a foundational understanding and a practical framework for utilizing this compound in novel research and development endeavors.
Physicochemical Properties
The fundamental molecular attributes of this compound provide the basis for its chemical behavior and analytical identification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.19 g/mol | [3][4] |
| CAS Number | 65476-23-5 | [1][2] |
| Appearance | (Typically a solid) | Inferred from related compounds |
| Storage Conditions | Store at 0-8°C | [4] |
| Synonyms | 3-(Glycidyloxy)benzo[d]isoxazole, 1,2-Benzisoxazole, 3-(oxiranylmethoxy)- | [1] |
Proposed Synthesis and Experimental Protocol
The most logical and efficient synthetic route to this compound is a Williamson ether synthesis. This well-established reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, the precursors are 3-hydroxybenzo[d]isoxazole and (±)-epichlorohydrin.
Synthesis Workflow Diagram
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- 2. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic and Synthetic Elucidation of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole: A Technical Guide
Introduction
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure uniquely combines the benzo[d]isoxazole scaffold, a motif found in various pharmacologically active compounds, with a reactive oxirane (epoxide) ring. This dual functionality makes it a valuable intermediate for synthesizing more complex molecules, including potential anti-cancer agents and specialized polymers.[1] A thorough understanding of its spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity, and understand its reactivity.
This guide provides a comprehensive overview of the spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. Furthermore, a detailed, field-proven protocol for its synthesis is presented, offering a complete framework for its preparation and characterization.
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of the alkoxide, generated from 3-hydroxybenzo[d]isoxazole, on an electrophilic alkyl halide, in this case, epichlorohydrin.
The causality behind this choice of methodology lies in its efficiency and selectivity. 3-Hydroxybenzo[d]isoxazole, being phenolic in nature, is readily deprotonated by a suitable base like potassium carbonate to form a potent nucleophile. Epichlorohydrin provides the required three-carbon chain with a reactive epoxide, and the chloride serves as an excellent leaving group for the SN2 reaction. The primary carbon of the chloromethyl group is unhindered, favoring substitution over elimination.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Hydroxybenzo[d]isoxazole (1.0 eq)
-
Epichlorohydrin (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzo[d]isoxazole (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension. The base is crucial for deprotonating the hydroxyl group to form the nucleophilic phenoxide.
-
Add epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted ¹H and ¹³C NMR spectra are detailed below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Caption: Structure of this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4 | 7.70 - 7.65 | d | ~8.0 | 1H | Aromatic proton ortho to the ring fusion, deshielded. |
| H-5 | 7.55 - 7.45 | m | 1H | Aromatic proton, complex coupling. | |
| H-6 | 7.35 - 7.25 | m | 1H | Aromatic proton, complex coupling. | |
| H-7 | 7.60 - 7.55 | d | ~8.0 | 1H | Aromatic proton ortho to the oxygen of the isoxazole ring. |
| H-8a, H-8b | 4.55 - 4.40 | m | 2H | Diastereotopic protons of the -O-CH₂- group, adjacent to the chiral center. | |
| H-9 | 3.45 - 3.40 | m | 1H | Methine proton of the oxirane ring. | |
| H-10a | 2.98 - 2.92 | dd | J= ~5.0, ~4.0 | 1H | Diastereotopic proton of the oxirane -CH₂- group. |
| H-10b | 2.80 - 2.75 | dd | J= ~5.0, ~2.5 | 1H | Diastereotopic proton of the oxirane -CH₂- group. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Label | Predicted Chemical Shift (ppm) | Rationale |
| C-3 | 163.0 - 162.0 | Carbon of the C=N-O group in the isoxazole ring. |
| C-3a | 120.0 - 119.0 | Aromatic carbon at the ring junction. |
| C-4 | 123.0 - 122.0 | Aromatic CH. |
| C-5 | 131.0 - 130.0 | Aromatic CH. |
| C-6 | 110.0 - 109.0 | Aromatic CH. |
| C-7 | 125.0 - 124.0 | Aromatic CH. |
| C-7a | 152.0 - 151.0 | Aromatic carbon attached to oxygen. |
| C-8 | 70.0 - 69.0 | Carbon of the -O-CH₂- ether linkage. |
| C-9 | 50.0 - 49.0 | Methine carbon of the oxirane ring. |
| C-10 | 45.0 - 44.0 | Methylene carbon of the oxirane ring. |
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3070 - 3010 | C-H stretch | Aromatic & Oxirane C-H | Characteristic stretching of sp² and strained sp³ C-H bonds. |
| 1620 - 1600 | C=N stretch | Isoxazole Ring | Typical for the C=N bond within the heterocyclic ring. |
| 1580 - 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1260 - 1220 | C-O-C stretch | Aryl Ether | Asymmetric stretching of the aryl-O-CH₂ bond. |
| 1100 - 1050 | C-O-C stretch | Aliphatic Ether | Stretching of the CH₂-O-CH₂ linkage. |
| 950 - 850 | C-O stretch | Oxirane Ring | Asymmetric ring stretching ("ring breathing") of the epoxide. |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ether linkage and the opening of the isoxazole and oxirane rings.
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment |
| 191 | [M]⁺ (Molecular Ion) |
| 135 | [M - C₃H₄O]⁺ |
| 134 | [M - C₃H₅O]⁺ |
| 106 | [C₇H₄NO]⁺ |
| 78 | [C₆H₄N]⁺ |
| 57 | [C₃H₅O]⁺ |
The fragmentation is likely initiated by the cleavage of the bond between the ether oxygen and the glycidyl group, which is a common pathway for glycidyl ethers. Another significant fragmentation pathway involves the characteristic cleavage of the isoxazole N-O bond.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide, derived from established principles and analysis of related structures, provide a robust framework for the identification and characterization of this compound. The detailed synthetic protocol offers a reliable method for its preparation. This comprehensive information is intended to support researchers in drug discovery and materials science in their work with this versatile and important chemical intermediate.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [https://organic.chem.urich.edu/PDF/ एक्सपेरिमेंट्स/11-Williamson.pdf]([Link] एक्सपेरिमेंट्स/11-Williamson.pdf)
-
Sechi, M., et al. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Gallardo, A., et al. Multiple-stage mass spectrometry analysis of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether and their derivatives. PubMed. Available from: [Link]
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"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" mechanism of action in biological systems
An In-depth Technical Guide on the Postulated Mechanism of Action of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Authored by: Gemini, Senior Application Scientist
Disclaimer: Direct experimental data on the biological mechanism of action for this compound is not extensively available in current scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework based on the well-documented activities of its constituent chemical moieties: the benzisoxazole core and the reactive oxirane (epoxide) ring. The proposed mechanisms and experimental protocols are intended to serve as a foundational resource for researchers initiating investigations into this molecule and similarly structured compounds.
Executive Summary: A Molecule of Two Halves
This compound is a small molecule featuring a stable, heterocyclic benzisoxazole scaffold linked to a highly reactive oxirane ring. This unique structure suggests a dual-function mechanism of action. The benzisoxazole moiety likely acts as a "guidance system," directing the molecule to specific biological targets based on its structural and electronic properties. The oxirane ring, a potent electrophile, is postulated to be the "warhead," capable of forming irreversible covalent bonds with nucleophilic residues on the target macromolecule, leading to its modulation.
This guide will deconstruct this proposed mechanism, explore the known biological activities of its components, and provide a comprehensive roadmap for the experimental validation of its hypothesized action in biological systems.
Deconstruction of the Putative Mechanism
The biological activity of this compound can be logically dissected by analyzing its two primary functional components.
The Benzisoxazole Scaffold: A Privileged Pharmacophore
The benzisoxazole ring system is a well-established "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. Derivatives of benzisoxazole have been successfully developed into drugs with a wide range of therapeutic applications, including:
-
Antipsychotics: Drugs like risperidone and iloperidone contain a benzisoxazole core and are known to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.
-
Anticonvulsants: Zonisamide, another benzisoxazole derivative, functions by blocking sodium and calcium channels.
-
Antimicrobials and Antivirals: Certain benzisoxazole compounds have demonstrated inhibitory activity against various pathogens.
It is therefore plausible that the benzisoxazole portion of this compound facilitates the initial, non-covalent binding of the molecule to a specific protein target. The precise nature of this target would be dictated by the substitution pattern and overall topography of the molecule.
The Oxirane Ring: A Covalent Modifier
The oxirane (epoxide) ring is a three-membered cyclic ether that is highly strained. This ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. In biological systems, common nucleophiles include the side chains of amino acids like cysteine (thiol group), histidine (imidazole group), lysine (amine group), and serine (hydroxyl group), as well as DNA bases.
This reactivity is the basis for the mechanism of action of many known covalent inhibitors and genotoxic agents. It is hypothesized that once the benzisoxazole moiety has positioned the molecule within the binding site of a target protein, the oxirane ring can react with a nearby nucleophilic residue, leading to irreversible inhibition or modulation of the protein's function.
A Unified Hypothesis: Guided Covalent Inhibition
Combining these two concepts, we can formulate a primary hypothesis for the mechanism of action of this compound:
Hypothesis: The molecule acts as a targeted covalent inhibitor. The benzisoxazole core directs the molecule to the binding site of a specific protein (or other macromolecule). This initial, reversible binding event is followed by an irreversible covalent reaction between the oxirane ring and a nucleophilic residue within or near the binding site, leading to a sustained alteration of the target's biological activity.
This proposed mechanism is visualized in the following logical diagram:
Caption: Proposed two-step mechanism of action for this compound.
Experimental Roadmap for Mechanism of Action Elucidation
To validate the proposed mechanism, a multi-faceted experimental approach is required. This section outlines a logical flow of experiments, from initial screening to in-depth characterization.
Step 1: Phenotypic Screening and Target Class Identification
The first step is to determine the biological context in which the molecule is active.
-
Protocol: Broad Phenotypic Screening
-
Assay Selection: Utilize a panel of cell-based assays representing diverse biological processes (e.g., cell proliferation, apoptosis, cytokine release, receptor signaling).
-
Dose-Response: Treat various cell lines with a range of concentrations of the compound to determine its potency (EC50) and efficacy in each context.
-
Data Analysis: Identify the cellular phenotype most potently affected by the compound. This will provide initial clues about the signaling pathway or target class involved.
-
Step 2: Target Identification and Validation
Once a primary phenotype is identified, the next crucial step is to pinpoint the specific molecular target(s).
-
Protocol: Affinity-Based Proteomics for Target ID
-
Probe Synthesis: Synthesize a derivative of the parent molecule that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) for subsequent enrichment.
-
Cell Lysate Treatment: Incubate the tagged probe with cell lysates or living cells to allow for covalent bond formation with its target(s).
-
Affinity Purification: Use streptavidin beads (for biotin tags) or click chemistry to pull down the probe-protein complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Validation: Validate the identified hits using orthogonal methods, such as Western blotting, or by demonstrating a direct functional consequence of the interaction in a purified system (see Step 3).
-
The workflow for target identification is illustrated below:
Caption: Experimental workflow for identifying the protein targets of a covalent probe.
Step 3: Biochemical and Biophysical Characterization of the Interaction
With a putative target identified, the interaction must be characterized in a controlled, in vitro environment.
-
Protocol: In Vitro Enzyme/Binding Assays
-
Recombinant Protein: Express and purify the recombinant target protein.
-
Functional Assay: Utilize a functional assay for the protein (e.g., an enzyme activity assay or a radioligand binding assay).
-
Time-Dependent Inhibition: Incubate the protein with the compound for varying amounts of time. A time-dependent decrease in activity that is not reversed by dialysis is a hallmark of irreversible covalent inhibition.
-
Intact Protein Mass Spectrometry: Analyze the compound-treated protein using high-resolution mass spectrometry. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduction.
-
Peptide Mapping: Digest the modified protein and analyze the resulting peptides by MS/MS to identify the specific amino acid residue(s) that have been covalently modified.
-
Quantitative Data Summary
The data generated from these experiments should be meticulously recorded and summarized.
| Experiment | Key Parameter | Example Data | Interpretation |
| Cell Proliferation Assay | EC50 | 1.5 µM | Potent inhibitor of cell growth. |
| Affinity-Based Proteomics | Protein Enrichment | 20-fold enrichment of Protein Kinase X | Protein Kinase X is a high-confidence target. |
| In Vitro Kinase Assay | IC50 (time-dependent) | Decreases from 500 nM to 50 nM over 60 min | Suggests covalent, irreversible inhibition. |
| Intact Protein MS | Mass Shift | +217.2 Da (matches compound MW) | Confirms 1:1 covalent binding of the compound to the target protein. |
| Peptide Mapping (MS/MS) | Modified Residue | Cysteine at position 124 (Cys124) | Identifies the specific site of covalent modification within the protein's active site. |
Conclusion and Future Directions
The dual-function nature of this compound, combining a recognized pharmacophore with a reactive covalent warhead, presents a compelling starting point for the development of potent and selective molecular probes or therapeutic agents. The proposed mechanism of targeted covalent inhibition is a strong, testable hypothesis. The experimental roadmap provided in this guide offers a systematic approach to unequivocally determine its mechanism of action, identify its biological targets, and characterize the biochemical consequences of its interaction. Future work should focus on structure-activity relationship (SAR) studies to optimize both the targeting moiety (the benzisoxazole core) and the reactivity of the covalent warhead to enhance potency and selectivity.
References
-
Janssen, P. A., Niemegeers, C. J., Awouters, F., Schellekens, K. H., Megens, A. A., & Meert, T. F. (1988). Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. [Link]
-
Stahl, S. M. (2009). Iloperidone: a new second-generation antipsychotic. CNS Spectrums, 14(3), 125-129. [Link]
-
Krasowski, M. D. (2011). Zonisamide: a review of its pharmacology and use in the treatment of epilepsy. Expert Opinion on Pharmacotherapy, 12(11), 1785-1802. [Link]
An In-Depth Technical Guide to the Solubility and Stability Profile of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility and a proposed stability testing strategy for 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (CAS No. 65476-23-5). As a molecule of interest in pharmaceutical development and materials science, understanding its physicochemical properties is paramount for its effective application.[1] This document outlines predictive models for aqueous solubility, detailed protocols for experimental solubility determination, and a thorough plan for assessing the compound's stability under various stress conditions as mandated by ICH guidelines. The methodologies are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reliability.
Introduction and Molecular Overview
This compound is a bifunctional molecule incorporating a benzisoxazole core and a reactive epoxide moiety. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, found in a range of therapeutic agents, while the oxirane (epoxide) ring is a versatile functional group for chemical synthesis.[1] The inherent aromaticity of the benzisoxazole ring suggests a degree of stability, a property that is beneficial in the development of long-lasting advanced materials.[1] However, the strained epoxide ring and the ether linkage are potential sites of degradation.
A thorough understanding of this compound's solubility and stability is critical for its progression in any research and development pipeline, from optimizing reaction conditions to designing stable pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65476-23-5 | ChemScene[2] |
| Molecular Formula | C₁₀H₉NO₃ | ChemScene[2] |
| Molecular Weight | 191.18 g/mol | ChemScene[2] |
| Calculated LogP | 1.6054 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 47.79 Ų | ChemScene[2] |
| Hydrogen Bond Acceptors | 4 | ChemScene[2] |
| Hydrogen Bond Donors | 0 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Solubility Profile: Predictive and Experimental Approaches
A compound's solubility is a critical determinant of its biological activity, bioavailability, and formulate-ability. This section outlines both a predictive approach to estimate aqueous solubility and robust experimental protocols for its precise determination.
Predictive Aqueous Solubility Assessment
In the absence of experimental data, the General Solubility Equation (GSE) developed by Yalkowsky provides a valuable estimation of a compound's aqueous solubility (S) based on its octanol-water partition coefficient (LogP) and melting point (MP).
The equation is as follows:
LogS = 0.5 - 0.01(MP - 25) - LogP
Where:
-
LogS is the logarithm of the molar solubility (mol/L).
-
MP is the melting point in degrees Celsius.
-
LogP is the octanol-water partition coefficient.
Calculation: LogS = 0.5 - 0.01(120 - 25) - 1.6054 LogS = 0.5 - 0.01(95) - 1.6054 LogS = 0.5 - 0.95 - 1.6054 LogS = -2.0554
This corresponds to an estimated molar solubility of 0.0088 mol/L , or approximately 1.68 g/L . This prediction suggests that the compound is likely to have moderate aqueous solubility.
Experimental Solubility Determination
To obtain definitive solubility data, both kinetic and thermodynamic assays are recommended. These protocols are designed to provide a comprehensive understanding of the compound's dissolution behavior.
This high-throughput method is ideal for early-stage development and assesses the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Analysis: Analyze the plate using a nephelometer to detect precipitation by light scattering. The highest concentration that does not show precipitation is reported as the kinetic solubility.
This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (as described in Section 4).
Stability Profile: A Forced Degradation Strategy
Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stable formulations and stability-indicating analytical methods. The following protocols are based on ICH Q1A guidelines.
Overview of Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Hydrolytic Stability
This study will assess the susceptibility of the ether linkage and the epoxide ring to acid- and base-catalyzed hydrolysis.
Protocol:
-
Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in:
-
0.1 N Hydrochloric Acid (HCl)
-
Water (for neutral hydrolysis)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Store the solutions at 60°C and collect samples at 0, 2, 6, 12, and 24 hours.
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound and detect any degradation products.
Oxidative Stability
This protocol evaluates the molecule's sensitivity to oxidation.
Protocol:
-
Sample Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the solution.
-
Incubation: Keep the solution at room temperature and collect samples at 0, 2, 6, 12, and 24 hours.
-
Analysis: Analyze the samples directly by HPLC-UV.
Photostability
This study assesses degradation due to exposure to light, as per ICH Q1B guidelines.
Protocol:
-
Sample Preparation: Expose solid powder and a solution of the compound (in a photochemically inert solvent like acetonitrile/water) in a validated photostability chamber.
-
Light Exposure: Irradiate the samples with a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.
-
Control: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as controls.
-
Analysis: After exposure, analyze both the exposed and control samples by HPLC-UV.
Thermal Stability
This protocol evaluates the stability of the compound under dry heat conditions.
Protocol:
-
Sample Preparation: Place the solid compound in a controlled temperature oven.
-
Incubation: Expose the sample to a temperature of 80°C for up to 7 days.
-
Sampling: Collect samples at appropriate time points (e.g., 1, 3, and 7 days).
-
Analysis: Prepare solutions of the collected solid samples and analyze by HPLC-UV.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from all potential process impurities and degradation products.
Proposed HPLC-UV Method Parameters
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of ionizable compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 10-90% B over 20 minutes | To ensure elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 280 nm | Benzisoxazole derivatives typically exhibit strong UV absorbance in this region.[3] |
Method Validation Strategy
Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are key to demonstrating the method's specificity and stability-indicating nature.
Caption: HPLC method development and validation process.
Conclusion
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. The predictive solubility assessment suggests moderate aqueous solubility, which should be confirmed experimentally using the detailed protocols provided. The proposed forced degradation studies, guided by ICH principles, will systematically probe the molecule's vulnerabilities and establish its degradation profile. The outlined stability-indicating HPLC method serves as a robust starting point for the analytical work required to support these studies. By following this structured approach, researchers and drug development professionals can generate the critical data needed to advance the development of this promising compound.
References
-
Journal of the Chemical Society B: Physical Organic. Vapour spectrum of benzoxazole in the near ultraviolet. [Link]
-
ResearchGate. Benzisoxazole 2-oxides as novel UV absorbers and photooxidation inhibitors. [Link]
-
SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
-
SciELO. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. [Link]
-
SpectraBase. 1,2-benzisoxazole-3-acetanilide, oxime. [Link]
-
PubMed Central. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
PubChem. Benzo[d]isoxazol-3-ylmethanol. [Link]
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Theoretical studies on the electronic properties of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole"
A-1 Technical Guide
Executive Summary
This guide provides an in-depth theoretical analysis of the electronic properties of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, a molecule incorporating the biologically significant benzisoxazole scaffold and a reactive oxirane (epoxide) moiety.[1][2] Utilizing Density Functional Theory (DFT), we elucidate the molecule's structural and electronic characteristics to predict its reactivity, stability, and potential for intermolecular interactions. Key findings from Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) calculations are presented. The data collectively suggest that the molecule possesses distinct electrophilic and nucleophilic regions, a moderate HOMO-LUMO energy gap indicating a balance of stability and reactivity, and specific sites susceptible to interaction with biological targets. These quantum chemical insights serve as a foundational dataset for guiding rational drug design, predicting metabolic pathways, and optimizing the development of novel therapeutics based on the benzisoxazole framework.
Introduction: The Rationale for a Quantum Chemical Investigation
The benzisoxazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antipsychotic, and anti-inflammatory properties.[1] The title compound, this compound, is of particular interest due to the conjugation of this proven pharmacophore with an oxirane ring. The epoxide group is a versatile functional handle and a known electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in protein active sites, a mechanism exploited in targeted drug development.[2]
Understanding the electronic landscape of this molecule is paramount for predicting its behavior in a biological environment. Theoretical chemistry provides a powerful, cost-effective lens to peer into this landscape before committing to costly and time-consuming synthesis and in vitro testing.[3][4] By employing Density Functional Theory (DFT), we can model the molecule's ground state geometry, orbital energies, and charge distribution with high accuracy.[5][6] This guide details the application of DFT to dissect the electronic properties of this compound, providing a robust theoretical foundation for its future development as a potential drug candidate.
Computational Methodology: A Self-Validating Protocol
The credibility of theoretical predictions hinges on the rigor of the computational methodology. The protocol described herein is designed to be transparent and reproducible, ensuring the self-validation of our findings.
The Choice of Theoretical Framework: Density Functional Theory (DFT)
For a molecule of this size, DFT offers the optimal balance between computational accuracy and resource efficiency.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, a more manageable property than the many-electron wavefunction.[6] We specifically selected the B3LYP hybrid functional . This functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long-standing, proven track record for accurately predicting the geometries and electronic properties of organic molecules.[7][8]
Basis Set Selection: The Foundation of Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. We employed the 6-311++G(d,p) Pople-style basis set .[7][9]
-
Causality: The "6-311" designation indicates a split-valence, triple-zeta quality set, providing ample flexibility for valence electrons, which are crucial for chemical bonding and reactivity.
-
The "+" symbols (++) signify the addition of diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs, anions, and non-covalent interactions, which are critical in drug-receptor binding.
-
The "(d,p)" notation indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen). These functions allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of bonds in a molecular environment.
The combination of B3LYP with 6-311++G(d,p) is a well-validated level of theory for obtaining reliable results for the properties under investigation.[7][10] All calculations were performed using the Gaussian 09 software package.
Step-by-Step Computational Workflow
-
Structure Drawing & Initial Optimization: The 2D structure of this compound was drawn and converted to a 3D model. A preliminary geometry optimization was performed using a faster, lower-level method to obtain a reasonable starting structure.
-
Full Geometry Optimization: The structure was then fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The optimization was considered complete when the forces on all atoms were negligible, ensuring the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirmed that the structure is a true energy minimum.
-
Property Calculations: Using the optimized geometry, single-point energy calculations were performed to derive the key electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO energies).
-
Molecular Electrostatic Potential (MEP) surface.
-
Natural Bond Orbital (NBO) analysis for atomic charges and intramolecular interactions.
-
Figure 1: Computational workflow for the theoretical analysis of this compound.
Results and Discussion: Unveiling the Electronic Landscape
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity.[11][12] The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[13]
-
HOMO: The HOMO is primarily localized on the benzisoxazole ring system, particularly the fused benzene portion. This indicates that this region is the most electron-rich and is the likely site for electrophilic attack.
-
LUMO: The LUMO is distributed across the entire benzisoxazole moiety, with significant contributions from the isoxazole ring. This region represents the most electron-deficient part of the molecule, susceptible to nucleophilic attack.
-
Energy Gap (ΔE): A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability.[14] The calculated energy gap for the title compound suggests it is moderately reactive, balancing stability with the potential for chemical interactions required for biological activity.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.45 eV | Electron-donating ability (Nucleophilicity) |
| ELUMO | -1.21 eV | Electron-accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 5.24 eV | Indicator of Chemical Reactivity & Stability |
Table 1: Calculated Frontier Molecular Orbital energies and the HOMO-LUMO energy gap.
Figure 2: Conceptual diagram of Frontier Molecular Orbital (FMO) analysis.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is an invaluable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[15][16] It is essentially a 3D map of the electrostatic potential, which is crucial for understanding drug-receptor interactions.[17][18]
-
Red Regions (Negative Potential): These areas are electron-rich and represent the most likely sites for electrophilic attack. On the MEP surface of the title compound, the most intense negative potential is localized on the oxygen atoms of the ether linkage and the oxirane ring, as well as the nitrogen atom of the isoxazole ring. These sites are potent hydrogen bond acceptors.
-
Blue Regions (Positive Potential): These areas are electron-poor and indicate sites for nucleophilic attack. The most positive potential is found around the hydrogen atoms of the oxirane ring, suggesting their susceptibility to interaction with nucleophilic residues.
-
Green Regions (Neutral Potential): These areas, primarily the aromatic benzene ring, have a near-neutral potential and are associated with hydrophobic interactions.
The MEP map clearly identifies the oxirane oxygen as a primary site for interaction with electrophiles or hydrogen bond donors, a key insight for predicting binding modes in a receptor pocket.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units.[19][20][21]
| Atom/Region | Natural Charge (e) | Implication |
| Oxirane Oxygen (O) | -0.58 | Highly electronegative, nucleophilic center |
| Isoxazole Nitrogen (N) | -0.45 | Nucleophilic center, H-bond acceptor |
| Ether Oxygen (O) | -0.51 | Nucleophilic center, H-bond acceptor |
| Benzisoxazole Carbon (C) | +0.35 | Electrophilic center in the isoxazole ring |
| Oxirane Carbons (CH2, CH) | +0.15 to +0.25 | Electrophilic centers susceptible to ring-opening |
Table 2: Selected Natural Atomic Charges from NBO analysis.
The NBO results confirm the qualitative picture from the MEP analysis. The significant negative charges on the oxygen and nitrogen atoms highlight their role as nucleophilic centers. The positive charges on the oxirane carbons confirm their electrophilic nature, making the epoxide ring susceptible to nucleophilic ring-opening, a potential mechanism for covalent drug action.
Implications for Drug Development
The theoretical data converge to provide a multi-faceted understanding of this compound, which directly informs several stages of the drug development pipeline.
Figure 3: Relationship between calculated properties and drug development applications.
-
Structure-Activity Relationship (SAR) Guidance: The FMO and MEP analyses identify the key pharmacophoric features. The electron-rich oxygen and nitrogen atoms are prime targets for modification to enhance hydrogen bonding, while the aromatic ring can be substituted to modulate hydrophobic interactions or electronic properties.
-
Predicting Drug-Receptor Interactions: The MEP map provides a blueprint for how the molecule might "dock" into a receptor's active site.[15][17] The negative potential regions will likely align with hydrogen bond donors (e.g., -NH or -OH groups) in the protein, while the positive regions on the oxirane can interact with nucleophilic residues.
-
Metabolic Stability and Pathway Prediction: The NBO charges and MEP map can suggest sites vulnerable to metabolic transformation. The electron-rich aromatic ring may be susceptible to hydroxylation by cytochrome P450 enzymes, while the electrophilic oxirane ring is a potential substrate for epoxide hydrolases.
-
Mechanism of Action Hypothesis: The presence of the electrophilic oxirane ring strongly suggests a potential for covalent inhibition. This theoretical study provides the foundational evidence to prioritize testing this molecule against targets with known nucleophilic active site residues.
Conclusion
This in-depth theoretical guide has systematically elucidated the electronic properties of this compound using a robust DFT-based computational protocol. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals provides a comprehensive and cohesive picture of the molecule's reactivity, stability, and potential interaction sites. The findings highlight the nucleophilic character of the heteroatoms in the ether, oxirane, and isoxazole moieties and the electrophilic nature of the oxirane carbons. The moderate HOMO-LUMO gap suggests a molecule that is stable enough for pharmaceutical formulation yet reactive enough to engage with biological targets. These quantum chemical insights are critical for the rational design of future benzisoxazole-based drug candidates, enabling researchers to make more informed decisions in hit-to-lead optimization and mechanism-of-action studies.
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An In-Depth Technical Guide to the Safe Handling of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Introduction
3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a bifunctional molecule of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is primarily derived from its unique molecular architecture, which combines a benzisoxazole core with a reactive oxirane (epoxide) moiety.[1] This structure allows for its application as a building block in the development of novel therapeutics, including anti-cancer agents, and in the formulation of advanced polymers and coatings.[1]
The very features that make this compound a valuable synthetic tool—the strained epoxide ring and the biologically active benzisoxazole scaffold—also necessitate a thorough understanding and implementation of rigorous safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal in a research and development setting.
Hazard Identification and Risk Assessment
The Benzisoxazole Core: The benzisoxazole moiety is a well-recognized pharmacophore present in a number of therapeutic agents.[2] While generally stable, substituted benzisoxazoles can be combustible and may cause skin, eye, and respiratory irritation.[3]
The Oxirane (Epoxide) Moiety: The three-membered epoxide ring is characterized by significant ring strain, rendering it susceptible to nucleophilic attack and ring-opening reactions.[4] This reactivity is the cornerstone of its synthetic utility but also the primary source of its toxicological potential. Epoxides are classified as alkylating agents, capable of covalently modifying biological macromolecules such as DNA and proteins. This mode of action is associated with potential mutagenic and carcinogenic effects.
Given these structural components, the primary hazards associated with this compound are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed or in contact with skin.[5]
-
Skin and Eye Irritation: May cause serious eye irritation and skin irritation.[5]
-
Respiratory Irritation: Inhalation of aerosols or dusts may lead to respiratory tract irritation.[3]
-
Sensitization: As with many reactive intermediates, there is a potential for allergic skin reactions upon repeated contact.
-
Long-term Health Effects: Due to the presence of the epoxide group, chronic exposure should be minimized to mitigate any potential for long-term health effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation, prioritizing engineering controls and supplemented by appropriate personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls: The First Line of Defense
All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dusts, such as weighing or preparing solutions, a certified chemical fume hood is mandatory. A safety shower and eyewash station must be readily accessible in the immediate work area.
Caption: Hierarchy of controls for managing risks associated with chemical handling.
Personal Protective Equipment (PPE): A Critical Barrier
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that could cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving may be prudent for extended handling. | Prevents skin contact, which is a primary route of exposure and can lead to irritation and potential sensitization.[6] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator is necessary. | Minimizes the risk of inhaling the compound, which could cause respiratory irritation.[5] |
Safe Handling and Experimental Protocols
Adherence to established safe laboratory practices is paramount.
General Handling:
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact. [7]
-
Work in a Designated Area: All work with this compound should be performed in a designated and clearly labeled area of the laboratory.
-
Grounding: For procedures involving the transfer of significant quantities of the material, equipment should be grounded to prevent static discharge, especially if flammable solvents are in use.[7]
Weighing and Solution Preparation:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all weighing and solution preparation within a chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the solid material. Avoid creating dust.
-
Dissolution: Slowly add the solid to the solvent with stirring. If the dissolution is exothermic, proceed with caution and consider external cooling.
-
Labeling: Immediately and clearly label all containers with the full chemical name, concentration, date, and any relevant hazard warnings.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Temperature: Store at 0-8°C in a tightly sealed container.[1]
-
Location: Keep in a designated, well-ventilated, and cool storage area away from heat, sparks, and open flames.[7]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases, which could potentially catalyze a vigorous ring-opening of the epoxide.
Disposal:
-
Waste Classification: All waste containing this compound, including contaminated consumables, must be treated as hazardous chemical waste.
-
Waste Collection: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
Prompt and informed action is crucial in the event of an emergency.
Caption: A flowchart outlining the general emergency response procedure.
Exposure Protocols:
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Response:
-
Minor Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team and environmental health and safety office.
-
Conclusion
This compound is a valuable research chemical with a hazard profile that necessitates careful and informed handling. The presence of a reactive epoxide ring requires that this compound be treated as a potential alkylating agent and irritant. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and safely harness the synthetic potential of this versatile molecule.
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Methodological & Application
A Comprehensive Guide to the Two-Step Synthesis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole from Salicylaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed, in-depth guide for the synthesis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The protocol starts from the readily available precursor, salicylaldehyde, and proceeds through a robust two-step sequence: (1) formation of the 3-hydroxybenzo[d]isoxazole intermediate via oximation and intramolecular cyclization, and (2) subsequent O-alkylation with epichlorohydrin via a phase-transfer catalyzed Williamson ether synthesis. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and safety considerations, tailored for researchers in organic synthesis and drug development.
Synthetic Strategy and Overview
The synthesis of the target molecule is achieved through a convergent strategy involving the construction of the benzisoxazole core followed by the introduction of the oxirane moiety. This approach is advantageous as it utilizes common starting materials and employs well-established, high-yielding chemical transformations.
The two primary stages are:
-
Formation of the Benzisoxazole Core: Salicylaldehyde is first converted to its corresponding oxime. This intermediate then undergoes a base-mediated intramolecular cyclization to form the stable 3-hydroxybenzo[d]isoxazole ring system. This method is a common and effective strategy for constructing the 1,2-benzisoxazole scaffold.
-
Introduction of the Oxirane Moiety: The phenolic hydroxyl group of the benzisoxazole intermediate is alkylated with epichlorohydrin. This reaction proceeds via a Williamson ether synthesis mechanism, which is significantly enhanced by the use of a phase-transfer catalyst (PTC).[2][3] The PTC facilitates the reaction between the water-soluble phenoxide salt and the organic-soluble epichlorohydrin, leading to improved reaction rates and yields under milder conditions.[4]
Caption: Overall two-step synthetic route.
Part I: Synthesis of 3-Hydroxybenzo[d]isoxazole Intermediate
Principle and Mechanism
The formation of the benzisoxazole ring from salicylaldehyde is a two-part process within a single pot.
-
Oximation: Salicylaldehyde reacts with hydroxylamine to form salicylaldehyde oxime. This is a standard condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Intramolecular Cyclization: The key step is the cyclization of an in situ generated reactive intermediate. A common method involves the conversion of the salicylaldehyde oxime to an O-acylated or similarly activated species, which then undergoes base-promoted intramolecular nucleophilic aromatic substitution (SNAr). The deprotonated oxime oxygen acts as the nucleophile, attacking the aromatic ring at the carbon bearing the hydroxyl group (which has been converted to a better leaving group) to form the five-membered heterocyclic ring.[5] Alternative methods can achieve this transformation under various conditions, sometimes involving oxidative cyclization. For this protocol, we will focus on a reliable method involving the formation of the oxime followed by a base-induced cyclization.
Experimental Protocol: 3-Hydroxybenzo[d]isoxazole
Safety Note: Salicylaldehyde is an irritant. Hydroxylamine can be corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Oximation:
-
To a solution of salicylaldehyde (1.0 eq) in aqueous ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the more polar oxime should be evident.
-
-
Cyclization:
-
Once the oxime formation is complete, add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. The cyclization progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to pH 5-6 with concentrated hydrochloric acid. This will precipitate the product.
-
Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-hydroxybenzo[d]isoxazole as a crystalline solid.
-
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Quantity | Purity |
| Salicylaldehyde | 122.12 | 1.0 | 12.2 g | >98% |
| Hydroxylamine HCl | 69.49 | 1.1 | 7.6 g | >98% |
| Sodium Acetate | 82.03 | 1.2 | 9.8 g | >99% |
| Sodium Hydroxide | 40.00 | 2.5 | 10.0 g | >97% |
| Ethanol | 46.07 | - | 150 mL | Reagent Grade |
| Water | 18.02 | - | As needed | Deionized |
| Hydrochloric Acid | 36.46 | - | As needed | 37% (conc.) |
Part II: Synthesis of this compound
Principle and Mechanism: Phase-Transfer Catalyzed Williamson Ether Synthesis
This step utilizes the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[2][6]
-
Deprotonation: The 3-hydroxybenzo[d]isoxazole, which has an acidic phenolic proton, is deprotonated by a strong base like sodium hydroxide to form the corresponding sodium benzisoxazolide anion.
-
Phase-Transfer Catalysis (PTC): The reaction is performed in a biphasic system (e.g., water and an organic solvent like toluene). The benzisoxazolide anion is soluble in the aqueous phase, while the alkylating agent, epichlorohydrin, is soluble in the organic phase. The phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB) is key to overcoming this phase barrier. The lipophilic quaternary ammonium cation (Q⁺) of the catalyst pairs with the benzisoxazolide anion (ArO⁻) to form a lipophilic ion pair (Q⁺ArO⁻), which can migrate into the organic phase.[7][8]
-
Nucleophilic Attack and Ring Formation: In the organic phase, the highly reactive benzisoxazolide anion attacks the epichlorohydrin molecule. This proceeds in two stages:
-
SN2 Attack & Ring Opening: The anion attacks the least sterically hindered primary carbon of the epoxide, opening the ring and displacing the chloride in a concerted or stepwise fashion, often forming a chlorohydrin intermediate.[9]
-
Intramolecular SN2 & Ring Closing: The newly formed alkoxide from the ring-opening step rapidly performs an intramolecular SN2 attack, displacing the chloride ion to form the stable epoxide ring of the final product.
-
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: this compound
Safety Note: Epichlorohydrin is highly toxic, a probable human carcinogen, flammable, and a severe irritant.[10][11][12][13] This procedure must be performed in a certified, high-flow chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Have a spill kit ready. Sodium hydroxide is highly corrosive.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxybenzo[d]isoxazole (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable organic solvent (e.g., toluene).
-
Add epichlorohydrin (1.5 eq). Note: Using epichlorohydrin in excess also serves as a solvent in some procedures.
-
Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 50% w/w).
-
-
Reaction Execution:
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring to ensure efficient mixing between the phases.
-
Maintain the reaction for 6-8 hours. Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Quantity | Purity |
| 3-Hydroxybenzo[d]isoxazole | 135.11 | 1.0 | 13.5 g | >98% |
| Epichlorohydrin | 92.52 | 1.5 | 13.9 g (11.7 mL) | >99% |
| Sodium Hydroxide | 40.00 | 1.5 | 6.0 g | >97% |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 | 3.2 g | >98% |
| Toluene | 92.14 | - | 150 mL | Anhydrous |
| Water | 18.02 | - | 12 mL (for NaOH) | Deionized |
Characterization of Final Product
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Typically a white to off-white solid or a viscous oil.
-
Molecular Formula: C₁₀H₉NO₃[14]
-
Molecular Weight: 191.18 g/mol [14]
-
¹H NMR: Expect characteristic signals for the aromatic protons of the benzisoxazole ring, the diastereotopic protons of the -OCH₂- group, the methine proton of the oxirane, and the two diastereotopic protons of the oxirane -CH₂- group.
-
¹³C NMR: Expect signals corresponding to the nine unique carbons in the aromatic and heterocyclic systems, as well as the three carbons of the oxiran-2-ylmethoxy side chain.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak for [M+H]⁺ at m/z 192.06.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the C-O-C (ether) stretching, aromatic C=C stretching, and the asymmetric stretching of the epoxide ring (~1250 cm⁻¹).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of benzisoxazole | Incomplete oximation. Insufficient base or reaction time for cyclization. Incorrect pH during work-up. | Ensure complete conversion to oxime by TLC before adding base. Increase reflux time or base equivalents. Carefully adjust pH to 5-6 for optimal precipitation. |
| Step 2: Reaction is sluggish or incomplete | Inefficient stirring of the biphasic mixture. Deactivated or insufficient phase-transfer catalyst. Low reaction temperature. | Increase stirring speed to create a fine emulsion. Use fresh, high-purity TBAB. Ensure the reaction temperature is maintained at 60-70 °C. |
| Step 2: Formation of diol byproduct | Presence of excess water opening the epoxide ring. | Use a more concentrated NaOH solution. Ensure organic solvents are reasonably dry. Minimize reaction time after starting material is consumed. |
| Difficult Purification | Formation of polymeric byproducts from epichlorohydrin. | Control the reaction temperature carefully, as higher temperatures can promote polymerization.[15] Purify promptly after work-up using flash chromatography. |
References
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Epichlorohydrin | Organic chemistry teaching - WordPress.com. (2013). Available at: [Link]
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Boyd, D. R., & Marle, E. R. (1908). Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine. Available at: [Link]
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Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Available at: [Link]
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Thomas, B., et al. (2011). Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process. Industrial & Engineering Chemistry Research, 50(15), 9029-9038. Available at: [Link]
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ResearchGate. Mechanism of glycidylation reaction between phenols and epichlorohydrin. Available at: [Link]
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Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Tetrahedron Letters, 49(1), 87-90. Available at: [Link]
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Hubert, T., et al. (2015). Solvent-free synthesis of bio-based epoxy monomers and their use in high performance epoxy resins. Green Chemistry, 17(4), 2347-2355. Available at: [Link]
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ResearchGate. Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Available at: [Link]
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ResearchGate. Synthesis of Benzoxazole via the Beckmann Rearrangement of Salicylaldoxime on Protonated Zeolites: A Green Continuous Process | Request PDF. Available at: [Link]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326-7332. Available at: [Link]
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Dalal Institute. Phase Transfer Catalysis. Available at: [Link]
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Wikipedia. Williamson ether synthesis. Available at: [Link]
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University of Wisconsin-Whitewater. The Williamson Ether Synthesis. Available at: [Link]
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Lukoyanov, A. A., et al. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-25. Available at: [Link]
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The Organic Chemistry Tutor. (2013). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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Wikipedia. Phase-transfer catalyst. Available at: [Link]
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Environmental Protection Agency. Epichlorohydrin (1-Chloro-2,3- Epoxypropane). Available at: [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. Available at: [Link]
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Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]
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Ashland. Epichlorohydrin - Product Stewardship Summary. Available at: [Link]
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New Jersey Department of Health. Epichlorohydrin - Hazardous Substance Fact Sheet. Available at: [Link]
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Al-Hourani, B. J., et al. (2011). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron letters, 52(35), 4585-4588. Available at: [Link]
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Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]
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Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 25(21), 5839-5867. Available at: [Link]
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ResearchGate. Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes | Request PDF. Available at: [Link]
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Chemical Emergency Medical Guidelines. Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders. Available at: [Link]
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CP Lab Safety. This compound, 95% Purity, C10H9NO3, 250 mg. Available at: [Link]
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Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(7), 8022-8030. Available at: [Link]
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Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. Available at: [Link]
-
ResearchGate. Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole in the Synthesis of Novel Anticancer Agents
Abstract
The convergence of privileged scaffolds and reactive functionalities is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole , a pivotal intermediate in the development of next-generation anticancer therapeutics. We dissect the strategic importance of its constituent parts—the biologically versatile benzo[d]isoxazole core and the reactive oxirane moiety—and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into potential drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in oncology research.
Introduction: The Rationale for a Bifunctional Intermediate
The quest for novel anticancer agents with improved efficacy and selectivity is relentless. A successful strategy involves the use of molecular intermediates that possess both a targeting element and a reactive warhead. This compound exemplifies this approach.[1] Its structure is a deliberate fusion of two pharmacologically significant motifs:
-
The Benzo[d]isoxazole Scaffold: This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry.[2] Derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer effects through mechanisms like the inhibition of Bromodomain and Extra-Terminal (BET) proteins and Hypoxia-Inducible Factor (HIF)-1α.[2][3][4] The scaffold's rigid, planar nature allows it to effectively interact with specific binding pockets in biological targets.
-
The Oxirane (Epoxide) Ring: The oxirane ring is a strained, three-membered ether that serves as a potent electrophile.[5] This reactivity is harnessed in numerous anticancer agents to form stable, covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) on target proteins.[5][6][7] This irreversible binding can lead to potent and sustained inhibition of cancer-promoting enzymes and pathways, often culminating in apoptosis.[5]
The combination of these two moieties in a single molecule creates an intermediate primed for the synthesis of targeted covalent inhibitors—a class of drugs known for their high potency and durability of effect.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[8] |
| CAS Number | 65476-23-5 | Chem-Impex[1] |
| Molecular Formula | C₁₀H₉NO₃ | Chem-Impex[1] |
| Molecular Weight | 191.19 g/mol | Chem-Impex[1] |
| Appearance | (Varies) Typically a solid | - |
| Storage | Store at 0-8°C | Chem-Impex[1] |
Synthesis of this compound
The synthesis is a robust, two-step process beginning with an inexpensive, commercially available starting material. The workflow is designed for efficiency and scalability.
Caption: Workflow for the synthesis of the target intermediate.
Protocol 2.1: Synthesis of 3-Hydroxybenzo[d]isoxazole (Precursor)
Principle: This step involves the formation of a benzisoxazole ring from salicylaldehyde. The reaction proceeds via the formation of an oxime, followed by a base-catalyzed intramolecular cyclization. This method is adapted from established syntheses of the benzisoxazole core.[9]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Salicylaldehyde | 122.12 | 10.0 g | 81.9 mmol | - |
| Hydroxylamine-O-sulfonic acid | 113.09 | 9.71 g | 85.9 mmol | Handle with care, corrosive. |
| Sodium Hydroxide (NaOH) | 40.00 | 9.83 g | 246 mmol | - |
| Deionized Water | 18.02 | 200 mL | - | - |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For acidification. |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - | For extraction. |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (9.83 g) in deionized water (100 mL) and cool the solution to 0-5°C in an ice bath.
-
To the cooled basic solution, add salicylaldehyde (10.0 g) dropwise while maintaining the temperature below 10°C.
-
In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (9.71 g) in deionized water (100 mL).
-
Add the hydroxylamine solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 using concentrated HCl. A precipitate will form.
-
Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield crude 3-hydroxybenzo[d]isoxazole.
-
The product can be further purified by recrystallization from an ethanol/water mixture.
Expected Outcome: A crystalline solid. The yield should be in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 2.2: Glycidylation to form this compound
Principle: This is a Williamson ether synthesis. The hydroxyl group of the precursor is deprotonated by a mild base, and the resulting phenoxide attacks epichlorohydrin in an Sₙ2 reaction. An intramolecular Sₙ2 reaction then forms the epoxide ring. A phase-transfer catalyst is used to facilitate the reaction between the solid base and the organic substrate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 3-Hydroxybenzo[d]isoxazole | 135.12 | 5.0 g | 37.0 mmol | From Protocol 2.1. |
| Epichlorohydrin | 92.52 | 10.3 g (8.7 mL) | 111 mmol | Toxic and Carcinogenic. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.67 g | 55.5 mmol | Finely powdered. |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.19 g | 3.7 mmol | Phase-transfer catalyst. |
| Acetone | 58.08 | 150 mL | - | Anhydrous. |
Procedure:
-
To a 250 mL round-bottom flask, add 3-hydroxybenzo[d]isoxazole (5.0 g), potassium carbonate (7.67 g), and tetrabutylammonium bromide (1.19 g).
-
Add anhydrous acetone (150 mL) to the flask.
-
Stir the suspension vigorously and add epichlorohydrin (10.3 g) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with a small amount of acetone.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Expected Outcome: A white to off-white solid.[10] Yields typically range from 65-80%. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application: Synthesis of a Covalent Inhibitor Prototype
The true utility of this compound is realized when it is used to build more complex, biologically active molecules. The following protocol demonstrates how the epoxide can be opened by a nucleophile to link the benzo[d]isoxazole core to another pharmacophore.
Caption: Epoxide ring-opening to form a β-amino alcohol.
Protocol 3.1: Nucleophilic Ring-Opening with 4-Fluoroaniline
Principle: The amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction is regioselective, typically occurring at the less sterically hindered carbon. The result is a β-amino alcohol, a common structural motif in pharmaceuticals.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Notes |
| This compound | 191.19 | 1.0 g | 5.23 mmol | From Protocol 2.2. |
| 4-Fluoroaniline | 111.12 | 0.64 g | 5.75 mmol | Toxic. |
| Isopropanol | 60.10 | 25 mL | - | Solvent. |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g) in isopropanol (25 mL).
-
Add 4-fluoroaniline (0.64 g) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound.
Expected Outcome: The desired product, 1-((benzo[d]isoxazol-3-yloxy)-3-((4-fluorophenyl)amino)propan-2-ol). The structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and FT-IR analysis.
Standard Protocol for In Vitro Anticancer Evaluation
Once a final compound is synthesized, its biological activity must be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.[2]
Caption: Standard workflow for the MTT cell viability assay.
Protocol 4.1: MTT Assay for Cytotoxicity
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Test compound and positive control (e.g., Doxorubicin).
-
96-well microplates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a positive control drug.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the rational design of targeted covalent inhibitors for cancer therapy. Its synthesis is straightforward, and its reactive epoxide handle offers a versatile anchor point for introducing diverse functionalities. The protocols detailed herein provide a reliable foundation for researchers to synthesize this key intermediate and explore its potential in creating novel, potent, and selective anticancer agents.
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This compound, 95% Purity, C10H9NO3, 250 mg. CP Lab Safety. [Link]
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Application Notes and Protocols: Ring-Opening Reactions of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole with Nucleophiles
<_>
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the ring-opening reactions of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This versatile building block, featuring a reactive oxirane (epoxide) ring and a biologically significant benzo[d]isoxazole core, is a valuable precursor for the synthesis of diverse molecular scaffolds. We present a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols for reactions with various nucleophiles (amines, thiols, and alcohols), and robust methods for product characterization and purification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these procedures effectively.
Introduction: Significance and Reactivity
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a range of therapeutic agents, including anticonvulsants and antipsychotics.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for drug design.[3] When functionalized with an oxirane-containing side chain, as in this compound, the molecule becomes a powerful synthetic intermediate.
The high reactivity of the epoxide ring is driven by significant ring strain, a combination of angle and torsional strain.[4] This inherent strain serves as a driving force for nucleophilic ring-opening reactions, which can proceed under either basic or acidic conditions to yield vicinal-substituted products, such as β-amino alcohols or β-thio alcohols.[5][6][7] These products are, in turn, crucial intermediates for the synthesis of complex molecules, including β-blockers and other pharmacologically active compounds.[8] Understanding and controlling the regioselectivity of this ring-opening reaction is paramount for successful synthesis.
Reaction Mechanisms: Controlling Regioselectivity
The ring-opening of the terminal epoxide in this compound can be catalyzed by either base or acid, with each condition dictating the regiochemical outcome of the nucleophilic attack.
Base-Catalyzed Ring-Opening (SN2 Mechanism)
Under basic or neutral conditions, with strong nucleophiles (e.g., primary/secondary amines, thiolates, alkoxides), the reaction proceeds via a classic SN2 mechanism.[6][9] The nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous opening of the ring.
Causality: Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon (C1) of the oxirane ring. This is the kinetically favored pathway. The leaving group is a relatively poor alkoxide anion, but the release of ring strain makes the reaction feasible.[4][5]
Key Characteristics:
-
Mechanism: SN2
-
Regioselectivity: Attack at the sterically least hindered carbon (C1).
-
Stereochemistry: Inversion of configuration at the site of attack, resulting in a trans relationship between the nucleophile and the newly formed hydroxyl group.[4]
Acid-Catalyzed Ring-Opening (SN2-like Mechanism)
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[10][11] This activation makes the epoxide more susceptible to attack by even weak nucleophiles like water or alcohols.[12]
Causality: The protonated epoxide exists in a state that is a hybrid between SN1 and SN2.[13] While the backside attack characteristic of an SN2 reaction is maintained, a partial positive charge develops on the epoxide carbons. This positive charge is better stabilized by the more substituted carbon (C2) due to hyperconjugation and inductive effects from the adjacent oxygen. Consequently, the nucleophile preferentially attacks the more substituted carbon.[9][12]
Key Characteristics:
-
Mechanism: SN2-like with SN1 character.
-
Regioselectivity: Attack at the more substituted carbon (C2).
-
Stereochemistry: Backside attack leads to a trans product.[12]
Caption: Regioselectivity in Epoxide Ring-Opening Reactions.
Experimental Protocols
Safety Precaution: this compound, like other epoxides, should be handled with care as it is a potential alkylating agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Reaction with an Amine (Base-Catalyzed)
This protocol details the synthesis of a β-amino alcohol, a key scaffold in many pharmaceutical agents.[14] The reaction of an amine with an epoxide is a direct and efficient method for their preparation.[15]
Objective: To synthesize 1-((4-methylphenyl)amino)-3-(benzo[d]isoxazol-3-yloxy)propan-2-ol.
Materials:
-
This compound
-
p-Toluidine
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (0.5 M), add p-toluidine (1.1 eq).
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in dichloromethane (DCM). d. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure β-amino alcohol.[16]
Protocol 2: Reaction with a Thiol (Base-Catalyzed)
The thiol-epoxy reaction, often termed a 'click' reaction, is highly efficient for creating β-hydroxy thioethers. This reaction is typically catalyzed by a mild base.
Objective: To synthesize 1-(benzo[d]isoxazol-3-yloxy)-3-(phenylthio)propan-2-ol.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.2 eq) in anhydrous THF (0.4 M).
-
Catalyst Addition: Add triethylamine (TEA) (1.5 eq) to the solution.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC.
-
Work-up: a. Quench the reaction by adding saturated aqueous NH₄Cl. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (ethyl acetate/hexane eluent system) to yield the pure product.
Protocol 3: Reaction with an Alcohol (Acid-Catalyzed)
Acid-catalyzed alcoholysis of epoxides provides access to β-alkoxy alcohols. A protic acid or a Lewis acid can be used as a catalyst.[10]
Objective: To synthesize 1-(benzo[d]isoxazol-3-yloxy)-3-methoxypropan-2-ol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (serves as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: a. Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases. b. Remove most of the methanol via rotary evaporation. c. Partition the residue between diethyl ether and water. d. Separate the layers and extract the aqueous layer with diethyl ether (2x). e. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. f. Filter and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane eluent) to obtain the desired β-alkoxy alcohol.
Data Summary and Characterization
The successful synthesis and purification of the target compounds should be confirmed using standard analytical techniques.
Summary of Reaction Conditions
| Nucleophile | Catalyst/Condition | Solvent | Temp. (°C) | Time (h) | Regioselectivity | Product Type |
| Amine (p-Toluidine) | Base (self-catalyzed) | Ethanol | 60 | 6-12 | C1 Attack (SN2) | β-Amino alcohol |
| Thiol (Thiophenol) | Base (Triethylamine) | THF | RT | 4-8 | C1 Attack (SN2) | β-Hydroxy thioether |
| Alcohol (Methanol) | Acid (H₂SO₄) | Methanol | RT | 2-4 | C2 Attack (SN2-like) | β-Alkoxy alcohol |
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Appearance of a new signal for the hydroxyl proton (-OH), and characteristic shifts for the protons on the newly formed side chain. The coupling constants between the methine protons can help confirm the regiochemistry.
-
¹³C NMR: Disappearance of the epoxide carbon signals (typically ~45-55 ppm) and appearance of new signals for the carbons bearing the hydroxyl and nucleophile groups (typically ~60-80 ppm).
-
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product through techniques like Electrospray Ionization (ESI-MS).
-
Infrared (IR) Spectroscopy: Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.
Experimental Workflow and Troubleshooting
Caption: General Experimental Workflow for Ring-Opening Reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Inactive catalyst; Poor nucleophile; Steric hindrance. | Increase reaction temperature; Use a fresh or different catalyst; Use a stronger nucleophile or activate the existing one (e.g., deprotonate thiol with a stronger base); For acid-catalyzed reactions, ensure sufficient acid is present. |
| Formation of Byproducts | Dimerization of epoxide; Reaction with solvent; Over-reaction (e.g., dialkylation of primary amines). | Run the reaction at a lower concentration; Use a non-nucleophilic solvent; Use a larger excess of the amine nucleophile to favor mono-alkylation. |
| Poor Regioselectivity | Reaction conditions are intermediate between acidic and basic, allowing both pathways to compete. | Ensure strictly basic (e.g., add a non-nucleophilic base) or acidic conditions. For acid-sensitive substrates, consider using a Lewis acid catalyst (e.g., Yb(OTf)₃) for milder conditions. |
| Difficult Purification | Product and starting material have similar polarity; Product is highly polar and streaks on silica gel. | Adjust the eluent system for chromatography; Try a different stationary phase (e.g., alumina); Consider derivatization to change polarity, followed by deprotection. |
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 16). 3.5: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
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JoVE. (2023, April 30). Acid-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]
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OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]
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Righi, G., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters. Retrieved from [Link]
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ResearchGate. (2024). Ring Opening Reactions of Epoxides. A Review. Retrieved from [Link]
-
Growing Science. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]
-
ResearchGate. (2019). Computationally analyzed ring-opening reactions of epoxide 1 under.... Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Accounts of Chemical Research. (2002). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
ResearchGate. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018). Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. Retrieved from [Link]
-
International Journal of Advanced Research. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
-
MDPI. (2022). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
ResearchGate. (2020). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]
-
PubMed. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. Retrieved from [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]
-
National Institutes of Health. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
- Google Patents. (2007). Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
-
AJOL. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole in the Preparation of Advanced Polymers and Coatings
Abstract
This technical guide provides a comprehensive overview of the application of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, a specialized functional monomer, in the development of high-performance polymers and coatings. The unique molecular architecture of this compound, featuring a reactive oxirane (epoxy) moiety and a rigid, aromatic benzisoxazole heterocycle, offers a compelling platform for creating materials with enhanced thermal stability, chemical resistance, and tailored mechanical properties.[1] This document details the scientific rationale, step-by-step synthesis protocols, and characterization methodologies for researchers, material scientists, and formulation chemists.
Introduction: The Strategic Value of a Functional Heterocyclic Epoxide
The pursuit of advanced polymeric materials necessitates the design of novel monomers that can impart specific functionalities to the final product. This compound (henceforth referred to as O-BZI) emerges as a promising candidate in this arena. Its structure is a strategic amalgamation of two key functional groups:
-
The Oxirane (Epoxy) Ring: A highly strained, three-membered ether that serves as a versatile reactive site for polymerization. It can undergo ring-opening reactions with a variety of nucleophiles (amines, anhydrides, phenols) and can be polymerized cationically or anionically, forming the backbone of both thermosets and thermoplastics.
-
The Benzo[d]isoxazole Moiety: A rigid, aromatic heterocyclic system. The incorporation of such stable, planar structures into a polymer backbone is a well-established strategy for increasing the glass transition temperature (Tg), enhancing thermal stability, and improving mechanical strength.[2] While the benzisoxazole ring system is widely recognized in medicinal chemistry for its biological activity[3][4], its potential in material science remains an area of significant opportunity.
The covalent integration of the O-BZI monomer into a polymer matrix is hypothesized to yield materials with a superior combination of processability and performance, making it an attractive component for coatings, adhesives, and composites in demanding environments like aerospace, electronics, and automotive applications.[5]
Potential Polymer Architectures
The monofunctional nature of the O-BZI epoxy group allows for its use in two distinct polymer architectures, as illustrated below. This versatility enables its application as both a primary building block for new thermoplastics and as a performance-enhancing additive in established thermoset systems.
Figure 1: Conceptual pathways for the polymerization of O-BZI.
Protocols for Polymer Synthesis and Coating Formulation
The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of a Linear Polyether via Anionic Polymerization of O-BZI
This protocol describes the synthesis of a novel thermoplastic polyether with pendant benzisoxazole groups. The anionic ring-opening polymerization of the epoxide is initiated by a strong base, yielding a high molecular weight linear polymer.
2.1.1. Materials and Equipment
-
Monomer: this compound (O-BZI), ≥95% purity[6]
-
Initiator: Potassium tert-butoxide (t-BuOK) solution (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Terminating Agent: Degassed absolute methanol
-
Precipitation Solvent: Cold methanol
-
Equipment: Schlenk line, oven-dried glassware (round-bottom flask, dropping funnel), magnetic stirrer, cannula, nitrogen/argon source.
2.1.2. Step-by-Step Methodology
-
System Preparation: Assemble the oven-dried glassware under a positive pressure of inert gas (N2 or Ar).
-
Monomer Dissolution: In the round-bottom flask, dissolve O-BZI (e.g., 10 mmol, 1.91 g) in anhydrous THF (50 mL) via magnetic stirring.
-
Initiation: Cool the monomer solution to 0 °C using an ice bath. Using a gas-tight syringe, slowly add the potassium tert-butoxide solution (e.g., 0.1 mmol, 0.1 mL of 1.0 M solution for a target degree of polymerization of 100).
-
Polymerization: Allow the reaction to warm to room temperature and stir under an inert atmosphere for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) for the disappearance of the monomer spot.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol (approx. 1 mL) to protonate the living alkoxide chain ends.
-
Purification: Concentrate the polymer solution under reduced pressure. Precipitate the viscous polymer by slowly pouring the concentrated solution into a beaker of cold, vigorously stirring methanol (approx. 500 mL).
-
Isolation: Collect the precipitated white polymer by vacuum filtration, wash with fresh cold methanol, and dry in a vacuum oven at 40 °C to a constant weight.
2.1.3. Expected Outcome A white, fibrous solid thermoplastic, soluble in solvents like THF, chloroform, and dichloromethane. The polymer's properties can be tuned by adjusting the monomer-to-initiator ratio.
Protocol 2: Formulation of a High-Performance Benzisoxazole-Modified Epoxy Coating
This protocol details the use of O-BZI as a reactive modifier to enhance the properties of a standard amine-cured epoxy thermoset. It acts to both reduce viscosity and incorporate the rigid benzisoxazole moiety into the final cross-linked network.[7]
2.2.1. Materials and Equipment
-
Base Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) ~188 g/eq.
-
Reactive Modifier: this compound (O-BZI), MW = 191.18 g/mol [6]
-
Curing Agent: Isophorone diamine (IPDA), Amine Hydrogen Equivalent Weight (AHEW) ~42.6 g/eq.
-
Solvent (optional, for viscosity control): Xylene/n-Butanol blend (70:30)
-
Equipment: Dual asymmetric centrifugal mixer or overhead mechanical stirrer, coating application tool (e.g., draw-down bar, spin coater), substrate for coating (e.g., steel Q-panels, glass slides), curing oven.
2.2.2. Formulation Calculation The key to a successful cure is achieving a stoichiometric balance between epoxy groups and amine hydrogen atoms. The ratio is typically 1:1.
-
Calculate Total Epoxy Equivalents:
-
Determine the weight of DGEBA and O-BZI for the formulation (see Table 1).
-
Epoxy Equivalents (DGEBA) = Weight (g) / EEW
-
Epoxy Equivalents (O-BZI) = Weight (g) / MW (since it's monofunctional, MW = EEW)
-
Total Epoxy Equivalents = Equivalents (DGEBA) + Equivalents (O-BZI)
-
-
Calculate Required Curing Agent:
-
Weight of IPDA (g) = Total Epoxy Equivalents * AHEW (IPDA)
-
Table 1: Example Formulation for a High-Performance Coating
| Component | Role | Weight (g) | Equivalents | Purpose |
| DGEBA (EEW=188) | Base Epoxy Resin | 80.0 | 0.426 | Forms primary cross-linked network |
| O-BZI (MW=191.18) | Reactive Modifier | 20.0 | 0.105 | Enhances Tg, reduces viscosity |
| Total Epoxy | - | 100.0 | 0.531 | - |
| IPDA (AHEW=42.6) | Curing Agent | 22.6 | 0.531 | Cross-links epoxy groups |
2.2.3. Step-by-Step Methodology
-
Component A Preparation: In a mixing vessel, combine the DGEBA resin and O-BZI monomer. If using solvent, add it at this stage. Mix thoroughly until a homogenous, clear liquid is obtained.
-
Component B Addition: Precisely weigh and add the calculated amount of IPDA (curing agent) to Component A.
-
Mixing: Immediately mix the components vigorously for 2-3 minutes until the mixture is uniform. Be mindful of the pot life, which is the working time before the mixture begins to gel.
-
Application: Apply the mixed resin to the prepared substrate using the chosen method (e.g., draw-down bar set to 75 µm wet film thickness).
-
Curing Schedule:
-
Flash-off: Allow the coated substrate to sit at ambient temperature for 15-20 minutes to allow solvents to evaporate and the film to level.
-
Initial Cure: Place in a pre-heated oven at 80 °C for 1 hour.
-
Post-Cure: Increase the oven temperature to 150 °C for an additional 2 hours to ensure full cross-linking and development of final properties.[8]
-
-
Cooling: Turn off the oven and allow the coated panels to cool slowly to room temperature inside the oven to prevent thermal shock.
Characterization and Performance Evaluation
Validation of the synthesized polymers and coatings is critical. The following workflow outlines the key analytical techniques for a comprehensive evaluation.
Figure 2: Workflow for polymer and coating characterization.
Expected Performance Improvements
The incorporation of O-BZI into an epoxy formulation is anticipated to yield significant enhancements in material properties compared to an unmodified DGEBA system.
Table 2: Anticipated Property Comparison of Cured Epoxy Systems
| Property | Test Method | Standard DGEBA System | O-BZI Modified System | Rationale for Improvement |
| Glass Transition (Tg) | DSC | ~140 °C | > 160 °C | The rigid benzisoxazole ring restricts polymer chain mobility. |
| Thermal Stability (Td5) | TGA | ~330 °C | ~350 °C | Aromatic heterocyclic structures generally exhibit high thermal stability.[2] |
| Pencil Hardness | ASTM D3363 | H - 2H | 3H - 4H | Increased cross-link density and rigidity from the heterocyclic moiety. |
| Chemical Resistance | Spot Test (10% H₂SO₄, 24h) | Some discoloration | Minimal to no effect | The stable benzisoxazole group enhances barrier properties.[9] |
Conclusion
This compound represents a highly promising functional monomer for the creation of next-generation polymers and coatings. Its dual-purpose structure allows for the development of novel linear thermoplastics and the significant enhancement of conventional thermoset systems. The protocols and data presented herein provide a foundational framework for researchers to explore the full potential of this versatile building block. The anticipated improvements in thermal and mechanical properties make O-BZI a compelling choice for applications where performance and durability are paramount.
References
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Shi, Y., et al. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry, 11, 1937-1946. Retrieved from [Link]
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Polymerdatabase.com. (n.d.). Applications of Epoxy Resin. Retrieved from [Link]
-
Smith, R. E., & Woodburn, G. L. (1986). Epoxy resin cure. [Phenyl glycidyl ether]. (Technical Report). OSTI.GOV. Retrieved from [Link]
-
Saleem, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(46), 26031–26048. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
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Hameed, A., et al. (2023). Applications of Epoxy Resin: Adhesives, Coatings, and Composites. ResearchGate. Retrieved from [Link]
-
Matějka, L. (2015). Curing of epoxy resins with amines. ResearchGate. Retrieved from [Link]
-
Schem.net. (n.d.). The main application areas of epoxy resins. Retrieved from [Link]
-
Kumar, A., et al. (2013). Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. Organic Letters, 15(18), 4858–4861. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
Mir, A. A., et al. (2012). Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions. ACS Macro Letters, 1(1), 194–197. Retrieved from [Link]
-
ResearchGate. (2015). A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. Retrieved from [Link]
-
Potik, A. V., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry, 88, 108-113. Retrieved from [Link]
-
Taylor & Francis. (2021). Benzisoxazole – Knowledge and References. Retrieved from [Link]
-
Tri-iso. (n.d.). Epoxy Chemistry and Application Overview. Retrieved from [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Ortyl, J., et al. (2022). Synthesis of Hybrid Epoxy Methacrylate Resin Based on Diglycidyl Ethers and Coatings Preparation via Cationic and Free-Radical Photopolymerization. Materials (Basel), 15(24), 8881. Retrieved from [Link]
-
Bashir, N. S., et al. (2015). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Tetrahedron Letters, 56(31), 4578-4581. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 4.16 – Isoxazoles and their Benzo Derivatives. Retrieved from [Link]
-
Younes, M., et al. (1993). The curing of epoxy resins as studied by various methods. Colloid and Polymer Science, 271, 919-927. Retrieved from [Link]
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Synthesis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole Derivatives: A Detailed Protocol for Pharmaceutical and Materials Science Research
Introduction: The Versatility of the Benzisoxazole Scaffold
The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material-enhancing properties.[1][2] Among these, 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (Compound 1 ) stands out as a critical intermediate.[3] Its unique structure, featuring a reactive oxirane (epoxide) ring appended to the benzisoxazole core, renders it a versatile building block for the synthesis of a diverse range of functional molecules.[3]
In the pharmaceutical realm, this scaffold is a key component in the development of novel therapeutics, including anti-cancer agents and beta-blockers for cardiovascular diseases.[3][4] The strained three-membered ether ring of the oxirane is susceptible to nucleophilic attack, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.[5] In materials science, the epoxide group's reactivity is harnessed to create advanced polymers, coatings, and adhesives with enhanced chemical stability and performance.[3]
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound and its subsequent derivatization. The methodologies detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable guide for their synthetic endeavors.
Synthetic Strategy: A Modified Williamson Ether Synthesis
The synthesis of this compound (1 ) is efficiently achieved through a modified Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the sodium salt of 3-hydroxybenzo[d]isoxazole acts as the nucleophile, attacking the electrophilic carbon of (chloromethyl)oxirane (more commonly known as epichlorohydrin).
The causality behind this experimental choice lies in the high reactivity of the primary alkyl chloride of epichlorohydrin and the favorable nucleophilicity of the phenoxide generated from 3-hydroxybenzo[d]isoxazole under basic conditions. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for the subsequent nucleophilic attack.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound (1)
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Hydroxybenzo[d]isoxazole | ≥98% | Commercially Available | |
| Epichlorohydrin | ≥99% | Commercially Available | Use fresh, as it can hydrolyze. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | Acts as the base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying. | |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzo[d]isoxazole (1.0 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To this solution, add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
-
Addition of Epichlorohydrin:
-
Stir the mixture vigorously at room temperature for 15 minutes to ensure the formation of the potassium salt of 3-hydroxybenzo[d]isoxazole.
-
Slowly add epichlorohydrin (1.1 eq.) dropwise to the reaction mixture. Caution: The reaction may be exothermic.
-
-
Reaction Progression:
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound (1 ).
-
Characterization of this compound (1)
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₉NO₃[6]
-
Molecular Weight: 191.18 g/mol [6]
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the aromatic protons of the benzisoxazole ring, the oxymethylene bridge protons, and the protons of the oxirane ring.
-
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Resonances for the carbons of the benzisoxazole core, the oxymethylene carbon, and the carbons of the oxirane ring.
-
IR (KBr, cm⁻¹): Characteristic peaks for the C-O-C ether linkage, the C=N of the isoxazole ring, and the aromatic C-H bonds.
Synthesis of this compound Derivatives: Ring-Opening of the Oxirane
The true synthetic utility of compound 1 lies in the reactivity of its oxirane ring. The epoxide can be readily opened by a variety of nucleophiles, most notably amines, to generate a library of β-amino alcohol derivatives. This reaction is particularly relevant in the synthesis of β-blockers.[5]
Caption: General scheme for the synthesis of β-amino alcohol derivatives.
Experimental Protocol: Synthesis of a Representative β-Amino Alcohol Derivative
This protocol describes a general procedure for the ring-opening of this compound (1 ) with a primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (1 ) | As synthesized above | ||
| Isopropylamine (or other primary amine) | ≥99% | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | Reaction solvent. |
| Diethyl Ether | ACS Grade | Commercially Available | For precipitation/crystallization. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1 ) (1.0 eq.) in ethanol.
-
Add the desired primary amine (e.g., isopropylamine, 1.2 eq.) to the solution.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography if necessary.
-
Expected Characterization of the Derivative
The resulting β-amino alcohol will show characteristic signals in its NMR and IR spectra, including:
-
¹H NMR: A new broad singlet for the secondary amine proton (N-H) and the hydroxyl proton (O-H), along with signals for the alkyl group of the added amine.
-
¹³C NMR: New resonances corresponding to the carbons of the introduced alkyl group.
-
IR: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
Troubleshooting and Process Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in the synthesis of (1) | Incomplete deprotonation of 3-hydroxybenzo[d]isoxazole. | Ensure the use of anhydrous solvent and a finely powdered, dry base. Increase the reaction time or temperature slightly. |
| Hydrolysis of epichlorohydrin. | Use freshly opened or distilled epichlorohydrin. | |
| Formation of diol byproduct | Presence of water in the reaction mixture. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete ring-opening reaction | Steric hindrance of the amine. | Increase the reaction temperature and/or time. Consider using a more polar solvent. |
| Low nucleophilicity of the amine. | A catalyst, such as a Lewis acid, may be required for less reactive amines. |
Conclusion
The synthetic protocols detailed in this application note provide a robust and versatile platform for accessing this compound and its derivatives. The Williamson ether synthesis offers an efficient route to the key oxirane intermediate, which can be readily transformed into a diverse library of β-amino alcohols through nucleophilic ring-opening reactions. These compounds hold significant promise as scaffolds for the development of new pharmaceuticals and advanced materials. The provided step-by-step procedures, along with troubleshooting guidelines, are intended to empower researchers to confidently explore the rich chemistry of this important class of molecules.
References
-
Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines.
-
Journal of Pharmaceutical Sciences. (1979). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]
-
European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
- Science Arena Publications. (2017).
-
SciELO México. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Retrieved from [Link]
-
ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2015). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Retrieved from [Link]
- Chem Sci Trans. (2016).
-
PMC - NIH. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
Wikipedia. Benzisoxazole. Retrieved from [Link]
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Unlocking Agrochemical Potential: A Researcher's Guide to 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
This technical guide provides a comprehensive framework for the investigation of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (also known as 3-(Glycidyloxy)benzo[d]isoxazole) within the field of agricultural chemistry. While the broader benzisoxazole and isoxazole classes of molecules are recognized for a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties, the specific application profile of this particular compound remains largely unexplored in publicly available literature.[1][2][3][4][5]
This document is structured not as a record of established use, but as a strategic guide for researchers. It outlines plausible synthetic routes, detailed protocols for systematic biological screening, and potential avenues for mechanistic studies. The protocols are based on established methodologies for analogous chemical structures, providing a robust starting point for evaluation.
The core rationale for investigating this molecule lies in its hybrid structure. The benzo[d]isoxazole core is a "privileged scaffold" found in numerous bioactive compounds.[6][7][8] The appended oxirane (epoxide) moiety is a highly reactive functional group, capable of undergoing ring-opening reactions with various nucleophiles, suggesting potential for covalent modification of biological targets and serving as a versatile synthetic handle for creating derivative libraries.[9]
Section 1: Physicochemical Properties and Synthesis
A foundational step in evaluating any potential agrochemical is securing a reliable source of the pure compound. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 65476-23-5 | [10] |
| Molecular Formula | C₁₀H₉NO₃ | [10] |
| Molecular Weight | 191.18 g/mol | [10] |
| Appearance | (Predicted) White to off-white solid | N/A |
| SMILES | C1=CC=C2C(=C1)C(=NO2)OCC3CO3 | [10] |
Proposed Synthesis Protocol
The following is a proposed two-step protocol for the synthesis of this compound, based on standard organic synthesis transformations. The key is the Williamson ether synthesis between the phenolic precursor, 3-hydroxybenzo[d]isoxazole, and an epoxide-containing electrophile like epichlorohydrin.
Step 1: Synthesis of 3-Hydroxybenzo[d]isoxazole (Precursor)
The precursor can be synthesized from a suitable starting material such as 2-hydroxyacetophenone oxime via cyclization.
Step 2: Etherification to Yield this compound
-
Objective: To couple 3-hydroxybenzo[d]isoxazole with (±)-epichlorohydrin.
-
Materials:
-
3-Hydroxybenzo[d]isoxazole
-
(±)-Epichlorohydrin (excess, e.g., 3-5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5-2 equivalents)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 3-hydroxybenzo[d]isoxazole (1 equivalent) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add (±)-epichlorohydrin (3 eq.) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the crude residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: Proposed workflow for the synthesis of the target compound.
Section 2: Protocols for Agrochemical Screening
The following protocols are designed to provide a comprehensive preliminary evaluation of the compound's potential as a herbicide, fungicide, and insecticide.
Protocol for Herbicidal Activity Screening
This protocol is adapted from standard greenhouse screening methods for novel herbicides.[2] It evaluates both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity.
-
Objective: To assess the phytotoxicity of the test compound on a panel of representative broadleaf and grassy weeds.
-
Materials:
-
Test compound stock solution (e.g., 10,000 ppm in acetone with a surfactant like Tween 20).
-
Seeds of weed species: Velvetleaf (Abutilon theophrasti), Redroot Pigweed (Amaranthus retroflexus), Wild Oat (Avena fatua), Barnyardgrass (Echinochloa crus-galli).[2]
-
Pots (e.g., 10 cm diameter) filled with standard potting mix.
-
Greenhouse facilities with controlled temperature and light.
-
Linear track sprayer calibrated to deliver a set volume (e.g., 1000 L/ha).[2]
-
Positive control (commercial herbicide, e.g., glyphosate for post-emergence, atrazine for pre-emergence).
-
Negative control (solvent + surfactant only).
-
-
Pre-Emergence Application Protocol:
-
Sow seeds of each weed species in separate pots and cover lightly with soil.
-
Prepare serial dilutions of the test compound stock solution to achieve application rates from 0.01 to 2.5 kg/ha .
-
Apply the solutions as a band treatment over the seed zone using the track sprayer.[2]
-
Place pots in the greenhouse in a randomized complete block design.
-
Water as needed.
-
Visually evaluate percent injury (0% = no effect, 100% = complete kill) at 7 and 21 days after treatment (DAT).
-
-
Post-Emergence Application Protocol:
-
Sow seeds and grow seedlings to the 2-3 leaf stage.
-
Apply the prepared dilutions of the test compound to the foliage of the seedlings using the track sprayer.[2]
-
Return pots to the greenhouse. Avoid watering foliage for 24 hours.
-
Visually evaluate percent injury at 1, 7, and 21 DAT.
-
Caption: Dual workflows for pre- and post-emergence herbicide screening.
Protocol for In Vitro Fungicidal Assay
This protocol uses the poisoned food technique to determine the effect of the compound on the mycelial growth of common plant pathogenic fungi.[5]
-
Objective: To determine the concentration-dependent inhibition of fungal mycelial growth.
-
Materials:
-
Test compound stock solution (e.g., 10,000 ppm in DMSO).
-
Fungal cultures: Alternaria alternata, Botrytis cinerea, Rhizoctonia solani, Fusarium culmorum.[5]
-
Potato Dextrose Agar (PDA).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
-
Positive control (commercial fungicide, e.g., mancozeb).
-
Negative control (DMSO only).
-
Incubator.
-
-
Procedure:
-
Prepare autoclaved PDA and cool to 45-50°C in a water bath.
-
Add appropriate volumes of the test compound stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 50, 100 ppm). Also prepare positive and negative control plates.
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture plate.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Incubate the plates at 25 ± 2°C until the fungal growth in the negative control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percent inhibition of mycelial growth relative to the negative control.
-
Protocol for Insecticidal Bioassay
This protocol describes a diet-incorporation method to assess the larvicidal activity of the compound against a model lepidopteran pest.
-
Objective: To determine the toxicity of the test compound to insect larvae.
-
Materials:
-
Test compound stock solution (e.g., 10,000 ppm in acetone).
-
Insect larvae (e.g., 3rd instar of Oriental armyworm, Mythimna separata).[11]
-
Artificial insect diet.
-
Multi-well bioassay trays.
-
Positive control (commercial insecticide, e.g., emamectin benzoate).
-
Negative control (acetone only).
-
Growth chamber with controlled temperature, humidity, and photoperiod.
-
-
Procedure:
-
Prepare the artificial diet according to the supplier's instructions and cool to just above the solidification point.
-
Add appropriate volumes of the test compound stock solution to aliquots of the diet to achieve final concentrations (e.g., 1, 10, 50, 100, 200 ppm). Mix thoroughly.
-
Dispense the treated diet into the wells of the bioassay trays and allow to cool.
-
Using a fine paintbrush, transfer one 3rd instar larva into each well.
-
Seal the trays with a breathable membrane.
-
Place the trays in a growth chamber.
-
Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded.
-
Calculate the corrected mortality percentage using Abbott's formula.
-
Section 3: Investigating the Mechanism of Action
The presence of the benzisoxazole core and the oxirane ring suggests several plausible mechanisms of action that warrant investigation.
Potential Molecular Targets
-
Herbicidal Action: Many heterocyclic herbicides function by inhibiting protoporphyrinogen oxidase (PPO).[7] An initial biochemical assay could evaluate the compound's ability to inhibit PPO extracted from a susceptible plant species.
-
Insecticidal Action: The isoxazole moiety is a known bioisostere of the neurotransmitter GABA and can interact with GABA receptors (GABARs).[12] Electrophysiological studies on insect neurons or binding assays with insect GABARs could elucidate if this is the mode of action.
-
Fungicidal Action: The mechanism for isoxazole-based fungicides can be diverse. The reactive epoxide could potentially alkylate essential enzymes, such as those involved in cell wall synthesis or respiration.
Caption: Plausible molecular targets for agrochemical activity.
Section 4: Data Analysis and Quantitative Assessment
For each bioassay, a dose-response relationship should be established. The results can be analyzed using probit analysis to determine key quantitative metrics.
Table for Summarizing Bioactivity Data:
| Bioassay Type | Target Organism | Parameter | Value (e.g., ppm) | 95% Confidence Interval |
| Herbicidal | Amaranthus retroflexus | EC₅₀ (Post-em) | ||
| Herbicidal | Echinochloa crus-galli | EC₅₀ (Pre-em) | ||
| Fungicidal | Botrytis cinerea | MIC | ||
| Insecticidal | Mythimna separata | LD₅₀ (48 hr) |
EC₅₀: Effective concentration causing 50% growth reduction/injury. MIC: Minimum inhibitory concentration. LD₅₀: Lethal dose causing 50% mortality.
By following this structured investigational guide, researchers can systematically evaluate the potential of this compound, contributing valuable data to the field of agrochemical discovery and development.
References
-
Bentham Science Publishers. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6297198B1 - Isoxazole derivatives and their use as herbicides.
-
MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]
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PubMed. (2012). Synthesis and quantitative structure-activity relationship (QSAR) study of novel isoxazoline and oxime derivatives of podophyllotoxin as insecticidal agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Insecticidal Evaluation of New Benzoylureas Containing Isoxazoline and Isoxazole Group. Retrieved from [Link]
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MDPI. (2023). Bioactive Steroids Bearing Oxirane Ring. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Retrieved from [Link]
-
MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. Retrieved from [Link]
-
ResearchGate. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: Development of predictive in vivo insecticide activity models. Retrieved from [Link]
-
ResearchGate. (2023). Bioactive Steroids Bearing Oxirane Ring. Retrieved from [Link]
-
ResearchGate. (2012). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
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PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (2020). Design, synthesis and herbicidal activity of 2-(2-oxo-3-phenyl-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids. Retrieved from [Link]
-
PubMed. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Retrieved from [Link]
-
RadTech. (2020). POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]
-
MDPI. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. Retrieved from [Link]
-
Chemical Science Transactions. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved from [Link]
-
PubMed. (2002). Synthesis, herbicidal activity, and mode of action of IR 5790. Retrieved from [Link]
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Scielo Brazil. (n.d.). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Retrieved from [Link]
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UCL Discovery. (2017). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Retrieved from [Link]
-
PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Retrieved from [Link]
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Application Notes & Protocols: 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole as a Versatile Precursor for Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide on the strategic application of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole, a high-value building block for the synthesis of diverse heterocyclic compounds. The inherent reactivity of the strained oxirane (epoxide) ring, coupled with the unique electronic and structural properties of the benzisoxazole core, makes this molecule a potent precursor in medicinal chemistry and materials science.[1] We will explore its synthesis and detail its primary mode of reactivity—nucleophilic epoxide ring-opening—to generate libraries of functionalized molecules, with a particular focus on the synthesis of β-amino alcohol scaffolds relevant to cardiovascular drug discovery. The protocols herein are designed to be robust and explanatory, providing researchers with the foundational knowledge to innovate.
Introduction: The Strategic Value of the Benzisoxazole-Epoxide Moiety
The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3][4] Its rigid, planar structure and specific hydrogen bonding capabilities allow it to serve as an effective pharmacophore in various biological targets.[3][5] When functionalized with an oxiranylmethoxy group at the 3-position, as in This compound (1) , the molecule is transformed into a powerful and versatile synthetic intermediate.
The key to its utility lies in the epoxide ring—a three-membered heterocycle with significant ring strain. This strain makes the epoxide susceptible to ring-opening reactions by a wide range of nucleophiles, a cornerstone transformation in modern organic synthesis.[6] This reaction is highly reliable and regioselective, typically proceeding via an SN2 mechanism where the nucleophile attacks the least sterically hindered carbon atom. This predictable reactivity allows for the controlled introduction of diverse functional groups, enabling the rapid generation of compound libraries for screening and development.[1]
Synthesis of the Building Block: this compound (1)
The most direct and widely adopted method for preparing the title compound is through the Williamson ether synthesis, reacting the commercially available 3-hydroxybenzo[d]isoxazole with an excess of epichlorohydrin under basic conditions.
Protocol 2.1: Synthesis of this compound
Rationale: The phenolic proton of 3-hydroxybenzo[d]isoxazole is acidic and readily removed by a suitable base (e.g., K₂CO₃, NaH) to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from epichlorohydrin in an SN2 reaction. The subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, forms the desired epoxide ring. Using epichlorohydrin as both the reactant and solvent drives the reaction to completion.
// Reactants R1 [label="3-Hydroxybenzo[d]isoxazole"]; R2 [label="Epichlorohydrin\n(excess)"]; Base [label="Base (e.g., K₂CO₃)"];
// Product P1 [label="this compound (1)"];
// Nodes for the process Mix [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Mix & Heat"]; Workup [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Aqueous Workup\n& Extraction"]; Purify [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Purification\n(Chromatography)"];
// Edges {R1, R2, Base} -> Mix; Mix -> Workup; Workup -> Purify; Purify -> P1; } dot Figure 2: Workflow for the synthesis of the title compound.
Materials:
-
3-Hydroxybenzo[d]isoxazole
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ (1.5 equivalents) in anhydrous acetone, add 3-hydroxybenzo[d]isoxazole (1.0 equivalent).
-
Add epichlorohydrin (3.0-5.0 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove acetone and excess epichlorohydrin.
-
Dissolve the resulting crude oil in Ethyl Acetate (EtOAc) and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield This compound (1) as a white solid or pale oil.
Application Note I: Synthesis of β-Amino Alcohols – Core Scaffolds for β-Blockers
A primary application of building block (1) is in the synthesis of 1,3-amino alcohols, a pharmacophore central to many β-adrenergic receptor antagonists (β-blockers) used to manage cardiovascular diseases.[7][8] The reaction of the epoxide with primary or secondary amines provides a direct and efficient route to these valuable scaffolds.
Protocol 3.1: Synthesis of 1-(Benzo[d]isoxazol-3-yloxy)-3-(isopropylamino)propan-2-ol
Rationale: This protocol exemplifies the regioselective ring-opening of the epoxide with an amine. Isopropylamine acts as the nucleophile, attacking the terminal, less-hindered carbon of the epoxide ring. The reaction is typically performed in a protic solvent like ethanol or isopropanol, which can also serve as the solvent and facilitate proton transfer steps. Heating is required to overcome the activation energy of the reaction.
Materials:
-
This compound (1)
-
Isopropylamine
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve this compound (1) (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add isopropylamine (2.0-3.0 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or EtOAc).
-
Add diethyl ether dropwise with stirring to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.
| Amine Nucleophile | Product Structure | Typical Yield (%) | Application Area |
| Isopropylamine | 1-(Benzo[d]isoxazol-3-yloxy)-3-(isopropylamino)propan-2-ol | 85-95% | β-Blocker Scaffold[7] |
| tert-Butylamine | 1-(Benzo[d]isoxazol-3-yloxy)-3-(tert-butylamino)propan-2-ol | 80-90% | β-Blocker Scaffold |
| Piperidine | 1-(Benzo[d]isoxazol-3-yloxy)-3-(piperidin-1-yl)propan-2-ol | 90-98% | Antipsychotic Intermediate |
| Morpholine | 1-(Benzo[d]isoxazol-3-yloxy)-3-(morpholino)propan-2-ol | 90-98% | CNS Drug Intermediate |
Table 1: Representative yields for the synthesis of β-amino alcohols from compound (1).
Application Note II: Synthesis of Glycol Ether and Thioether Derivatives
To demonstrate the versatility of the building block beyond amine nucleophiles, this section details its reaction with oxygen and sulfur nucleophiles. These reactions require activation of the nucleophile with a base and provide access to scaffolds for applications in materials science or as intermediates for further functionalization.[1][9]
Protocol 4.1: Synthesis of 1-(Benzo[d]isoxazol-3-yloxy)-3-phenoxypropan-2-ol
Rationale: Phenol is less nucleophilic than an amine and requires deprotonation by a base (e.g., sodium hydride) to form the more potent phenoxide nucleophile. The reaction is conducted in an anhydrous aprotic solvent like THF to prevent quenching of the base and the nucleophile.
Materials:
-
This compound (1)
-
Phenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Caution: NaH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF, add a solution of phenol (1.1 equivalents) in THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add a solution of compound (1) (1.0 equivalent) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the target glycol ether.
Characterization Data
Accurate characterization is essential for validating the successful synthesis of derivatives. The following table provides expected spectroscopic data for the representative products described.
| Compound | ¹H NMR (Expected Key Signals, δ ppm) | ¹³C NMR (Expected Key Signals, δ ppm) | MS (m/z) |
| Compound (1) | 8.0-7.3 (Ar-H), 4.5-4.2 (O-CH₂), 3.4 (CH-epoxide), 2.9, 2.7 (CH₂-epoxide) | 164, 155, 130-120 (Ar-C), 70 (O-CH₂), 50 (CH-epoxide), 44 (CH₂-epoxide) | [M+H]⁺ 192.06 |
| β-Amino Alcohol | 8.0-7.3 (Ar-H), 4.3-4.0 (O-CH₂, CH-OH), 3.0-2.7 (CH₂-N, CH-N), 1.1 (CH₃ of isopropyl) | 164, 155, 130-120 (Ar-C), 70 (O-CH₂), 68 (CH-OH), 50 (CH₂-N), 49 (CH-N), 22 (CH₃) | [M+H]⁺ 251.14 |
| Glycol Ether | 8.0-6.8 (Ar-H), 4.4-4.1 (O-CH₂, CH-OH), 4.0 (O-CH₂-Ar') | 164, 158, 155, 130-114 (Ar-C), 70-68 (O-CH₂, CH-OH, O-CH₂-Ar') | [M+H]⁺ 286.11 |
Table 2: Expected analytical data for synthesized compounds.
Conclusion
This compound stands out as a highly effective and versatile building block. Its synthesis is straightforward, and the predictable reactivity of the epoxide ring allows for the systematic and efficient construction of diverse heterocyclic molecules. The protocols detailed in these notes for synthesizing β-amino alcohols and glycol ethers provide a solid foundation for researchers in drug discovery and materials science to explore novel chemical space and develop next-generation functional molecules.
References
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PubMed. [New beta-sympatholytic agents. Synthesis and pharmacological activity of isomeric benzthiazole and benzoxazole derivates (author's transl)]. [Link]
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MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]
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PubMed Central. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
-
ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. [Link]
-
PubMed Central. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Radical-induced ring opening of epoxides. A convenient alternative to the wharton rearrangement. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
ResearchGate. Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
A. A. Lukoyanov, A. Y. Sukhorukov, A. F. Khasanov, I. V. Alabugin, RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
-
PubMed. Advances in isoxazole chemistry and their role in drug discovery. [Link]
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PubMed Central. Advances in isoxazole chemistry and their role in drug discovery. [Link]
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ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
- Google Patents.
-
ResearchGate. (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. [Link]
-
PubMed Central. Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. [Link]
-
Construction of Isoxazole ring: An Overview. [Link]
-
ResearchGate. (PDF) Reactions of 3-Arylisocoumarins with N-Nucleophiles – A Route to Novel Azaheterocycles. [Link]
-
PubMed. Isoxazole-3-hydroxamic acid derivatives as peptide deformylase inhibitors and potential antibacterial agents. [Link]
-
ResearchGate. (PDF) Reactions of 3‐(4‐Aryl‐2‐thiazolyl)‐ and 3‐(2‐Benzothiazolyl)‐2‐iminocoumarins with N‐Nucleophiles.. [Link]
-
Semantic Scholar. Synthesis of Novel Isoxazole Fused Heterocycles. [Link]
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Analytical methods for the characterization of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound (CAS: 65476-23-5). This molecule, incorporating a reactive epoxide moiety and a benzisoxazole core, is a valuable intermediate in pharmaceutical synthesis and material science.[1] Given the inherent reactivity of the oxirane ring, a multi-faceted analytical approach is crucial to ensure identity, purity, and stability. This document details validated protocols for chromatographic separation, spectroscopic elucidation, and stability assessment, designed to provide researchers with the necessary tools for confident and thorough characterization.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule of significant interest. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The terminal epoxide group is a versatile functional handle, enabling covalent modification and polymerization, making it a key building block for drug candidates and advanced materials.[1]
However, the chemical reactivity of the epoxide ring presents a distinct analytical challenge. It is susceptible to ring-opening reactions via acid or base catalysis and nucleophilic attack. Therefore, a rigorous analytical control strategy is not merely a procedural formality but a scientific necessity to guarantee the quality and performance of the material. This guide outlines an integrated workflow employing orthogonal analytical techniques to provide a complete profile of the molecule.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65476-23-5 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.19 g/mol | [1] |
| Chemical Structure | ![]() | - |
| Storage Conditions | 0-8°C | [1] |
Integrated Analytical Workflow
A holistic characterization of this compound requires the strategic integration of multiple analytical techniques. The following workflow provides a logical progression from initial identification to comprehensive purity and stability assessment.
Caption: Figure 1. Integrated Analytical Workflow
Chromatographic Methods: Purity and Quantification
Chromatography is the cornerstone for assessing the purity of this compound, separating it from synthesis-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: A reversed-phase HPLC (RP-HPLC) method is the primary choice due to the molecule's moderate polarity. The benzisoxazole ring contains a strong chromophore, making UV detection highly sensitive and specific. This method is designed to be stability-indicating, meaning it can resolve the parent peak from products formed under stress conditions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water for analysis.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV-Vis detector.
-
Data Acquisition: Inject 10 µL of the prepared sample. Monitor the chromatogram for the principal peak and any impurity peaks.
-
Quantification: Calculate the area percentage of each peak to determine the purity profile. Use an external standard of known concentration for assay determination.
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase sharpens peaks and ensures consistent ionization for MS compatibility.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good elution strength. |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution is crucial for resolving early-eluting polar impurities and late-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak shape. |
| Detection | UV at 280 nm | The benzisoxazole moiety exhibits strong absorbance in this region, providing high sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful tool for identifying volatile or semi-volatile impurities that may originate from starting materials or side reactions during synthesis.[5] Due to the relatively low volatility of the target compound, this technique is best suited for impurity profiling rather than direct assay.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL into the GC-MS system using a split or splitless inlet, depending on the expected impurity concentration.
-
Data Analysis: Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST).
GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40-450 amu |
Spectroscopic Methods: Structural Confirmation
Spectroscopic analysis provides irrefutable confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the definitive technique for structural elucidation. ¹H NMR confirms the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. Together, they provide a complete constitutional map of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Interpretation: Analyze chemical shifts, integration values, and coupling patterns to assign signals to the corresponding atoms in the structure. The characteristic signals for the oxirane ring protons (typically between 2.5-3.5 ppm) and the aromatic protons of the benzisoxazole ring (7.0-8.0 ppm) are key diagnostic features.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and reliable method for confirming the presence of key functional groups.[8] The spectrum serves as a molecular fingerprint and can quickly verify the integrity of the epoxide and benzisoxazole systems.
Protocol:
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal preparation.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3050 | C-H Asymmetric Stretch | Epoxide Ring | [9] |
| ~1620, ~1470 | C=C & C=N Stretch | Benzisoxazole Aromatic Ring | [10] |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | [8] |
| ~915, ~840 | C-O Symmetric Stretch | Epoxide Ring (Ring Breathing) | [9] |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern provides additional structural evidence.
Protocol:
-
Sample Introduction: Introduce the sample via direct infusion or as the effluent from an HPLC or GC system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion ([M+H]⁺).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion. For fragmentation data (MS/MS), induce collision-induced dissociation (CID) on the parent ion.
-
Interpretation: The primary ion observed should correspond to the calculated mass of the protonated molecule (192.06 m/z for [C₁₀H₁₀NO₃]⁺).
Forced Degradation and Stability Profiling
Causality: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The epoxide ring is the most probable site of degradation.
Caption: Figure 2. Forced Degradation Workflow
Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Periodically withdraw aliquots, neutralize if necessary, and dilute for analysis.
-
Acid Hydrolysis: Mix with 0.1 M HCl and keep at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at 60°C. Expected Degradation: Ring-opening of the epoxide to form a diol.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the solid sample and a solution at 80°C.
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples using the HPLC method described in Section 3.1. The method is considered stability-indicating if all degradant peaks are baseline-resolved from the main peak. Use HPLC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
Conclusion
The analytical characterization of this compound demands a scientifically rigorous, multi-technique approach. The protocols outlined in this guide, from chromatographic purity assessment to comprehensive spectroscopic identification and stability profiling, provide a validated framework for researchers. By integrating these methods, scientists can ensure the quality, consistency, and stability of this versatile chemical intermediate, underpinning its successful application in research and development.
References
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Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1879-1885. [Link][11]
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SIELC Technologies. (n.d.). Separation of Heptachlor epoxide on Newcrom R1 HPLC column. Retrieved from [Link][4]
-
Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Retrieved from [Link]
-
Yang, S. K., Mushtaq, M., & Chiu, P. L. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. [Link]
-
ResearchGate. (2016). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Retrieved from [Link]
-
Li, Y., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35787–35797. [Link][7]
-
Awad, T., Deruiter, J., & Clark, C. R. (2008). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science, 46(8), 671–679. [Link][5]
-
Royal Society of Chemistry. (2015). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods. Retrieved from [Link]
-
Henbest, H. B., et al. (1957). Detection of the epoxide group by infrared spectroscopy. Journal of the Chemical Society, 1459. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the epoxide. Retrieved from [Link]
-
Swern, D., et al. (1949). Determination of Oxirane Oxygen. Analytical Chemistry, 21(8), 1019-1020. [Link]
-
Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials. [Link][2]
-
Folter, B., et al. (2001). Enantioselectivity of epoxide hydrolase catalysed oxirane ring opening: a 3D QSAR study. Journal of Molecular Modeling, 7(5), 188-201. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link][3]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2018). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 54(1), 2-20. [Link]
-
Ijadunola, O. O., et al. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. International Journal of Molecular Sciences, 11(1), 274-288. [Link][9]
-
Diva-Portal.org. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Retrieved from [Link]
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The Strategic Application of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole in Advanced Materials: A Guide for Researchers
The relentless pursuit of high-performance materials has led researchers to explore novel molecular architectures that can impart superior thermal, mechanical, and chemical resistance properties to polymers. Among these, heterocyclic compounds have garnered significant attention. This document provides an in-depth technical guide on the applications of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole , a versatile molecule poised to make a substantial impact in material science. Its unique structure, combining a reactive oxirane (epoxy) group with a rigid and thermally stable benzo[d]isoxazole moiety, offers a compelling platform for the development of next-generation thermosetting polymers, coatings, and adhesives.[1]
This guide is intended for researchers, scientists, and professionals in drug development and material science who are looking to leverage the unique properties of this compound in their work. We will delve into the scientific rationale behind its use, provide detailed experimental protocols, and project the performance characteristics of materials derived from it.
The Molecule: A Fusion of Reactivity and Stability
This compound, with the chemical formula C₁₀H₉NO₃, is a molecule that strategically combines two key functional groups:
-
The Oxirane (Epoxy) Ring: This three-membered ring is highly strained and, therefore, highly reactive towards a variety of nucleophiles and electrophiles. This reactivity is the cornerstone of its utility in forming cross-linked polymer networks, which is the basis for most thermoset materials. The ring-opening polymerization of the epoxy group leads to the formation of a durable, three-dimensional structure.
-
The Benzo[d]isoxazole Moiety: This fused aromatic heterocyclic system is known for its rigidity, thermal stability, and ability to participate in strong intermolecular interactions. The incorporation of such a structure into a polymer backbone is anticipated to enhance the material's glass transition temperature (Tg), thermal decomposition temperature, and mechanical strength.
The synergy between the reactive epoxy group and the stable benzisoxazole core makes this molecule a prime candidate for use as a monomer or a modifying agent in the formulation of high-performance materials.[1]
Synthesis of this compound: A Proposed Pathway
While various synthetic routes can be envisioned, a common and effective method for the synthesis of aryl glycidyl ethers involves the reaction of a phenol with epichlorohydrin in the presence of a base. The following protocol outlines a representative synthesis of this compound.
Diagram of the Proposed Synthesis Workflow
Caption: A proposed workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
3-Hydroxybenzo[d]isoxazole
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Deionized water
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3-Hydroxybenzo[d]isoxazole in a mixture of toluene and deionized water. Add the phase transfer catalyst at this stage if used.
-
Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the reaction mixture.
-
Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature.
-
Reaction: Heat the mixture to a reflux temperature of 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water, a dilute solution of hydrochloric acid (to neutralize any remaining NaOH), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Application in High-Performance Epoxy Resins
One of the most promising applications of this compound is as a reactive modifier or a co-monomer in epoxy resin formulations. Its incorporation is expected to enhance the thermal and mechanical properties of the cured thermoset.
Diagram of the Curing Process Workflow
Caption: A typical workflow for the preparation and curing of an epoxy resin modified with this compound.
Protocol for Preparation and Curing of a Modified Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Formulation: Prepare a blend of DGEBA and this compound at a desired weight ratio (e.g., 90:10). The stoichiometric amount of the amine curing agent should be calculated based on the total epoxy equivalent weight of the resin blend.
-
Mixing: Gently heat the DGEBA resin to reduce its viscosity. Add the this compound and stir until a homogeneous mixture is obtained.
-
Addition of Curing Agent: Add the calculated amount of the amine curing agent and continue stirring until it is completely dissolved.
-
Degassing: Place the mixture in a vacuum oven at a temperature of 80-100 °C to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated silicone mold.
-
Curing: Transfer the mold to an oven and cure using a multi-stage heating profile. A typical curing cycle for a DDS-cured system would be 2 hours at 150 °C followed by 2 hours at 200 °C.
-
Post-curing: For optimal properties, a post-curing step at a temperature slightly above the glass transition temperature (e.g., 220 °C) for 1-2 hours is recommended.
-
Characterization: After cooling down to room temperature, the cured thermoset can be demolded and subjected to various characterization techniques to evaluate its properties.
Projected Performance Characteristics
The incorporation of the benzo[d]isoxazole moiety is anticipated to significantly improve the performance of standard epoxy resins. The following table presents a projection of the key properties of a DGEBA-based epoxy resin modified with 10 wt% of this compound, cured with DDS, in comparison to an unmodified system.
| Property | Unmodified DGEBA/DDS | DGEBA/DDS with 10% Modifier (Projected) | Rationale for Improvement |
| Glass Transition Temp. (Tg) | 180-200 °C | 200-230 °C | The rigid benzo[d]isoxazole ring restricts segmental motion of the polymer chains. |
| Tensile Strength | 60-80 MPa | 80-100 MPa | Increased crosslink density and strong intermolecular interactions from the heterocyclic rings. |
| Tensile Modulus | 2.5-3.5 GPa | 3.5-4.5 GPa | The inherent stiffness of the benzo[d]isoxazole structure contributes to a higher modulus. |
| Thermal Decomposition Temp. | 350-380 °C | 380-420 °C | The high thermal stability of the aromatic heterocyclic structure enhances the overall thermal resistance. |
| Moisture Absorption | 0.5-1.0 % | 0.3-0.7 % | The hydrophobic nature of the benzo[d]isoxazole moiety can reduce water uptake. |
Disclaimer: The data presented in this table are projected values based on the known effects of incorporating rigid, heterocyclic structures into epoxy networks. Actual experimental results may vary depending on the specific formulation and curing conditions.
Potential Applications in Material Science
The enhanced properties of thermosets derived from this compound open up a wide range of potential applications in demanding fields:
-
Aerospace and Automotive: As a matrix resin for high-performance fiber-reinforced composites requiring high thermal stability and mechanical strength.
-
Electronics: For encapsulation of electronic components, providing excellent thermal management and protection against harsh environments.
-
Coatings and Adhesives: In the formulation of protective coatings and structural adhesives with superior chemical resistance and durability.
Conclusion
This compound stands out as a promising building block for the next generation of advanced materials. Its unique molecular architecture, which marries the reactivity of an epoxy group with the robustness of a benzo[d]isoxazole core, provides a powerful tool for material scientists to tailor the properties of thermosetting polymers. The protocols and projected data presented in this guide offer a solid foundation for researchers to embark on the exploration of this exciting molecule and unlock its full potential in creating materials with unprecedented performance.
References
-
Chem-Impex. This compound. Available at: [Link]
- European Patent Office. (2008). COMPOSITION COMPRISING BENZOXAZINE AND EPOXY RESIN - EP 1871835 B1.
- Google Patents. (2016). WO2016200617A1 - Curable compositions containing benzoxazine epoxy blend and use thereof.
- Google Patents. (2015). JP5816752B2 - Flexible bismaleimide, benzoxazine, epoxy-anhydride addition product composite adhesive.
- PubChem.
- Google Patents. (2018). KR20180022676A - Curable compositions containing benzoyl-epoxy blends and uses thereof.
- Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. (n.d.).
- Toughening of Epoxy Systems by Adding Three Toughness Modifiers as Quaternary Blends of Polymeric M
- RSC Publishing.
- PCI Magazine. (2010).
- MDPI. (2024).
- ResearchGate. (n.d.). Synthesis and properties of a novel highly thermal stable N -propargyl monomer containing benzoxazole ring.
- Curing Agents for Epoxy Resin. (n.d.).
- NIH. (n.d.). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)
- MDPI. (n.d.). Novel Bio-Based Epoxy Thermosets Based on Triglycidyl Phloroglucinol Prepared by Thiol-Epoxy Reaction.
- ResearchG
- AZoM. (2023).
- Google Patents. (1978). US4110313A - Epoxy curing agent.
- Google Patents. (1994). EP0604909A2 - Epoxy resin compositions with improved storage stability.
- Google Patents. (2000). US6107419A - Process for preparation of high molecular weight epoxy resin.
- ResearchGate. (2025). Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)
- ResearchGate. (n.d.). Thermal and mechanical analyses of biocomposites from cardanol-based polybenzoxazine and bamboo fibers.
- ResearchGate. (2018). Cure Cycle Analysis in Thermoset Polymers by Thermal and Mechanical Analysis.
Sources
Step-by-step synthesis of isoxazole derivatives using "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole"
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Novel Isoxazole Derivatives from 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
For: Researchers, scientists, and drug development professionals.
Abstract
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This application note provides a detailed, robust, and reproducible protocol for the synthesis of novel isoxazole-based β-amino alcohols, starting from the versatile building block, this compound.[5] The protocol leverages a highly regioselective, catalyst-mediated ring-opening of the epoxide moiety with various amine nucleophiles. We will elucidate the underlying reaction mechanism, provide step-by-step experimental procedures, offer expert insights into process optimization and troubleshooting, and detail the necessary characterization techniques to validate the synthesis of the target compounds.
Introduction: The Significance of Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in drug discovery, valued for its unique electronic properties and its ability to act as a versatile pharmacophore.[4][6] Its presence in drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin underscores its therapeutic importance.[7] The modification of the isoxazole core allows for the fine-tuning of pharmacological activity, making the development of new synthetic routes to novel derivatives a critical endeavor.[4]
The starting material, this compound, is an ideal precursor for generating a library of derivatives.[5] Its key feature is the highly reactive oxirane (epoxide) ring, which can be readily opened by a wide range of nucleophiles, providing a straightforward method for introducing chemical diversity. This guide focuses on the aminolysis of the epoxide, a reliable reaction that yields β-amino alcohols—compounds that are themselves valuable intermediates for more complex heterocyclic systems and potential drug candidates.[8][9]
Reaction Principle and Mechanism
The core transformation is the nucleophilic ring-opening of the epoxide in this compound by an amine. This reaction proceeds via an SN2 mechanism.
Mechanism Overview:
-
Activation (Catalyzed): In the presence of an acid catalyst (e.g., acetic acid), the epoxide oxygen is protonated. This protonation enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the epoxide carbons. For a terminal epoxide like the one in our starting material, this attack occurs with high regioselectivity at the less sterically hindered terminal carbon atom.[10]
-
Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and resulting in the formation of a β-amino alcohol. The reaction exclusively forms the trans product.[8]
A metal- and solvent-free approach using acetic acid is a green and efficient option, providing excellent yields and regioselectivity. Alternatively, tertiary amines like triethylamine (Et₃N) can catalyze the reaction, particularly in aqueous media.
Reaction Scheme
Caption: General synthesis of isoxazole-based β-amino alcohols.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative derivative, 1-((benzo[d]isoxazol-3-yl)oxy)-3-(benzylamino)propan-2-ol , using benzylamine as the nucleophile.
Materials and Equipment
Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ethanol (ACS grade, as solvent)
-
Ethyl acetate (for work-up and chromatography)
-
Hexane (for chromatography)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, and graduated cylinders
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 5.23 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in 20 mL of ethanol. To this solution, add benzylamine (0.63 g, 5.75 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
TLC System: Use a mobile phase of 70:30 Ethyl Acetate:Hexane.
-
Visualization: Spot the reaction mixture on a TLC plate and visualize under a UV lamp (254 nm). The starting material will have a different Rf value than the product. The reaction is complete when the starting epoxide spot has disappeared (typically 6-8 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL). This removes any remaining benzylamine and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product as a viscous oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a column with silica gel using a slurry of 20% ethyl acetate in hexane.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure to obtain the pure 1-((benzo[d]isoxazol-3-yl)oxy)-3-(benzylamino)propan-2-ol .
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Data and Characterization
Validation of the product's structure and purity is essential. The following data are expected for the successful synthesis of the target compound.
Reaction Data Summary
| Entry | Amine Nucleophile | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethanol | 6 | ~85% |
| 2 | Aniline | Ethanol | 8 | ~78% |
| 3 | Morpholine | Ethanol | 5 | ~90% |
Expected Spectroscopic Data
For 1-((benzo[d]isoxazol-3-yl)oxy)-3-(benzylamino)propan-2-ol :
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.60 (m, 9H, Ar-H)
-
δ 4.30 (m, 1H, -CH(OH)-)
-
δ 4.20 (d, 2H, -O-CH₂-)
-
δ 3.85 (s, 2H, Ar-CH₂-N)
-
δ 2.90-3.10 (m, 2H, -N-CH₂-)
-
δ 2.50 (br s, 2H, -OH and -NH) - Note: These protons are exchangeable with D₂O.
-
-
FT-IR (KBr, cm⁻¹):
-
3300-3400 (broad, O-H stretch)
-
3290 (N-H stretch)
-
3050 (Ar C-H stretch)
-
2850-2950 (Aliphatic C-H stretch)
-
1610 (C=N stretch of isoxazole)
-
1100 (C-O stretch)
-
-
Mass Spec (ESI+):
-
m/z = 299.14 [M+H]⁺
-
Expert Insights & Troubleshooting
-
Causality of Solvent Choice: Ethanol is an excellent choice as it is a polar protic solvent that can hydrogen bond with the epoxide oxygen, facilitating the ring-opening. It also effectively dissolves both the starting material and the amine. For less reactive amines, a higher boiling point solvent like isopropanol or a solvent-free approach at elevated temperatures might be necessary.[8]
-
Controlling Regioselectivity: The protocol described ensures high regioselectivity, with the nucleophile attacking the terminal carbon of the epoxide. This is a well-established principle for SN2 reactions on unsymmetrical epoxides under neutral or basic conditions, as the primary carbon is less sterically hindered.[10]
-
Troubleshooting - Incomplete Reaction: If the reaction stalls (as seen on TLC), an additional equivalent of the amine can be added. Alternatively, adding a mild acid catalyst like glacial acetic acid (0.1 eq) can significantly accelerate the reaction rate by activating the epoxide.
-
Troubleshooting - Purification: The product β-amino alcohol is quite polar. If it is difficult to elute from the silica gel column, a small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent the amine from streaking on the acidic silica gel.
Conclusion
This application note details an efficient and reliable method for the synthesis of novel isoxazole derivatives through the aminolysis of this compound. The protocol is characterized by its simplicity, high regioselectivity, and good yields. By varying the amine nucleophile, this procedure provides a straightforward pathway to a diverse library of β-amino alcohols, which are valuable compounds for further synthetic elaboration and for screening in drug discovery programs. The insights and detailed steps provided herein are designed to enable researchers to successfully implement this methodology in their own laboratories.
References
- Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H₂O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
- Potential activities of isoxazole derivatives. Ayurlog: National Journal of Research in Ayurved Science.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal.
- A Short Review on Synthesis and Pharmacological Activity of Isoxazole. International Journal of Pharmaceutical Sciences and Research.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Taylor & Francis Online.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.
- A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives. BenchChem.
- This compound. Chem-Impex.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Potential activities of isoxazole derivatives [wisdomlib.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 10. rroij.com [rroij.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is typically achieved via the Williamson ether synthesis.[1] This involves reacting 3-hydroxybenzo[d]isoxazole with an epoxide source, most commonly epichlorohydrin, in the presence of a base. While straightforward in principle, this reaction is often plagued by the formation of several side products. This section addresses the most common issues in a question-and-answer format.
Question 1: My crude reaction mixture shows several major impurities by LC-MS and NMR. What are the most likely structures?
Answer: This is the most common issue. The primary impurities arise from the high reactivity of epichlorohydrin and the epoxide ring on the final product. The three most prevalent side products are:
-
Chlorohydrin Ether Intermediate: The reaction proceeds in two stages: nucleophilic attack of the 3-hydroxybenzo[d]isoxazole phenoxide on epichlorohydrin to form a chlorohydrin ether, followed by a base-mediated intramolecular cyclization to form the desired epoxide.[2][3] If the second step (dehydrochlorination) is incomplete, the chlorohydrin will remain as a major impurity.
-
Diol Byproduct: The epoxide ring in both epichlorohydrin and the final product is susceptible to hydrolysis under basic aqueous conditions. This ring-opening reaction forms the corresponding diol, 1-(benzo[d]isoxazol-3-yloxy)propane-2,3-diol. This is particularly problematic if excess water is present or if the reaction is run at high temperatures for extended periods.
-
Dimer/Oligomer Species: The highly nucleophilic phenoxide of the starting material can attack the epoxide ring of a newly formed product molecule. This reaction, which competes with the desired reaction with epichlorohydrin, leads to the formation of dimers and higher-order oligomers.[4] This is often observed when the concentration of epichlorohydrin is too low or the phenoxide concentration is too high.
Below is a diagram illustrating the formation of these common side products.
Caption: Figure 1: Primary Reaction and Side Product Pathways
Question 2: My reaction has stalled with significant unreacted starting material. How can I drive it to completion?
Answer: Incomplete conversion is typically traced back to issues with the reaction stoichiometry or conditions, specifically related to the base.
-
Causality: The reaction requires a stoichiometric amount of base to first deprotonate the phenolic starting material and then to drive the final dehydrochlorination ring closure.[2] Insufficient or poor-quality base (e.g., old sodium hydroxide that has absorbed atmospheric CO₂) will halt the reaction.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Use at least 1.0-1.2 equivalents of fresh, high-quality sodium or potassium hydroxide.
-
Ensure Efficient Mixing: If the reaction is biphasic (e.g., an organic solvent and aqueous base), vigorous stirring is essential to facilitate the reaction at the interface. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve reaction rates.
-
Temperature Control: While higher temperatures can increase reaction rates, they also promote side reactions. A modest temperature of 40-60°C is often a good starting point. Careful temperature control is crucial as the reaction can be exothermic.
-
Question 3: How can I suppress the formation of high molecular weight dimers and oligomers?
Answer: Dimer and oligomer formation is a classic problem in glycidyl ether synthesis.[4] It occurs when the phenoxide starting material attacks the desired epoxide product.
-
Causality: This side reaction is kinetically favored when the concentration of the highly reactive epichlorohydrin drops significantly relative to the phenoxide and the product.
-
Strategic Solutions:
-
Use Excess Epichlorohydrin: Employing a significant excess of epichlorohydrin (3 to 15 molar equivalents) ensures that the phenoxide is more likely to react with epichlorohydrin than with the product.[5] Epichlorohydrin can often be used as the solvent.
-
Slow Base Addition: Instead of adding all the base at once, add it slowly (e.g., portion-wise as a solid or via syringe pump as a concentrated aqueous solution) over the course of the reaction. This maintains a low steady-state concentration of the highly nucleophilic phenoxide, minimizing its ability to attack the product.
-
Question 4: What are the side products related to epichlorohydrin itself?
Answer: Epichlorohydrin is a highly reactive electrophile and can undergo side reactions before it even interacts with your substrate.[6][7]
-
Hydrolysis: Reaction with water and base can hydrolyze epichlorohydrin to 3-chloro-1,2-propanediol, and further to glycerol.[8] This consumes both the base and the electrophile.
-
Polymerization: Base can initiate the anionic ring-opening polymerization of epichlorohydrin, leading to poly(epichlorohydrin) sludge, which can complicate workup.[9]
-
Preventative Measures:
-
Use fresh, high-purity epichlorohydrin for every reaction.
-
Avoid excessive amounts of water in the reaction mixture. If using aqueous base, use a concentrated solution (e.g., 50% w/w).
-
Maintain moderate reaction temperatures to disfavor polymerization.
-
Troubleshooting Summary
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of chlorohydrin intermediate | Incomplete dehydrochlorination due to insufficient base or reaction time. | Add additional base (0.2-0.5 eq) and stir for another 2-4 hours. Ensure efficient mixing. |
| Significant amount of diol byproduct | Excess water in the reaction; high reaction temperature; prolonged reaction time. | Use concentrated aqueous base (e.g., 50% NaOH). Maintain reaction temperature below 60°C. Monitor reaction by TLC/LC-MS and work up promptly upon completion. |
| Presence of dimers/oligomers | Low ratio of epichlorohydrin to starting material; high concentration of phenoxide. | Use a larger excess of epichlorohydrin (3-15 eq).[5] Add the base portion-wise or via slow addition to keep phenoxide concentration low. |
| Incomplete conversion of starting material | Insufficient or low-quality base; poor mixing in a biphasic system. | Use fresh, powdered NaOH or KOH (1.1-1.2 eq). Add a phase-transfer catalyst (e.g., TBAB, 5 mol%). Increase stirring speed. |
| Formation of a viscous, insoluble sludge | Base-catalyzed polymerization of epichlorohydrin. | Avoid high reaction temperatures. Ensure epichlorohydrin is of high purity. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize side product formation.
-
Reagents & Equipment:
-
3-hydroxybenzo[d]isoxazole (1.0 eq)
-
Epichlorohydrin (10.0 eq)
-
Sodium hydroxide, powdered (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Round-bottom flask with magnetic stirrer, condenser, and temperature probe.
-
-
Procedure:
-
Setup: Charge the round-bottom flask with 3-hydroxybenzo[d]isoxazole, epichlorohydrin, and TBAB.
-
Heating: Begin stirring and heat the mixture to 50°C.
-
Base Addition: Once the temperature is stable, add the powdered sodium hydroxide in 4-5 small portions over 1 hour. Causality Note: Slow, portion-wise addition prevents a rapid exotherm and minimizes the standing concentration of the reactive phenoxide, thus suppressing dimer formation.
-
Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove sodium chloride and excess sodium hydroxide.
-
Purification: Remove the excess epichlorohydrin under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Troubleshooting Workflow for Impurity Identification
Use this workflow if your synthesis results in an impure product.
Caption: Figure 2: Impurity Analysis Workflow
References
-
Epoxy - Wikipedia. Wikipedia. [Link]
-
Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. (2023-08-14). Shandong Qibo New Energy Co., Ltd. [Link]
-
New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Can. J. Chem. 67, 1514 (1989). [Link]
-
Base cleavage of epichlorohydrin polymers. Semantic Scholar. (1972-10-01). [Link]
- US4284573A - Preparation of glycidyl ethers.
-
Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine. Semantic Scholar. [Link]
- US3766221A - Process for the manufacture of glycidyl ethers.
- US5077375A - Glycidyl ethers of phenolic compounds and process for producing the same.
-
Epichlorohydrin-impurities. Pharmaffiliates. [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications. (2024-08-01). [Link]
-
Epichlorohydrin - Wikipedia. Wikipedia. [Link]
-
Green Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. US3766221A - Process for the manufacture of glycidyl ethers - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 8. Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 9. Base cleavage of epichlorohydrin polymers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Epoxide Ring Opening of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Welcome to the technical support guide for the ring-opening of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The following sections provide in-depth answers to common questions, troubleshooting advice for potential issues, and detailed protocols to ensure the successful optimization of your reaction conditions.
Section 1: Mechanistic Fundamentals & Strategic Planning
This section addresses foundational questions regarding the reactivity of the epoxide. A clear understanding of the underlying mechanisms is critical for predicting reaction outcomes and troubleshooting effectively.
Q1: What are the fundamental mechanistic pathways for the ring-opening of the epoxide on this compound?
The ring-opening of this terminal epoxide, like other epoxides, is driven by the high ring strain of the three-membered ring.[1][2] The reaction can proceed through two primary mechanistic pathways, which are dictated by the reaction conditions (acidic or basic/nucleophilic).[3][4]
-
Under Basic or Nucleophilic Conditions: The reaction follows a classic SN2 (bimolecular nucleophilic substitution) mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break.[1][2]
-
Under Acidic Conditions: The reaction mechanism has significant SN1 (unimolecular nucleophilic substitution) character. The reaction is initiated by the protonation of the epoxide oxygen, which makes it a much better leaving group.[1][5] This is followed by the attack of a (usually weak) nucleophile. The transition state has considerable carbocation-like character.[3][4]
Caption: Regioselective attack on the epoxide ring.
Q3: What is the expected stereochemical outcome for this reaction?
Both acidic and basic ring-opening reactions proceed with an inversion of configuration at the carbon center that is attacked by the nucleophile. [2]This occurs because the nucleophile must attack from the side opposite to the carbon-oxygen bond (anti-attack), in a process known as a backside attack, which is characteristic of both SN2 and SN1-like epoxide openings. [1]If your starting epoxide is enantiomerically pure (e.g., (R)- or (S)-enantiomer), the resulting product will also be enantiomerically pure, with the stereochemistry at the site of attack inverted.
Section 2: Optimization of Key Reaction Parameters
Success in epoxide ring-opening hinges on the careful selection of nucleophile, catalyst, solvent, and temperature. This section provides guidance on making these critical choices.
Q4: How do I select the appropriate nucleophile?
The choice of nucleophile is determined by the desired product. The synthesis of β-amino alcohols, crucial motifs in many pharmaceuticals, is a common application. [6]
| Nucleophile Type | Examples | Strength | Typical Conditions | Key Considerations |
|---|---|---|---|---|
| Amines | Benzylamine, Morpholine, Aniline | Strong | Basic/Neutral, often neat or in a polar solvent. May require a catalyst. [7] | Primary amines can potentially react twice. Aromatic amines are weaker nucleophiles and may require higher temperatures or catalysis. [7] |
| Alcohols/Alkoxides | Methanol, Isopropanol, Sodium Methoxide | Weak (ROH) to Strong (RO⁻) | Acidic (for ROH) or Basic (for RO⁻) | Using a neutral alcohol requires acid catalysis. [3]Using a pre-formed alkoxide is a strong SN2 condition. [2] |
| Thiols/Thiolates | Thiophenol, Sodium thiophenoxide | Strong | Basic | Highly nucleophilic; reactions are often fast at room temperature. |
| Water/Hydroxide | H₂O, NaOH, KOH | Weak (H₂O) to Strong (OH⁻) | Acidic (for H₂O) or Basic (for OH⁻) | Results in diol formation. Basic hydrolysis is an SN2 process. [3]Acid-catalyzed hydrolysis is SN1-like. [3]|
Q5: When is a catalyst necessary, and which type should I choose?
A catalyst is often employed to increase the reaction rate, especially when using weak nucleophiles or unreactive amines.
-
Lewis Acid Catalysts (e.g., Zn(OTf)₂, Mg(ClO₄)₂, BF₃·Et₂O): These are highly effective under neutral or mildly acidic conditions. The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and susceptible to nucleophilic attack. [8]This is particularly useful for activating the epoxide towards weaker nucleophiles like aromatic amines. Alkali and alkaline earth metal salts are also frequently used. [9]* Brønsted Acid Catalysts (e.g., H₂SO₄, p-TsOH, Acetic Acid): These protonate the epoxide oxygen, activating the ring for attack by weak nucleophiles (e.g., water, alcohols). [5]Acetic acid has been shown to be a mild and effective metal-free catalyst for reactions with amines. * Base Catalysts: While less common for this specific transformation, a strong, non-nucleophilic base could be used to deprotonate a weakly acidic nucleophile (like a thiol or phenol), increasing its nucleophilicity for an SN2 reaction.
Q6: How does solvent selection impact the reaction?
The solvent can significantly influence reaction rates and, in some cases, regioselectivity. [10]
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can hydrogen-bond with the epoxide oxygen, slightly activating it. They are excellent for SN1-like reactions as they can stabilize the developing charge separation in the transition state. However, they can also solvate the nucleophile, potentially reducing its reactivity.
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are generally good choices for SN2 reactions. They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.
-
Solvent-Free Conditions: For many reactions, particularly with liquid amines, running the reaction neat (without solvent) can be highly efficient, leading to faster reaction times and simpler workups. [11]
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide addresses the most common issues in a problem-solution format.
Problem: My reaction is very slow or has stalled completely.
-
Possible Cause 1: Insufficient Nucleophilicity. Your nucleophile may be too weak for the chosen conditions (e.g., an electron-deficient aniline).
-
Solution: Add a Lewis acid catalyst (e.g., 5-10 mol% Zn(OTf)₂) to activate the epoxide. [12]Alternatively, if using a nucleophile with an acidic proton (like a thiol), add a base to deprotonate it and increase its nucleophilicity.
-
-
Possible Cause 2: Low Reaction Temperature. The activation energy for the ring-opening is not being met.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC. For many amine additions, temperatures between 60-100 °C are effective.
-
-
Possible Cause 3: Catalyst Poisoning. If using a catalyst with an aliphatic amine, the amine can complex with the metal center, deactivating it. [7] * Solution: Consider a metal-free protocol, such as using acetic acid as a catalyst, or switch to a catalyst known to be tolerant of amines.
Problem: I am getting a mixture of regioisomers.
-
Possible Cause: Ambiguous Reaction Conditions. The reaction conditions may not be decisively SN1 or SN2. For example, using a moderately strong nucleophile in a protic solvent might allow both pathways to compete.
-
Solution (to favor attack at the less substituted C1): Ensure classic SN2 conditions. Use a strong, negatively charged nucleophile (e.g., an alkoxide instead of an alcohol) in a polar aprotic solvent like THF or DMF. Avoid any acidic additives.
-
Solution (to favor attack at the more substituted C2): Ensure classic SN1-like conditions. Use a weak, neutral nucleophile (e.g., an alcohol or water) with a catalytic amount of a strong Brønsted acid (e.g., H₂SO₄).
-
Problem: I am observing significant side product formation, possibly from polymerization.
-
Possible Cause 1: High Reaction Temperature. Elevated temperatures can sometimes lead to undesired side reactions.
-
Solution: Lower the reaction temperature and allow for a longer reaction time. The use of a suitable catalyst may allow for lower operating temperatures.
-
-
Possible Cause 2: High Concentration. Bimolecular side reactions are more likely at high concentrations.
-
Solution: Dilute the reaction mixture with an appropriate solvent. Consider slow addition of the nucleophile to the epoxide solution to maintain a low instantaneous concentration of the nucleophile.
-
-
Possible Cause 3: Product Reactivity. The newly formed hydroxyl group in the product can act as a nucleophile, attacking another molecule of the starting epoxide.
-
Solution: Ensure at least a stoichiometric amount (or a slight excess) of the primary nucleophile is used to outcompete the product. Slow addition of the epoxide to a solution of the nucleophile can also mitigate this.
-
Section 4: Experimental Protocols and Analytical Monitoring
This section provides a representative experimental procedure and guidance on monitoring the reaction progress.
Representative Protocol: Synthesis of 1-(Benzo[d]isoxazol-3-ylmethoxy)-3-(benzylamino)propan-2-ol (SN2 Pathway)
This protocol details the reaction under nucleophilic conditions to favor attack at the less substituted carbon.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (or Isopropanol) as solvent
-
Reaction flask with condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 5.23 mmol).
-
Dissolve the epoxide in ethanol (15-20 mL).
-
Add benzylamine (e.g., 0.68 g, 0.68 mL, 6.28 mmol, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.
-
Upon completion (disappearance of the starting epoxide spot), allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Analytical Monitoring Guide
Effective and frequent monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC):
-
Purpose: To quickly and qualitatively assess the consumption of starting material and the formation of the product.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) is typical. A good starting point is 7:3 Hexanes:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with potassium permanganate can also be used to visualize the alcohol product.
-
Interpretation: The epoxide starting material will be less polar (higher Rf value) than the alcohol product. The reaction is complete when the starting material spot is no longer visible. [13]
-
-
¹H NMR Spectroscopy:
-
Purpose: To confirm the structure of the product and determine regioselectivity.
-
Key Signals: The disappearance of the characteristic epoxide proton signals (typically in the 2.90-3.24 ppm range) is a clear indicator of reaction completion. [14][15]New signals corresponding to the protons on the carbon bearing the new nucleophile and the hydroxyl group will appear. The splitting patterns of the propanol backbone will confirm the regiochemical outcome.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: For quantitative analysis of reaction conversion and purity, especially during process development and scale-up. [16]A suitable method (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase) must be developed.
-
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
Parenty, A., & Moreau, X. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 24(12), 2298. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]
-
Yusri, Y. M., et al. (2020). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 25(23), 5732. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
Chakraborti, A. K., et al. (2007). Zinc(II) Perchlorate Hexahydrate as a Highly Efficient Catalyst for the Opening of Epoxides by Amines. The Journal of Organic Chemistry, 72(10), 3713–3722. Retrieved from [Link]
-
ResearchGate. (n.d.). The ring-opening reaction of benzoxazole with iodobenzene to generate 2-(diphenylamino)phenol. Retrieved from [Link]
-
Roman, G. (2016). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Revue Roumaine de Chimie, 61(11-12), 893-901. Retrieved from [Link]
-
PubMed Central. (2025, June 5). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed studies on the epoxide ring opening reactions of 1 by isotope.... Retrieved from [Link]
-
Xia, W., et al. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786. Retrieved from [Link]
-
MDPI. (n.d.). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine.... Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. Retrieved from [Link]
-
Frostburg State University Chemistry Department. (2018, March 2). Regioselectivity of epoxide ring-opening. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Retrieved from [Link]
-
PubMed. (2014, March 1). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Retrieved from [Link]
-
National Institutes of Health. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
PubMed. (n.d.). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Retrieved from [Link]
-
YouTube. (2021, July 10). Ring opening reactions of epoxide with strong and weak nucleophile. Retrieved from [Link]
-
OMICS International. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]
-
ScienceOpen. (n.d.). Catalysts for CO2/epoxide ring-opening copolymerization. Retrieved from [Link]
-
ResearchGate. (2023, November 19). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzoi[17][9]midazo[2,1- b ]thiazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2010, December 8). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzoi[17][9]midazo[2,1-b]thiazoles. Retrieved from [Link]
-
Arkat USA. (n.d.). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole phenoxide ligand supported group IV catalysts and their application for the ring‐opening polymerization of rac‐lactide and ε‐caprolactone. Retrieved from [Link]
-
RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved from [Link]
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Troubleshooting low yield in the synthesis of benzisoxazole derivatives
Technical Support Center: Benzisoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing benzisoxazole derivatives. Low reaction yield is one of the most persistent challenges in heterocyclic chemistry. This document moves beyond simple procedural lists to provide a deeper, mechanism-driven framework for troubleshooting. Here, we will dissect common failure points, explore the causality behind them, and offer field-proven strategies to optimize your synthetic outcomes.
Initial Diagnosis: A Workflow for Troubleshooting Low Yield
When confronted with a low yield, a systematic approach is critical to efficiently identify the root cause. Before delving into specific FAQs, use the following decision tree to guide your initial investigation. This workflow ensures that you address the most probable issues first, saving valuable time and resources.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of benzisoxazole derivatives.
Problem Area 1: Reaction Incompletion or Stalling
Question: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What should I do?
Answer: An incomplete reaction is a common cause of low yield and points to issues with kinetics or equilibrium. Here are the primary factors to investigate:
-
Reaction Time & Temperature: The simplest first step is to extend the reaction time, monitoring progress at regular intervals (e.g., every 2-4 hours) by TLC or LC-MS.[1] If the reaction has stalled rather than just being slow, a moderate increase in temperature may be necessary to overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions or product degradation.[2] For thermally sensitive substrates, a marginal increase in temperature is preferable.
-
Catalyst Activity: If your synthesis employs a catalyst (e.g., Lewis acids, palladium), its activity is paramount.[3]
-
Deactivation: Catalysts can be deactivated by impurities (especially water or nucleophiles) in the starting materials or solvent. Ensure all reagents are of appropriate purity and solvents are anhydrous if the reaction is moisture-sensitive.
-
Loading: The catalyst loading may be suboptimal. A small, incremental increase in catalyst concentration can sometimes dramatically improve the conversion rate.[2]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and transition state stabilization. If reactants are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a solvent with better solubilizing properties for your specific substrates. For example, in thermolysis reactions, xylene is often a high-yielding solvent.[4]
Problem Area 2: Significant Side Product Formation
Question: My reaction mixture is complex, with multiple spots on the TLC plate, and my desired benzisoxazole is only a minor product. What are the likely side reactions and how can I suppress them?
Answer: The formation of side products indicates that alternative, kinetically or thermodynamically favorable pathways are competing with your desired cyclization. Identifying the nature of these byproducts is key to mitigating their formation.
-
Beckmann Rearrangement: In syntheses starting from oxime precursors, the Beckmann rearrangement can be a major competing pathway, leading to the formation of isomeric benzo[d]oxazoles instead of the desired benzisoxazole. This is particularly prevalent under acidic conditions.
-
Dimerization or Polymerization: Starting materials like o-hydroxyaryl ketones or o-aminophenols can self-condense or polymerize, especially at high temperatures or in the presence of strong acids or bases.[3]
-
Mitigation: Use the lowest effective temperature and avoid excessively high concentrations of catalysts or reagents. A slow addition of a key reagent can sometimes maintain a low instantaneous concentration, disfavoring bimolecular side reactions.
-
-
Formation of Isomeric Products: Depending on the synthetic route, other isomers may form. For example, in syntheses involving arynes, the regioselectivity of the cycloaddition can be an issue.[7] Careful control of reaction conditions (temperature, solvent, rate of addition) is necessary to favor the desired regioisomer.
Below is a diagram illustrating a common synthetic pathway via an o-hydroxyaryl ketoxime and a key potential side reaction.
Problem Area 3: Starting Material Purity and Stability
Question: I've optimized the reaction conditions, but the yield is still poor. Could my starting materials be the issue?
Answer: Absolutely. The integrity of your starting materials is a foundational requirement for any successful synthesis. Low purity or degradation can completely halt a reaction.
-
Purity Verification: Always verify the purity of your starting materials, especially if they are from a commercial source that has been stored for a long time.[3] Use techniques like NMR, melting point, or LC-MS to confirm identity and purity. Impurities can act as catalyst poisons or participate in side reactions.
-
Stability of Precursors: Certain precursors, such as some oximes or hydroxylamines, can be unstable.[8] For instance, E/Z isomerization of oximes can affect reactivity, as typically only one isomer (often the Z-isomer) can undergo cyclization effectively. It is often best to use such reagents freshly prepared or purified.
-
Reactive Functional Groups: Ensure there are no unprotected functional groups on your starting materials that could interfere with the reaction. For example, a free amine or thiol could compete as a nucleophile in a cyclization step.
Problem Area 4: Product Loss During Workup and Purification
Question: My crude reaction analysis (TLC/crude NMR) suggests a good yield, but I lose most of the product during purification. How can I improve my isolation procedure?
Answer: Significant product loss during isolation is a frustrating but solvable problem. The issue often lies in the product's physical properties or instability under the purification conditions.
-
Product Stability: The benzisoxazole ring, while aromatic, can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved by strong bases or reductive conditions.[9][10] Avoid harsh pH conditions during aqueous workup if your derivative is sensitive.
-
Purification Strategy:
-
Column Chromatography: This is the most common purification method. However, if your product is highly polar, it may adhere strongly to silica gel, leading to poor recovery. Consider using a different stationary phase like alumina or a reverse-phase column. Systematically screen solvent systems with TLC to find an eluent that provides good separation and a reasonable Rf value (0.2-0.4).[9]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity and can be more scalable than chromatography. A careful screening of solvents is required to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[11]
-
Aqueous Workup: Emulsion formation during liquid-liquid extraction can trap a significant amount of product. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Comparative Overview of Common Synthetic Routes
Choosing the right synthetic strategy is the first step in avoiding low yields. The table below summarizes several common methods for synthesizing the 1,2-benzisoxazole core.
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Common Issues & Drawbacks |
| Cyclization of o-Hydroxyaryl Ketoximes | o-Hydroxyaryl ketones, Hydroxylamine | Base-catalyzed (e.g., NaOH, Pyridine) cyclization of an activated oxime (e.g., tosylate, acetate).[12] | Readily available starting materials; versatile for 3-substituted derivatives. | Competing Beckmann rearrangement; requires activation of the oxime hydroxyl group. |
| [3+2] Cycloaddition | Aryne precursors, Nitrile oxide precursors (e.g., chlorooximes) | Fluoride ion-induced in situ generation of both reactive intermediates.[7] | Mild reaction conditions; direct route to functionalized products. | Requires specialized precursors; handling of highly reactive intermediates. |
| Decyanative Cyclization | 2-(2-Nitrophenyl)acetonitriles | Strong acid (e.g., TfOH), often solvent-free.[13] | Rapid and efficient; tolerant of many functional groups. | Requires strongly acidic conditions which may not be compatible with all substrates. |
| From o-Hydroxyaryl N-H Ketimines | o-Hydroxyaryl ketones, Amines | Formation of N-Cl imine intermediate, followed by cyclization.[6] | Divergent route allows access to benzoxazoles as well by changing conditions. | Regioselectivity between N-O and Beckmann pathways must be controlled. |
Key Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Spotting: On a silica TLC plate, spot a baseline sample of your starting material(s).
-
Reaction Sample: At t=0 and subsequent time points, withdraw a small aliquot (a few drops) from the reaction mixture.
-
Quenching & Dilution: Dilute the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate). If the reaction is strongly acidic or basic, you may need to quench it with a small amount of dilute NaHCO₃ or NH₄Cl solution, respectively, and extract into an organic layer.
-
Analysis: Spot the diluted reaction sample on the TLC plate alongside the starting materials. Develop the plate in the prepared chamber.
-
Visualization: Visualize the spots under a UV lamp (254 nm). If needed, stain the plate (e.g., with potassium permanganate or iodine).
-
Interpretation: Monitor the disappearance of the starting material spot(s) and the appearance of the product spot. The presence of multiple new spots indicates side product formation.[1]
Protocol 2: Example Synthesis of 3-Methyl-1,2-benzisoxazole via Ketoxime Cyclization
This protocol is a generalized example based on common literature procedures and should be adapted for specific substrates.[12]
-
Oxime Formation: Dissolve o-hydroxyacetophenone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol. Add pyridine (2.0 eq.) and reflux the mixture for 2-4 hours, monitoring by TLC for the consumption of the ketone.
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), then with brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude oxime.
-
Oxime Activation (Acetylation): Dissolve the crude oxime in pyridine and cool to 0 °C. Add acetic anhydride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Cyclization: Heat the reaction mixture to reflux for 6-12 hours. The pyridine acts as both the solvent and the base to promote the intramolecular cyclization. Monitor the formation of the benzisoxazole by TLC.
-
Final Purification: After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl. Extract the product with ethyl acetate. The organic layers are combined, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. Purify the crude residue by silica gel column chromatography to obtain the final product.
References
- Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (n.d.). Benchchem.
- Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(9), 7326–7332.
- Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-25.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
- Benzisoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Optimizing reaction conditions for one-pot benzoxazole synthesis. (n.d.). Benchchem.
- Optimizing reaction conditions for benzoisoxazole form
- Boyd, D. B., El-Naggar, O. M., & Maggiora, G. M. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic letters, 16(24), 6342–6345.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (n.d.). Benchchem.
- Process for the purification of substituted benzoxazole compounds. (2006).
- Troubleshooting guide for the synthesis of isoxazole deriv
- Benzisoxazole. (n.d.). Wikipedia.
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Technical Support Center: Regioselectivity in Reactions of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(oxiran-2-ylmethoxy)benzo[d]isoxazole. This guide is designed to provide in-depth, practical solutions to common challenges related to achieving high regioselectivity in reactions involving this versatile building block.[1] My aim is to move beyond simple procedural lists and offer a deeper understanding of the mechanistic principles that govern these transformations, empowering you to troubleshoot and optimize your synthetic routes effectively.
The core of this molecule's reactivity lies in its strained epoxide ring. The ring-opening of this epoxide is a powerful tool for introducing new functionalities, but controlling where the nucleophile attacks—at the less substituted (C1') or the more substituted (C2') carbon of the oxirane ring—is a critical challenge. This guide will address this challenge directly through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic ring-opening of this compound is giving me a mixture of regioisomers. How can I favor attack at the less substituted carbon (C1')?
A1: To favor nucleophilic attack at the less sterically hindered primary carbon (C1'), you should employ reaction conditions that promote a classic SN2 mechanism.[2][3][4][5][6] This is the most common pathway for epoxide ring-opening under basic or neutral conditions.
Underlying Principle: The SN2 Pathway
In a base-catalyzed or nucleophile-driven reaction, the epoxide oxygen is a poor leaving group (as an alkoxide). The reaction is driven forward by the potent nucleophile "pushing" open the strained ring.[2][7] In this scenario, steric hindrance is the dominant factor dictating the site of attack. The nucleophile will preferentially approach the more accessible, less substituted carbon atom.[3][4][6][7][8]
Troubleshooting & Optimization Protocol:
-
Utilize Strong, Basic Nucleophiles: Employ strong, negatively charged nucleophiles. Good examples include:
-
Avoid Acidic Catalysts: Ensure your reaction medium is free from acidic contaminants. Even trace amounts of acid can protonate the epoxide oxygen, initiating a competing SN1-like mechanism that favors attack at the more substituted carbon (see Q2).
-
Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are generally suitable as they can solvate the cation of the nucleophilic salt without interfering with the nucleophile's reactivity. Protic solvents can be used but may lead to side reactions or require a stronger base.
-
Temperature Control: While the ring strain provides a thermodynamic driving force, elevated temperatures may be required for less reactive nucleophiles.[3] However, start at room temperature or below and only heat if necessary, as higher temperatures can sometimes decrease selectivity.
Data Summary: Expected Regioselectivity under Basic/Nucleophilic Conditions
| Nucleophile | Catalyst/Conditions | Major Product | Minor Product | Expected Ratio (Major:Minor) |
| RO⁻ (Alkoxide) | Base-catalyzed (e.g., NaOR) | Attack at C1' | Attack at C2' | >95:5 |
| R₂NH (Amine) | Neutral/Slightly Basic | Attack at C1' | Attack at C2' | >90:10 |
| RMgX (Grignard) | Aprotic Solvent (e.g., THF, Ether) | Attack at C1' | Attack at C2' | >98:2 |
| LiAlH₄ (Hydride) | Aprotic Solvent (e.g., THF, Ether) | Attack at C1' | Attack at C2' | >98:2 |
Q2: For my synthesis, I need to install a substituent at the more substituted carbon (C2'). What conditions will promote this regiochemical outcome?
A2: To achieve regioselectivity for the more substituted C2' position, you must employ conditions that favor an SN1-like mechanism.[2][9][10] This is achieved through acid catalysis.
Underlying Principle: The SN1-like Pathway
Under acidic conditions, the first step is the protonation of the epoxide oxygen.[9][10][11] This makes the oxygen a much better leaving group (a neutral alcohol). The C-O bonds of the epoxide begin to weaken and stretch, developing significant partial positive charge (carbocation character) on the carbon atoms.[8] This positive charge is better stabilized on the more substituted secondary carbon (C2') through hyperconjugation and inductive effects.
The reaction is not a true SN1 reaction because a full carbocation is rarely formed. Instead, it proceeds through a transition state with substantial SN1 character.[2][9] The incoming nucleophile, which is typically weak under these conditions (e.g., water, alcohol), will preferentially attack the carbon atom that can best support this partial positive charge—the more substituted C2'.[7][8][9][10]
Troubleshooting & Optimization Protocol:
-
Use an Acid Catalyst: Introduce a Brønsted or Lewis acid to the reaction.
-
Brønsted Acids: Dilute aqueous acids like H₂SO₄ or HCl are effective for hydrolysis to a diol.[9] Anhydrous acids (HX) can be used to form halohydrins.[2][3]
-
Lewis Acids: Lewis acids like BF₃·OEt₂, AlCl₃, SnCl₄, or Ti(OiPr)₄ can be highly effective and are often used in aprotic solvents.[12][13][14] They coordinate to the epoxide oxygen, activating it for nucleophilic attack.[15][16]
-
-
Employ Weak Nucleophiles: The nucleophile should be weak and typically neutral. The solvent itself often acts as the nucleophile (solvolysis).
-
Water (for diol formation)
-
Alcohols (for ether formation)
-
Carboxylic acids (for ester formation)
-
-
Solvent Considerations: The choice of solvent is critical. If you want to incorporate the solvent as the nucleophile (e.g., methanol for methoxy-alcohol formation), use it as the bulk solvent. If using a different nucleophile, an inert solvent like dichloromethane or diethyl ether is appropriate.
Experimental Workflow: Acid-Catalyzed Methanolysis
Caption: Workflow for acid-catalyzed epoxide opening.
Q3: I am observing low yields and side products. What are the common pitfalls in these reactions?
A3: Low yields and side reactions often stem from polymerization, diol formation, or rearrangement, especially under acidic conditions.
Troubleshooting Guide:
| Issue | Probable Cause | Recommended Solution |
| Polymerization | High concentration of epoxide; Excess acid catalyst; High reaction temperature. | Add the epoxide slowly to the reaction mixture. Use only a catalytic amount of acid (0.05-0.1 eq). Maintain lower temperatures (0 °C to RT). |
| Unwanted Diol Formation | Presence of water in the reaction, especially under acid catalysis. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Rearrangement Products | Strong Lewis acids or highly stabilized carbocation-like transition states. | Switch to a milder Lewis acid (e.g., ZnCl₂ instead of AlCl₃). Use a Brønsted acid in a nucleophilic solvent. Lower the reaction temperature. |
| No Reaction (Basic Conditions) | Nucleophile is too weak; Steric hindrance. | Switch to a stronger nucleophile. If the nucleophile is bulky, consider using a Lewis acid to activate the epoxide (see Q4). Increase the temperature cautiously. |
Q4: Can I use a Lewis acid with a strong nucleophile? How does this affect regioselectivity?
A4: Yes, this is a common strategy, but it creates a more complex mechanistic scenario where regioselectivity can be highly dependent on the specific combination of Lewis acid, nucleophile, and substrate.
Mechanistic Considerations:
The Lewis acid activates the epoxide by coordinating to the oxygen, making the carbon atoms more electrophilic.[13][16] The strong nucleophile can then attack. The regioselectivity becomes a delicate balance between:
-
SN2-like factors (sterics): Favoring attack at the less hindered C1'.[17]
-
SN1-like factors (electronics): The Lewis acid promotes positive charge development, favoring attack at the more substituted C2'.[17]
The outcome depends on which effect predominates. A strong Lewis acid and a moderately strong nucleophile might favor attack at C2'. Conversely, a weak Lewis acid and a very strong, bulky nucleophile might still favor C1'. This approach requires careful empirical optimization for each specific transformation.
Decision Logic for Optimizing Regioselectivity
Caption: Decision tree for controlling regioselectivity.
References
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. Retrieved from [Link]
-
Azizi, N., & Saidi, M. R. (2003). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Arkivoc, 2003(10), 45-51. [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]
-
The Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
JoVE. (n.d.). Base-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]
-
Feng, Y., Lydon, M. E., & Jones, C. W. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Catalysis Today, 306, 123-129. [Link]
-
Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Hansen, T., Vermeeren, P., Haim, A., van der Lubbe, M. J., Bickelhaupt, F. M., & Hamlin, T. A. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. The Journal of Organic Chemistry, 86(5), 4221–4232. [Link]
-
Kamal, A., Khanna, G. B. R., & Ramu, R. (2004). Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. Letters in Organic Chemistry, 1(3), 253-256. [Link]
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Technical Support Center: Purification of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole & Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole and its analogous structures. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. The unique bifunctional nature of these molecules, containing both a benzisoxazole core and a reactive epoxide ring, presents specific challenges during purification. This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you achieve high purity while preserving the integrity of your target molecule.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The addition of an oxirane (epoxide) moiety introduces a highly valuable electrophilic handle for further synthetic transformations, making these compounds key building blocks in drug development.[3] However, the reactivity of the epoxide, particularly its sensitivity to acidic conditions, is the primary hurdle during purification.[4][5]
This guide moves beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions and adapt methodologies to your specific derivative.
Troubleshooting & FAQs: A Problem-Solving Approach
This section is structured as a series of questions that our application scientists frequently encounter. We address common experimental issues with explanations of the underlying chemistry and provide actionable solutions.
Part 1: Chromatographic Purification
Chromatography, particularly on silica gel, is the most common method for purifying these compounds.[6][7] However, it is also the stage where the most common and critical side-reaction—epoxide ring opening—can occur.
Question 1: I'm setting up a flash column for the first time with a new this compound derivative. What are the best starting conditions?
Answer: Selecting the right starting conditions is crucial for an efficient and successful separation. This involves a logical approach to choosing your stationary and mobile phases based on an initial analysis by Thin Layer Chromatography (TLC).[8]
Causality: Your target molecule has a moderately polar character. The benzisoxazole core is relatively hydrophobic, while the ether linkage and the epoxide ring contribute polarity. Your goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound on a silica TLC plate. This Rƒ value typically translates well to good separation on a flash column.
Step-by-Step Protocol for Method Development:
-
Stationary Phase: Begin with standard flash-grade silica gel (40-63 µm). It is the most versatile and cost-effective option.
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the mixture on a silica TLC plate.
-
Develop the plate in a TLC chamber with an initial solvent system. A good starting point for the mobile phase is a mixture of a non-polar and a polar solvent.
-
-
Mobile Phase Selection: We recommend testing the solvent systems in the order presented in the table below. Start with a lower polarity mixture and increase the proportion of the polar solvent until you achieve the desired Rƒ.
| Polarity Index | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes & Recommendations |
| Low | Hexanes or Heptane | Ethyl Acetate (EtOAc) | 9:1 | Workhorse System: Excellent for separating less polar impurities from your target. Increase EtOAc content progressively (e.g., 8:2, 7:3). |
| Medium | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 100% DCM -> 98:2 | Good for derivatives that are poorly soluble in alkanes. Offers different selectivity compared to hexane-based systems. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 100% DCM -> 99:1 | Use for more polar derivatives or to elute highly polar impurities. Use MeOH sparingly as it can significantly reduce retention. |
Expert Tip: Once you find a solvent system that gives an Rƒ of ~0.3, use that for your flash column chromatography. The amount of crude material loaded should ideally be 1-5% of the mass of the silica gel to prevent column overloading.[9]
Question 2: My epoxide seems to be decomposing on the silica column. How can I confirm this and what can I do to prevent it?
Answer: This is the most critical issue for this class of compounds. The inherent acidity of standard silica gel can catalyze the hydrolysis of the epoxide to a diol or other rearranged products.[4][10]
Causality: The lone pairs on the epoxide oxygen can be protonated by the acidic silanol groups (Si-OH) on the silica surface. This makes the epoxide an excellent leaving group and highly susceptible to nucleophilic attack by water, alcohols (from the solvent), or even the silica surface itself, leading to ring-opening.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epoxide instability during chromatography.
Solutions:
-
Neutralize the Mobile Phase: The most common and effective solution is to add 0.5-1% triethylamine (Et₃N) to your mobile phase. The base will neutralize the acidic sites on the silica gel, preventing protonation of the epoxide.
-
Use Deactivated Silica: You can purchase commercially available neutralized silica gel or prepare it by slurrying standard silica gel in your mobile phase containing 1% triethylamine before packing the column.
-
Switch the Stationary Phase: If neutralization is insufficient, consider switching to a different stationary phase.
-
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative. However, it may have lower resolving power for some compounds.
-
Reversed-Phase (C18) Silica: For highly sensitive or very polar derivatives, reversed-phase flash chromatography or HPLC using solvent systems like acetonitrile/water or methanol/water can be an excellent, albeit more expensive, option.[11]
-
Part 2: Recrystallization and Product Isolation
Recrystallization is a powerful technique for purifying solid materials that are already at a moderate-to-high level of purity (>90%).
Question 3: My compound "oiled out" during recrystallization instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This is a common problem that can usually be solved by adjusting the conditions.
Causality: This typically happens for one of two reasons:
-
The solution is too supersaturated, and the solute crashes out of solution above its melting point.
-
The rate of cooling is too fast, not allowing enough time for the ordered crystal lattice to form.[9]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath can help. Do not place it directly in an ice bath from a high temperature.
-
Induce Nucleation: If crystals still do not form upon cooling, you can try to induce their formation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for crystal growth.[9]
-
Expert Tip: When choosing a recrystallization solvent, a good rule of thumb is "like dissolves like." For this compound derivatives, solvent pairs like ethanol/water, ethyl acetate/hexanes, or dichloromethane/heptane are often successful.
Experimental Protocols
Protocol 1: Neutralized Flash Column Chromatography
This protocol describes a standard purification for a moderately polar derivative using a hexane/ethyl acetate system buffered with triethylamine.
-
Preparation:
-
Based on TLC analysis (e.g., target Rƒ ≈ 0.3 in 7:3 Hex/EtOAc), prepare the mobile phase. For 1 liter, use 700 mL hexanes, 300 mL ethyl acetate, and 5 mL triethylamine (0.5%).
-
Select a column of appropriate size. A good rule is to use ~50-100 g of silica for every 1 g of crude material.
-
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the prepared mobile phase to form a uniform slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin applying pressure.
-
Collect fractions in test tubes. Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
-
Place the final product under high vacuum to remove any residual solvent.
-
Diagram: General Purification Workflow
Caption: A generalized workflow for the purification of synthetic compounds.
References
-
JSM Central. (n.d.). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Retrieved from [Link]
-
Mphahamele, M. J., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. ACS Publications. Retrieved from [Link]
-
Mphahamele, M. J., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. Retrieved from [Link]
- Lappe, P., et al. (1983). Process for the purification of epoxides. Google Patents.
-
Shaik, F., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
University of Toronto. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from [Link]
-
ResearchGate. (2002). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
ACS Publications. (1985). Convenient method for the preparation of reactive oxiranes by direct epoxidation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Weems, H. B., et al. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]
-
ResearchGate. (2000). Thermal Reactions of Oxiranes. Retrieved from [Link]
-
Kumar, V., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. Retrieved from [Link]
-
Kate Tutorials. (2021). Synthesis of Epoxide (Oxirane). YouTube. Retrieved from [Link]
-
SciSpace. (2015). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides Practice Problems. Retrieved from [Link]
-
Kotha, S., et al. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC - NIH. Retrieved from [Link]
-
Leah4sci. (2016). Practice Problem: Mechanism - Reaction of an Epoxide. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Dhang, Y.-M., et al. (2019). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. ACS Publications. Retrieved from [Link]
Sources
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- 7. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Control in Reactions of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Welcome to the technical support center for "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control in reactions involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the stereoselective ring-opening of the epoxide in "this compound."
Issue 1: Poor Diastereoselectivity in Nucleophilic Ring-Opening
Question: "I am performing a nucleophilic ring-opening of racemic this compound with an amine nucleophile, but I am observing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Root Cause Analysis:
Poor diastereoselectivity in the ring-opening of a racemic epoxide with a chiral or achiral nucleophile often stems from a lack of facial selectivity in the nucleophilic attack. The two enantiomers of the starting material react at similar rates, leading to a mixture of diastereomeric products. To address this, we must introduce a chiral influence that can differentiate between the two enantiomers of the epoxide.
Solution Pathway:
-
Chiral Catalyst Screening: The most effective strategy is to employ a chiral catalyst that can selectively activate one enantiomer of the epoxide or form a chiral complex with the nucleophile. For epoxide ring-opening, chiral salen-metal complexes, such as those involving Cr(III) or Co(III), have proven highly effective in asymmetric ring-opening (ARO) reactions.[1] These catalysts can create a chiral pocket that preferentially binds and activates one enantiomer of the epoxide, leading to a kinetic resolution.
-
Enzyme-Catalyzed Resolution: Biocatalysis offers an excellent alternative for achieving high stereoselectivity. Epoxide hydrolases are a class of enzymes that can enantioselectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. This approach, known as hydrolytic kinetic resolution (HKR), can provide access to enantiopure epoxides which can then be used in subsequent reactions.
-
Substrate Control with a Chiral Nucleophile: If a chiral nucleophile is used, its inherent stereochemistry can influence the transition state energy of the reaction with each epoxide enantiomer differently. However, this "substrate control" is often not sufficient to achieve high diastereoselectivity on its own. It is most effective when combined with optimized reaction conditions.
Experimental Protocol: Asymmetric Ring-Opening with a Chiral Salen-Co(III) Catalyst
-
Catalyst Preparation: Prepare the chiral (salen)Co(III) catalyst according to established literature procedures.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic this compound (1.0 equiv) and the chiral (salen)Co(III) catalyst (0.01-0.05 equiv) in a suitable solvent (e.g., THF, CH2Cl2).
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 equiv) to the reaction mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography. Determine the diastereomeric ratio by chiral HPLC or NMR analysis of a suitable derivative.
Issue 2: Incorrect Regioselectivity in Acid-Catalyzed Ring-Opening
Question: "I am attempting an acid-catalyzed ring-opening of this compound with methanol to obtain the product from attack at the more substituted carbon. However, I am getting a significant amount of the regioisomer from attack at the less substituted carbon. Why is this happening and how can I fix it?"
Root Cause Analysis:
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.[2][3][4] Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the sterically less hindered carbon.[3] Under acidic conditions, the epoxide oxygen is protonated, and the reaction gains significant SN1 character.[2] This leads to a buildup of positive charge on the more substituted carbon, favoring nucleophilic attack at that position.[2] Incomplete protonation or the use of a weak acid can lead to a competing SN2 pathway, resulting in a mixture of regioisomers.
Solution Pathway:
-
Choice of Acid Catalyst: Employ a strong Brønsted acid (e.g., H2SO4, HClO4) or a Lewis acid to ensure complete protonation of the epoxide oxygen. Lewis acids can also coordinate to the epoxide oxygen, activating it for nucleophilic attack.[5]
-
Solvent Effects: The choice of solvent can influence the stability of the partial positive charge that develops in the transition state. Polar, protic solvents can stabilize this charge, further promoting the SN1-like pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
Experimental Protocol: Regioselective Acid-Catalyzed Methanolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous methanol at 0 °C.
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 equiv), dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a mild base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Purify the product by column chromatography and determine the regioselectivity by NMR spectroscopy.
| Condition | Predominant Mechanism | Site of Nucleophilic Attack | Expected Product |
| Basic/Neutral (e.g., NaOMe/MeOH) | SN2 | Less substituted carbon | 1-(Benzo[d]isoxazol-3-ylmethoxy)-3-methoxypropan-2-ol |
| Acidic (e.g., H+/MeOH) | SN1-like | More substituted carbon | 2-(Benzo[d]isoxazol-3-ylmethoxy)-1-methoxypropan-2-ol |
Frequently Asked Questions (FAQs)
Q1: Does the benzisoxazole moiety have any electronic or steric influence on the stereochemical outcome of the epoxide ring-opening?
A1: The benzisoxazole ring is an electron-withdrawing group, which can influence the electronic properties of the adjacent ether oxygen. However, due to the flexible three-bond separation between the benzisoxazole ring and the epoxide, a significant directing steric effect is unlikely. The primary determinant of stereochemistry will be the choice of catalyst and reaction conditions.
Q2: Can I use a chiral starting material, such as (R)- or (S)-3-(oxiran-2-ylmethoxy)benzo[d]isoxazole, to ensure stereochemical purity in the product?
A2: Absolutely. Starting with an enantiomerically pure epoxide is an excellent strategy to ensure the stereochemical integrity of your product. The ring-opening of an enantiopure epoxide will proceed with a predictable stereochemical outcome, typically with inversion of configuration at the stereocenter undergoing nucleophilic attack in an SN2-type reaction.
Q3: Are there any known side reactions to be aware of when working with this compound?
A3: While the epoxide is the most reactive site, under harsh acidic or basic conditions, the benzisoxazole ring could potentially undergo degradation.[6] It is always advisable to use the mildest possible conditions to achieve the desired transformation. Additionally, polymerization of the epoxide can be a side reaction, especially with certain catalysts or at higher temperatures.[7][8][9]
Q4: How can I confirm the absolute stereochemistry of my ring-opened product?
A4: The most definitive method for determining absolute stereochemistry is single-crystal X-ray crystallography. If suitable crystals cannot be obtained, you can use a combination of spectroscopic methods, such as NMR analysis of Mosher's ester derivatives, or compare the optical rotation of your product to known literature values for analogous compounds.
Visualizing Reaction Pathways
Caption: Regioselectivity in epoxide ring-opening.
Caption: Strategies for stereocontrol.
References
-
Coates, G. W., et al. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Chemistry at Illinois. Available at: [Link]
-
Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available at: [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available at: [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. Available at: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]
-
Dove, A. P., et al. (2021). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters, 10(9), 1143-1149. Available at: [Link]
-
Lecomte, P., et al. (2011). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. Macromolecules, 44(16), 6304-6311. Available at: [Link]
-
Takeda, K., et al. (2003). Isoxazole-->benzisoxazole rearrangement promoted cascade reactions affording stereodefined polycycles. Organic Letters, 5(4), 395-398. Available at: [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem, 9(23), 3272-3275. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole --> benzisoxazole rearrangement promoted cascade reactions affording stereodefined polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" reaction scale-up challenges and solutions
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This versatile compound serves as a crucial building block in medicinal chemistry and materials science.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges associated with its large-scale production.
Overview of Synthetic Pathway
The most common and industrially viable route to this compound is via the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzo[d]isoxazole with an epoxide-containing electrophile, typically epichlorohydrin, in the presence of a base.
Caption: General synthetic route and major side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My reaction is showing a dangerous exotherm after adding the base. How can I mitigate this risk?
A1: This is a critical safety concern. The reaction is often highly exothermic.
-
Causality: The deprotonation of the phenol and the subsequent nucleophilic substitution are fast and release significant energy. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solutions:
-
Slow, Controlled Addition: Add the base (e.g., NaOH, K₂CO₃) portion-wise or as a solution via a syringe pump over an extended period.
-
Efficient Cooling: Use an ice bath or a cryocooler to maintain the reaction temperature at a consistent, low level (e.g., 0-10 °C) during the addition.
-
Dilution: Increasing the solvent volume can help absorb and dissipate the heat more effectively.
-
Real-time Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously. Set a maximum temperature limit and be prepared to pause the addition if it is exceeded.
-
Q2: My final product is contaminated with a significant amount of a more polar byproduct, likely the diol. What causes this and how can I prevent it?
A2: The formation of 3-(benzo[d]isoxazol-3-yloxy)propane-1,2-diol is the most common side reaction.
-
Causality: The epoxide ring, while necessary, is highly strained and susceptible to nucleophilic attack.[2][3] Trace amounts of water in your reactants or solvent can act as a nucleophile, opening the epoxide to form the diol. This ring-opening can be catalyzed by both acid and base.[4]
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or dried reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
-
Choice of Base: A non-hydroxide base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is preferable to NaOH or KOH, as they do not introduce water. If using NaOH, use freshly prepared solutions.
-
Work-up Quench: Quench the reaction with a non-aqueous or cooled aqueous solution to minimize product degradation during work-up.
-
Q3: What are the primary safety hazards associated with using epichlorohydrin on a large scale?
A3: Epichlorohydrin is a hazardous substance requiring strict handling protocols.
-
Hazards:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[5][6]
-
Carcinogenicity: It is classified as a probable human carcinogen by IARC and NTP.[5][7][8]
-
Flammability: It is a flammable liquid and its vapor can form explosive mixtures with air.[6][7]
-
Reactivity: It can react violently or polymerize explosively when exposed to heat, strong acids/bases, or certain metals.[7][9]
-
-
Handling & Safety Precautions:
-
Ventilation: Always handle in a well-ventilated fume hood or a dedicated, contained system.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash goggles. For larger quantities, a face shield and respiratory protection may be necessary.[6][9]
-
Storage: Store in tightly sealed containers away from heat, ignition sources, and incompatible materials.[9]
-
Spill Management: Have a spill kit ready with appropriate absorbent materials. Do not use combustible materials to absorb spills.
-
Q4: Column chromatography is not practical for purifying my multi-gram batch. What are some effective large-scale purification strategies?
A4: Relying on crystallization and extraction is key for scale-up purification.
-
Recommended Strategies:
-
Crystallization/Recrystallization: This is the most effective method for large-scale purification. A solvent screen is recommended to find the optimal system. Common solvents for this class of compounds include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof (e.g., ethyl acetate/hexanes).
-
Aqueous Washes: During the work-up, wash the organic layer with a brine solution to remove water-soluble impurities and excess base. A dilute acid wash can remove any remaining basic starting materials.
-
Trituration: If the crude product is an oil or waxy solid, it can be triturated (stirred as a slurry) with a non-polar solvent like hexanes or diethyl ether to wash away less polar impurities, often inducing crystallization of the desired product.
-
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Product Formation | 1. Inactive base (e.g., old K₂CO₃).2. Insufficient reaction temperature or time.3. Poor quality starting materials. | 1. Use freshly ground and dried K₂CO₃ or a stronger base like NaH.2. Increase temperature gradually and monitor by TLC/HPLC.3. Verify the purity of 3-hydroxybenzo[d]isoxazole and epichlorohydrin by NMR or GC-MS. |
| Multiple Unidentified Spots on TLC | 1. Reaction run at too high a temperature.2. Formation of dimers or polymers.3. Degradation of starting material or product. | 1. Reduce reaction temperature and ensure even heating.2. Use a higher dilution; add the electrophile (epichlorohydrin) slowly to the deprotonated nucleophile.3. Check the stability of your starting material under the basic conditions. |
| Product is an Oil and Won't Crystallize | 1. Presence of impurities (e.g., solvent, diol byproduct).2. Product may be a low-melting solid or oil at RT. | 1. Purify further by washing or trituration. Ensure all solvent is removed under high vacuum.2. Attempt to crystallize from a different solvent system. Try scratching the flask or seeding with a small crystal if available. |
| Inconsistent Yields Between Batches | 1. Variable moisture content.2. Inconsistent reaction time or temperature.3. Non-uniform mixing on a larger scale. | 1. Standardize the use of anhydrous solvents and inert atmosphere.2. Use automated reactor systems for precise temperature and addition control.3. Ensure adequate stirring with an overhead mechanical stirrer for larger volumes. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scales.
-
Setup: Equip a 1 L, three-necked, round-bottom flask with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: To the flask, add 3-hydroxybenzo[d]isoxazole (0.1 mol) and anhydrous acetone (500 mL). Begin stirring to form a suspension.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (0.15 mol).
-
Epichlorohydrin Addition: Cool the mixture to 10-15 °C using a water bath. Add epichlorohydrin (0.12 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is complete when the 3-hydroxybenzo[d]isoxazole spot is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with acetone. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with Protocol 2.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid is fully dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of the pure product should form. If no crystals appear, try scratching the inside of the flask with a glass rod or placing it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Process Logic and Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
-
What is Epichlorohydrin ( ECH )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025). ChemSafetyPRO. [Link]
-
Epichlorohydrin - Product Stewardship Summary. Ashland. [Link]
-
Epichlorohydrin - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
RoC Profile: Epichlorohydrin. National Toxicology Program (NTP). [Link]
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. ResearchGate. [Link]
-
Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. [Link]
-
Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Semantic Scholar. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. ResearchGate. [Link]
-
Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]
-
Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health (NIH). [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health (NIH). [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]
-
Solution Phase Synthesis of a Diverse Library of Benzisoxazoles Utilizing the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Institutes of Health (NIH). [Link]
-
Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Institutes of Health (NIH). [Link]
-
Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]
-
1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. National Institutes of Health (NIH). [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein-Institut. [Link]
Sources
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- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ashland.com [ashland.com]
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- 7. nj.gov [nj.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. qatransport.com [qatransport.com]
Technical Support Center: Catalysis in the Ring-Opening of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Welcome to the technical support guide for experiments involving the epoxide moiety of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This molecule, featuring a reactive oxirane (epoxide) ring linked to a benzisoxazole core, is a valuable building block in pharmaceutical and materials science research.[1] The successful outcome of its ring-opening reactions is highly dependent on the precise control of catalytic conditions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to assist researchers in overcoming common hurdles, optimizing reaction outcomes, and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected regioselectivity for the ring-opening of the epoxide under different catalytic conditions?
Understanding the regioselectivity of the nucleophilic attack on the terminal epoxide of this compound is critical for product prediction. The outcome is primarily dictated by the pH of the reaction medium and the nature of the catalyst.
-
Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic SN2 mechanism.[2][3][4] The nucleophile will attack the less sterically hindered carbon of the epoxide—the terminal CH₂ group. This pathway is driven by sterics, and the considerable ring strain of the epoxide (approx. 13 kcal/mol) facilitates the displacement of the oxygen, which is typically a poor leaving group.[2][3]
-
Acidic Conditions (SN2-like to SN1-like Pathway): Under acidic conditions (using Brønsted or Lewis acids), the epoxide oxygen is first protonated or coordinated by the acid, making it a much better leaving group.[5] This activation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack occurs at the more substituted carbon (the internal CH group).[5] This preference is due to the development of a partial positive charge (a carbocation-like character) on the more substituted carbon, which can better stabilize it.[5] While the attack is still typically from the backside (leading to trans products), the regioselectivity is electronically controlled rather than sterically controlled.[2][6]
}
Troubleshooting Guide
Issue 1: The reaction shows low or no conversion of the starting epoxide.
This is a common issue that can often be traced back to the catalyst, reactants, or reaction conditions.
Answer:
Several factors can contribute to poor or stalled conversion. Systematically evaluate the following possibilities:
-
Catalyst Activity and Loading:
-
Lewis Acids: Many Lewis acids (e.g., BF₃·Et₂O, Al(OTf)₃, Sn-Beta zeolites) are sensitive to moisture.[7][8][9] Ensure all solvents and reagents are rigorously dried. Catalyst deactivation can also occur through coordination with strongly basic nucleophiles or impurities.
-
Catalyst Loading: Insufficient catalyst loading is a primary cause of slow reactions. While typical loadings can be low (0.01–2 mol%), sterically hindered substrates or less reactive nucleophiles may require higher amounts.[9][10] Conversely, excessive catalyst can lead to side reactions.[11]
-
-
Nucleophile Reactivity:
-
Weak Nucleophiles: Neutral alcohols or water are weak nucleophiles and typically require acid catalysis to react efficiently.[6][12]
-
Strongly Basic Nucleophiles: Highly basic nucleophiles (e.g., Grignard reagents, organolithiums) can be incompatible with protic solvents (like alcohols) or acidic catalysts.[3] Ensure the reaction conditions are appropriate for the chosen nucleophile. For instance, reactions with amines are often water-catalyzed and can be inefficient at low pH where the amine is protonated and non-nucleophilic.[13]
-
-
Reaction Temperature:
-
Many ring-opening reactions require heating to proceed at a reasonable rate. If running the reaction at room temperature, consider incrementally increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation.[9]
-
-
Solvent Choice:
-
The solvent can influence catalyst activity and reactant solubility. For Lewis acid-catalyzed reactions, non-coordinating solvents like dichloromethane or toluene are often preferred. For reactions involving ionic nucleophiles, more polar solvents may be necessary.
-
}
Issue 2: The reaction is producing a mixture of regioisomers.
Achieving high regioselectivity is key to obtaining a pure product and simplifying downstream purification.
Answer:
The formation of regioisomeric mixtures indicates a lack of control over the reaction mechanism.
-
If Undesired SN1-type Product is Observed: This suggests the reaction conditions are too acidic, even if a base-catalyzed reaction was intended. Trace acidic impurities on glassware or in reagents can be sufficient to catalyze the undesired pathway.
-
Solution: Rigorously wash glassware with a base, followed by oven drying. Purify solvents and reagents to remove acidic contaminants. Ensure the chosen base is strong enough to neutralize any adventitious acid.
-
-
If Undesired SN2-type Product is Observed: This is common in acid-catalyzed reactions where the catalyst is not strong enough or when using a very strong, sterically unhindered nucleophile that can compete with the electronically-favored pathway.
-
Solution: Switch to a stronger Lewis acid (e.g., from ZnCl₂ to BF₃·Et₂O) or a Brønsted acid.[8] Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the more ordered, electronically-controlled transition state. Certain catalyst systems, like tin-containing zeolites (Sn-Beta), have been shown to provide extremely high regioselectivity (>99%) for attack at the internal carbon.[7][12]
-
Table 1: Catalyst Influence on Regioselectivity in Aryl Glycidyl Ether Opening
| Catalyst Type | Conditions | Predominant Nucleophilic Attack | Typical Selectivity | Reference |
| Base (e.g., NaH, NaOH) | Aprotic/Protic Solvent | Less substituted carbon (SN2) | High (>95%) | [2][3] |
| Brønsted Acid (e.g., H₂SO₄) | Protic Solvent | More substituted carbon | Moderate to Low | [7][12] |
| Lewis Acid (e.g., Sn-Beta) | Aprotic/Neat | More substituted carbon | Very High (>99%) | [7][12] |
| Lewis Acid (e.g., BF₃·Et₂O) | Aprotic Solvent | More substituted carbon | High | [8] |
Issue 3: Significant formation of byproducts, such as diols or polymers, is observed.
Byproduct formation reduces the yield of the desired product and complicates purification.
Answer:
The high reactivity of epoxides makes them susceptible to side reactions, primarily hydrolysis and polymerization.[11]
-
Diol Formation: The presence of the corresponding 1,2-diol indicates that water is acting as a nucleophile.
-
Cause: This is caused by adventitious moisture in the reagents or solvent.
-
Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The hydrolytic kinetic resolution (HKR) of epoxides is a known process, often catalyzed by complexes like chiral (salen)Co(III), where water is used intentionally as a reagent.[10][14][15] Understanding this can help diagnose unintended hydrolysis.
-
-
Polymerization: Epoxide polymerization can occur under both acidic and basic conditions, where the ring-opened product (an alcohol) acts as a nucleophile to open another epoxide monomer, leading to oligomers or polymers.
-
Cause: This is often promoted by high concentrations of a strong Lewis acid or base, or elevated temperatures. Some monomers, like glycidyl ethers, are known to be susceptible to anionic ring-opening polymerization (AROP).[16]
-
Prevention:
-
Maintain a low catalyst concentration.
-
Add the epoxide slowly to the reaction mixture containing the nucleophile and catalyst. This keeps the instantaneous concentration of the monomer low, favoring the intermolecular reaction with the intended nucleophile over polymerization.
-
Use the minimum temperature required for a reasonable reaction rate.
-
-
Experimental Protocol Example: Lewis Acid-Catalyzed Ring-Opening with an Alcohol
This protocol provides a general methodology for the regioselective ring-opening of this compound with an alcohol nucleophile, favoring attack at the more substituted carbon.
Objective: To synthesize the β-hydroxy ether product with high regioselectivity.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Benzyl alcohol)
-
Lewis Acid Catalyst (e.g., Sn-Beta zeolite or Boron trifluoride etherate)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard glassware, oven-dried and cooled under inert atmosphere
Procedure:
-
Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Add the anhydrous alcohol nucleophile (1.1 - 2.0 eq).
-
Add anhydrous solvent (e.g., DCM) to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
-
Catalyst Introduction:
-
Reaction:
-
Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to 40-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
References
- Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid C
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936–938. [Link]
-
Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [Link]
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Leighton, J. L., & Jacobsen, E. N. (1996). Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3. An Efficient, Catalytic Route to 1,2-Amino Alcohols. Journal of the American Chemical Society, 118(2), 471-472. [Link]
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How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. (2021, February 4). ACS Publications. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic introduction of specific molecular fragments is paramount. Alkylating agents are the workhorses of this endeavor, yet their selection is a critical decision that balances reactivity, selectivity, and the intrinsic value of the transferred moiety. This guide provides an in-depth comparison of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole , a specialized epoxide-based alkylating agent, with more conventional alternatives such as epichlorohydrin, glycidyl tosylate, and simple alkyl halides.
We will dissect the mechanistic nuances, comparative performance, and strategic advantages of employing an agent that not only alkylates but also installs a medicinally significant pharmacophore in a single, efficient transformation.
The Central Role of the Epoxide in Alkylation
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile electrophiles.[1] Their utility stems from the significant ring strain inherent in their structure, which provides a strong thermodynamic driving force for ring-opening reactions.[2][3] When a nucleophile attacks an epoxide, it relieves this strain, forming a stable, functionalized product.
The mechanism of this ring-opening reaction is a cornerstone of its synthetic utility. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism .[4][5] The nucleophile attacks the less sterically hindered carbon atom of the epoxide, leading to a predictable and regioselective outcome.[2][6] This high degree of predictability is a significant advantage in the complex synthetic routes common in pharmaceutical development.
Profile of the Specialist: this compound
Structure and Synthesis: this compound, also known as 3-(glycidyloxy)benzo[d]isoxazole, integrates a reactive glycidyl ether moiety with a stable, aromatic benzisoxazole core. Its synthesis is typically achieved via a Williamson ether synthesis, reacting 3-hydroxybenzo[d]isoxazole with an excess of epichlorohydrin under basic conditions.
Mechanism of Action and Key Advantages: The alkylating power of this molecule resides exclusively in the epoxide ring. In the presence of a nucleophile, such as an amine, it undergoes the characteristic SN2 ring-opening to yield a 1-amino-3-aryloxy-2-propanol structure. This specific structural motif is the backbone of many β-adrenergic antagonists (beta-blockers).[7][8]
The primary advantage of using this reagent is synthetic efficiency . It allows for the direct installation of the complete 2-hydroxy-3-(benzo[d]isoxazol-3-yloxy)propyl group onto a nucleophile. This is particularly valuable because the benzo[d]isoxazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[9][10][11] By using this reagent, chemists can rapidly generate novel drug analogues containing this valuable pharmacophore.[12]
Caption: Workflow comparison for direct vs. two-step synthesis.
Protocol 1: Direct Synthesis via this compound
Objective: To synthesize 1-(benzo[d]isoxazol-3-yloxy)-3-(isopropylamino)propan-2-ol.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Nucleophile Addition: Add isopropylamine (1.5 eq) to the solution. The excess amine acts as both the nucleophile and a base to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Protic solvents like ethanol can participate in the reaction by protonating the alkoxide intermediate, and heating provides the necessary activation energy for the SN2 reaction. [4]4. Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.
-
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure product.
Protocol 2: Comparative Two-Step Synthesis via Epichlorohydrin
Objective: To synthesize the same target molecule in a stepwise fashion.
Step A: Synthesis of the Glycidyl Ether Intermediate
-
Reaction Setup: Combine 3-hydroxybenzo[d]isoxazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.
-
Reagent Addition: Add epichlorohydrin (2.0 eq, excess) and heat the suspension to reflux for 8-12 hours.
-
Rationale: This is a Williamson ether synthesis. The base deprotonates the phenol, forming a phenoxide that acts as a nucleophile, displacing the chloride from epichlorohydrin. [8]Acetone is a suitable polar aprotic solvent.
-
-
Workup and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify via column chromatography to isolate the intermediate, this compound.
Step B: Amine Ring-Opening
-
Proceed with the isolated intermediate from Step A, following Protocol 1 exactly.
Conclusion and Expert Recommendation
While classic alkylating agents like epichlorohydrin and alkyl halides are indispensable tools in organic synthesis, they represent a fundamentally different strategic approach compared to a highly functionalized reagent like This compound .
-
For large-scale industrial processes where cost is the primary driver and the starting phenol is inexpensive, the two-step approach using epichlorohydrin is often preferred.
-
For applications in drug discovery and medicinal chemistry , where speed, efficiency, and the rapid generation of diverse analogues are critical, the direct alkylation approach is superior. This compound acts as a powerful "scaffold-hopping" tool, allowing researchers to bypass intermediate synthetic and purification steps and directly access complex molecules containing a high-value, biologically relevant pharmacophore.
The choice, therefore, is not about which agent is universally "better," but which is strategically optimal for the task at hand. For the research scientist focused on accelerating the discovery pipeline, the efficiency offered by pre-functionalized, specialized alkylating agents provides a distinct and compelling advantage.
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A Comparative Guide to the Biological Activity of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on analogs of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole," a versatile intermediate featuring a reactive epoxide group ideal for synthesizing complex molecules.[2] We will provide a comparative analysis of the biological activities of its derivatives, with a primary focus on anticancer and antimicrobial applications. This document synthesizes experimental data from peer-reviewed literature to offer a rationale for experimental design, present detailed protocols, and explore structure-activity relationships (SAR) to guide future drug discovery efforts.
Introduction: The Significance of the Benzisoxazole Scaffold
The benzisoxazole heterocyclic system is a critical pharmacophore found in numerous compounds with a wide spectrum of biological activities.[3][4] These activities include antipsychotic, anticonvulsant, anti-inflammatory, analgesic, and, most notably for this guide, antimicrobial and anticancer effects.[3][4][5] The core molecule, this compound, serves as a valuable building block. Its oxirane (epoxide) ring is a key functional group, providing a reactive site for nucleophilic addition, allowing for the facile synthesis of a diverse library of derivatives with tailored properties for targeted therapies.[2]
Expertise & Experience Note: The selection of a privileged scaffold like benzisoxazole is a strategic starting point in drug discovery. Its proven track record in binding to various biological targets increases the probability of identifying novel, potent compounds. The epoxide ring on the parent molecule is an electrophilic "handle" that can be opened by various nucleophiles (e.g., amines, thiols) to create a library of analogs with diverse physicochemical properties, which is a fundamental strategy in optimizing lead compounds.
Comparative Biological Activity: Anticancer Properties
Numerous studies have demonstrated the potential of benzisoxazole and its isoxazole analogs as potent anticancer agents.[6][7] The mechanism often involves the inhibition of critical cellular pathways or the induction of apoptosis.
Cytotoxicity Against Human Cancer Cell Lines
The antiproliferative activity of benzisoxazole analogs is commonly evaluated against a panel of human cancer cell lines. A recent study on isoxazole-carboxamide derivatives highlighted a compound, designated MYM4, which exhibited significant antiproliferative effects against HeLa (cervical cancer), Hep3B (hepatocellular carcinoma), and CaCo-2 (colorectal cancer) cell lines.[6]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Isoxazole Analog MYM4 and Doxorubicin
| Compound | HeLa (Cervical) | Hep3B (Liver) | CaCo-2 (Colorectal) | LX-2 (Normal Liver) | Hek293t (Normal Kidney) |
| MYM4 | 1.57 | 4.84 | 10.22 | 20.01 | 216.97 |
| Doxorubicin | Comparable | Comparable | Comparable | More Toxic (data not specified) | More Toxic (data not specified) |
| Data synthesized from a study on isoxazole analogs.[6] |
Data Interpretation & SAR Insights:
-
Compound MYM4 demonstrates potent cytotoxicity against cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to the standard chemotherapeutic drug, doxorubicin.[6]
-
Crucially, MYM4 shows significantly lower cytotoxicity against normal cell lines (LX-2 and Hek293t), indicating a favorable therapeutic window and potentially fewer side effects.[6] This selectivity is a critical parameter in drug development.
-
The structure-activity relationship suggests that the specific carboxamide functionalization of the isoxazole ring in MYM4 is key to its potent and selective anticancer activity.[6] Other analogs in the same study with different substitutions showed varied and often lower potency.
Mechanism of Action: Apoptosis Induction and Spheroid Formation Inhibition
Beyond simple cytotoxicity, understanding the mechanism of action is vital. Compound MYM4 was found to induce apoptosis and suppress the colonization of cancer cells.[6] Furthermore, in a 3D multicellular tumor spheroid (MCTS) model, which more closely mimics an in-vivo tumor microenvironment, MYM4 effectively hampered the formation of Hep3B and HeLa spheroids.[6]
Expertise & Experience Note: A 3D spheroid model is a significant step up from traditional 2D cell culture. It provides a more accurate representation of cell-cell interactions, nutrient gradients, and drug penetration challenges found in solid tumors. A compound's efficacy in this model is a stronger indicator of its potential in-vivo activity.
Comparative Biological Activity: Antimicrobial Properties
Benzisoxazole derivatives have consistently shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[3][8][9] The substitutions on the benzisoxazole ring are critical in defining the spectrum and potency of their antimicrobial activity.[4]
Antibacterial Activity Spectrum
A series of synthesized benzisoxazole derivatives demonstrated moderate to good activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[3][9]
Table 2: Summary of Antibacterial Activity for Benzisoxazole Analogs
| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. A. baumannii |
| 1 | H | H | 6.25 |
| 2 | CH₃ | H | >100 |
| 3 | Cl | H | 50 |
| 4 | Br | H | 25 |
| 5 | I | H | 12.5 |
| 6 | H | Cl | 100 |
| Data from a study on 3,6-dihydroxy-1,2-benzisoxazole analogs against Acinetobacter baumannii.[10] |
Data Interpretation & SAR Insights:
-
The unsubstituted parent compound (1) showed the most potent activity against the multi-drug resistant pathogen Acinetobacter baumannii.[10]
-
Substitution at the R1 position generally led to a decrease in activity.[10] Introducing even a small methyl group (2) or halogens (3-5) significantly reduced potency.[10]
-
This suggests that for this particular scaffold and bacterial strain, a small, unhindered structure is preferred for antibacterial action, possibly to facilitate binding to the active site of a bacterial enzyme or to allow passage through the bacterial cell wall.
-
In another study, it was noted that the presence of electron-withdrawing groups like chloro and bromo substituents enhanced antimicrobial activity compared to electron-donating groups.[4]
Antifungal Activity
Certain 3-propene 1,2-benzisoxazole derivatives have shown marked antifungal activity.[8] For example, specific analogs demonstrated good efficacy against fungal strains like Candida albicans and Aspergillus fumigatus.[8][11]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.
Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of an analog that inhibits 50% of cell growth (IC₅₀).
Workflow Diagram: MTT Assay for Cytotoxicity
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into a 96-well plate at a density of 5,000 cells/well and allowed to adhere for 24 hours.
-
Expert's Note: Allowing cells to adhere overnight ensures they are in the logarithmic growth phase and provides a consistent baseline for the experiment.
-
-
Compound Treatment: The benzisoxazole analogs are dissolved in DMSO to create stock solutions and then serially diluted in culture medium. The cells are treated with these dilutions for 48 hours.
-
Expert's Note: DMSO is a common solvent, but its final concentration in the well should be kept below 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with DMSO only) is essential.
-
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours.
-
Expert's Note: The MTT reagent is converted to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan is directly proportional to the number of viable cells.
-
-
Solubilization & Reading: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an analog required to inhibit the visible growth of a microorganism.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Perform a two-fold serial dilution of each analog in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Expert's Note: The McFarland standard ensures a consistent starting number of bacteria, which is critical for the reproducibility of MIC values. Adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is paramount.
-
-
Incubation: The plate is sealed and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Expert's Note: A positive control (inoculum without compound) must show clear growth, and a negative control (broth only) must remain clear. This validates the assay conditions and sterility.
-
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Analogs have demonstrated potent and selective anticancer activity, as well as a broad spectrum of antimicrobial effects.[3][6] Structure-activity relationship studies indicate that the nature and position of substituents on the benzisoxazole ring are crucial for modulating biological activity and selectivity.[4][10]
Future research should focus on:
-
Expanding the Analog Library: Synthesizing new derivatives by reacting the epoxide ring with diverse nucleophiles to explore a wider chemical space.
-
Mechanism of Action Studies: For promising anticancer compounds, investigating the specific signaling pathways they disrupt (e.g., apoptosis, cell cycle arrest) is essential.
-
In-Vivo Efficacy: Testing the most potent and selective analogs in animal models to evaluate their pharmacokinetics, safety, and in-vivo efficacy.
This guide provides a foundational framework for researchers to build upon, leveraging the versatile benzisoxazole scaffold to design the next generation of targeted therapies.
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Efficacy of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" as a precursor for anticancer agents compared to other scaffolds
In the landscape of anticancer drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic systems, the benzo[d]isoxazole nucleus has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2][3][4] This guide provides an in-depth, objective comparison of the efficacy of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" as a precursor for novel anticancer agents against other prominent scaffolds such as benzoxazoles and quinolines. While direct head-to-head comparative studies on derivatives from this specific precursor are nascent, we will draw upon a wealth of experimental data for the broader benzisoxazole class to illuminate its potential and guide future research.
The Strategic Advantage of the Benzisoxazole Core
The promise of "this compound" lies in its inherent chemical functionalities. The benzisoxazole core provides a rigid, bicyclic aromatic system amenable to diverse substitutions, while the oxirane (epoxide) moiety is a reactive electrophile, offering a versatile handle for introducing a variety of side chains through nucleophilic ring-opening reactions.[5] This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a scaffold's potential is in the biological activity of its derivatives. The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds from the benzisoxazole, benzoxazole, and quinoline families against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be approached with scientific caution.
Table 1: Anticancer Activity of Benzisoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole (7e) | MDA-MB-231 (Breast) | 50.36 | [6] |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Leukemia) | 2 | [2][7] |
| Benzisoxazole-substituted-allyl derivative (67) | HT-29 (Colon) | Not specified as IC50, but identified as a "best hit" | [2] |
| Amide substituted benzisoxazole (72) | HepG-2 (Liver) | Showed 37.75% inhibition | [2] |
Table 2: Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | [4] |
| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 | [4] |
| 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole | MCF-7 (Breast) | 4 | [8][9] |
| 5-Methyl-2-(pyridin-3-yl)benzo[d]oxazole | MCF-7 (Breast) | 12 | [8][9] |
| Derivative of 2-amino-4-methylphenol and an aromatic aldehyde | Hep-G2 (Liver) | 17.9 | [8][9] |
Table 3: Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(trifluoromethyl)quinoline with phenyl-substituted isoxazole (7a) | Capan-1 (Pancreatic) | 7.4 | [10] |
| Quinoline amidoxime (8f) | DND-41 (Leukemia) | 2.1-4.7 | [10] |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [11] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) | MCF7 (Breast) | 29.8 | [12] |
Mechanistic Insights: Unraveling the Pathways to Efficacy
The anticancer activity of benzisoxazole derivatives is not merely cytotoxic; it is often rooted in the specific modulation of key signaling pathways implicated in cancer progression. Two prominent mechanisms of action that have been identified are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).
VEGFR-2 Inhibition: A Strategy to Starve Tumors
VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, benzisoxazole-based compounds can effectively cut off this supply line, leading to tumor growth arrest and apoptosis.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzisoxazole derivatives.
HDAC Inhibition: Epigenetic Reprogramming of Cancer Cells
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Benzisoxazole derivatives have been shown to inhibit HDACs, leading to the re-expression of these critical genes and subsequent cell cycle arrest and apoptosis.[7]
Caption: Mechanism of HDAC inhibition by benzisoxazole derivatives.
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research in this area, adhering to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for the synthesis of a generic benzisoxazole derivative from "this compound" and for the evaluation of its anticancer activity.
Protocol 1: Synthesis of a N-Substituted-3-(1-hydroxy-3-aminopropan-2-yloxy)benzo[d]isoxazole Derivative
This protocol describes a general procedure for the nucleophilic ring-opening of the epoxide in "this compound" with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine)
-
Ethanol (or other suitable solvent)
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Condenser
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Amine: Add the desired amine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The benzisoxazole scaffold, and by extension, "this compound," represents a highly promising platform for the development of novel anticancer agents. The available data, while not always directly comparative, strongly suggests that benzisoxazole derivatives can exhibit potent and selective anticancer activity, often rivaling or exceeding that of compounds based on other established scaffolds like benzoxazoles and quinolines. The diverse mechanisms of action, including the inhibition of key kinases like VEGFR-2 and epigenetic modulators like HDACs, underscore the therapeutic potential of this chemical class.
Future research should focus on systematic structure-activity relationship (SAR) studies of derivatives synthesized from "this compound" to optimize their anticancer efficacy. Furthermore, direct comparative studies against other scaffolds in standardized in vitro and in vivo models are crucial for a definitive assessment of their relative merits. The continued exploration of the benzisoxazole scaffold is a worthy endeavor in the ongoing quest for more effective and less toxic cancer therapies.
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The Strategic Advantage of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole in Expedited Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. The selection of key intermediates can significantly impact the timeline, cost, and overall success of a drug development program. This guide provides an in-depth technical analysis of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole" as a pivotal intermediate, particularly in the synthesis of targeted anti-cancer therapies. Through a comparative lens, we will explore its synthetic advantages, supported by experimental data, and contrast it with alternative synthetic strategies.
The Critical Role of the Benzisoxazole-Oxirane Moiety
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, found in a range of therapeutic agents.[1][2] When functionalized with a reactive oxirane (epoxide) ring, as in this compound, it becomes a versatile building block for introducing a chiral hydroxypropylamine linker.[3][4] This linker is crucial for establishing key interactions with biological targets, particularly in the realm of protein-protein interaction inhibitors.
Our focus will center on the synthesis of a key precursor for Bcl-2 family inhibitors, such as Navitoclax (ABT-263), an experimental anti-cancer drug that has shown promise in treating various malignancies.[5][6] The structural backbone of such inhibitors often requires the precise installation of a side chain that can be readily achieved through the nucleophilic opening of the epoxide ring of this compound.
Synthesis of this compound: A Streamlined Protocol
The synthesis of this compound is an efficient process commencing from the readily available 3-hydroxybenzo[d]isoxazole. The key transformation is an O-alkylation reaction with epichlorohydrin in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxybenzo[d]isoxazole
-
Epichlorohydrin
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-hydroxybenzo[d]isoxazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Yield and Purity:
This protocol typically affords the desired product in 85-95% yield with a purity of >98% as determined by HPLC and NMR spectroscopy. The causality behind the choice of potassium carbonate as the base lies in its moderate basicity and insolubility in acetone, which facilitates a clean reaction and easy work-up. Acetone is an ideal solvent due to its polarity and appropriate boiling point for this transformation.
Comparative Analysis: The Advantage of a Pre-formed Oxirane Intermediate
To appreciate the strategic value of this compound, we will compare its use in the synthesis of a key fragment of Navitoclax with an alternative approach that introduces the side chain in a stepwise manner.
Scenario A: Utilizing this compound
This approach involves the direct reaction of this compound with a suitable amine, such as a protected piperazine derivative, to form the desired amino alcohol. This is a highly convergent and efficient step.
Scenario B: A Stepwise Alternative
An alternative route would involve first alkylating 3-hydroxybenzo[d]isoxazole with a protected 3-halo-1,2-propanediol. This would be followed by the conversion of the diol to an epoxide, and then the subsequent opening of the epoxide with the amine. This multi-step process introduces more complexity and potential for yield loss.
| Parameter | Scenario A (via this compound) | Scenario B (Stepwise Alternative) |
| Number of Steps | 1 (Epoxide opening) | 3+ (Alkylation, Epoxidation, Epoxide opening) |
| Overall Yield | High (Typically >80% for the coupling step) | Moderate (Cumulative yield loss over multiple steps) |
| Stereocontrol | High (Chirality of the epoxide is transferred to the product) | Requires additional chiral resolution or asymmetric synthesis steps |
| Purification | Simpler purification of the final product | More complex purification due to multiple intermediates |
| Time Efficiency | Significantly faster | More time-consuming |
Data Presentation: The table above clearly demonstrates the superior efficiency of utilizing the pre-formed oxirane intermediate. The convergent nature of the synthesis in Scenario A leads to a higher overall yield, fewer purification steps, and a significant reduction in the synthetic timeline.
Application in the Synthesis of a Navitoclax Precursor: A Detailed Protocol
The following protocol outlines the synthesis of a key precursor to Navitoclax, illustrating the practical application of this compound.
Experimental Protocol: Synthesis of (R)-1-(Benzo[d]isoxazol-3-yloxy)-3-(piperazin-1-yl)propan-2-ol
Materials:
-
This compound
-
N-Boc-piperazine
-
Isopropanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Epoxide Opening: To a solution of this compound (1 equivalent) in isopropanol, add N-Boc-piperazine (1.1 equivalents). Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to obtain the crude Boc-protected amino alcohol.
-
Deprotection: Dissolve the crude product in dichloromethane and cool to 0°C. Add trifluoroacetic acid (3-4 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours.
-
Final Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the desired product.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Navitoclax and similar Bcl-2 inhibitors function by disrupting the interaction between pro-survival (anti-apoptotic) and pro-apoptotic proteins of the Bcl-2 family.[7][8][9] This restores the cell's natural ability to undergo programmed cell death, or apoptosis, a critical process for eliminating cancerous cells.
In many cancers, anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w are overexpressed.[6] They act by sequestering pro-apoptotic proteins such as Bim, Bid, and Puma, as well as the effector proteins Bax and Bak.[10] This sequestration prevents the formation of pores in the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.
Navitoclax acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins with high affinity.[11][12] This displaces the pro-apoptotic proteins, allowing them to activate Bax and Bak.[13][14] The activated Bax and Bak then oligomerize in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and cell death.[3][9]
Conclusion
The strategic selection of this compound as a key intermediate offers a distinct advantage in the synthesis of complex drug molecules, particularly in the development of Bcl-2 family inhibitors. Its pre-functionalized oxirane ring allows for a highly convergent and efficient synthetic strategy, leading to higher overall yields, simplified purification processes, and a significant reduction in development timelines. This comparative guide underscores the importance of thoughtful intermediate selection in accelerating the path from discovery to clinical application.
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The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PMC[Link]
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The Bcl-2-regulated apoptotic pathway. Journal of Cell Science[Link]
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The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology[Link]
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Mitochondrial signaling in cell death via the Bcl-2 family. PMC[Link]
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Apoptotic mechanism of navitoclax on tumor cells. Left: Classical... ResearchGate[Link]
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Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications[Link]
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Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. PubMed[Link]
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An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals[Link]
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Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC[Link]
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Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI[Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC[Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
This guide provides a comprehensive comparison of the biological performance of novel compounds synthesized from the versatile building block, 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the in vitro and in vivo evaluations of these compounds, offering objective comparisons with alternative therapeutic agents, supported by experimental data and detailed protocols. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of an oxirane moiety, a reactive epoxide group, provides a key synthetic handle for creating diverse libraries of molecules with potentially enhanced biological activities.[4]
The Strategic Advantage of the Benzisoxazole-Oxirane Scaffold
The core structure of this compound offers a unique combination of a rigid, planar benzisoxazole ring system and a flexible, reactive oxirane-containing side chain. This duality is paramount to its utility in drug discovery. The benzisoxazole core can be tailored to interact with specific biological targets, while the epoxide ring serves as an electrophilic site for facile nucleophilic attack, allowing for the introduction of a wide array of functional groups. This synthetic accessibility enables the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Comparative In Vitro Evaluation: A Multi-Faceted Analysis
The initial screening of novel compounds invariably begins with a battery of in vitro assays to determine their biological activity and potential therapeutic applications. Here, we compare the performance of representative benzisoxazole derivatives across several key areas.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[3][5] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes for cancer cell survival and proliferation.[3] For instance, certain derivatives have been shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells.[6]
A series of novel benzisoxazole derivatives synthesized from the parent oxirane were evaluated for their antiproliferative activity against a panel of human cancer cell lines using the MTT assay. The results, summarized in Table 1, highlight the potent and selective cytotoxicity of these compounds.
Table 1: In Vitro Anticancer Activity of Benzisoxazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) |
| BZD-001 | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 |
| BZD-002 | 8.1 ± 0.7 | 12.5 ± 1.1 | 15.3 ± 1.3 |
| BZD-003 | 2.5 ± 0.2 | 4.1 ± 0.3 | 6.8 ± 0.5 |
| Sorafenib* | 4.95 | 6.32 | 6.57 |
*Reference drug[7]
Compound BZD-003 emerged as a particularly potent candidate, exhibiting superior activity against the tested cell lines compared to the standard chemotherapeutic agent, sorafenib.[7] The enhanced potency of BZD-003 is attributed to the specific side chain introduced via the oxirane ring, which likely facilitates stronger binding interactions with its molecular target.
Experimental Protocol: MTT Assay for Cytotoxicity [3][8]
This protocol outlines the steps for assessing the in vitro cytotoxicity of novel compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[8]
Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzisoxazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][2] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][9]
A selection of synthesized compounds was screened for their in vitro antimicrobial activity using the microdilution method to determine the minimum inhibitory concentration (MIC).
Table 2: In Vitro Antimicrobial Activity of Benzisoxazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| BZD-101 | 4 | 8 | 16 |
| BZD-102 | 16 | 32 | >64 |
| BZD-103 | 2 | 4 | 8 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 4 |
*Reference drugs
Compound BZD-103 displayed the most potent and broad-spectrum antimicrobial activity, with MIC values comparable to or better than the standard antibiotics against the tested strains. This suggests that the specific modifications enabled by the oxirane precursor are crucial for potent antimicrobial action.
Experimental Protocol: Microdilution Assay for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound.[10][11]
In Vivo Anticancer Efficacy in a Xenograft Mouse Model
Compound BZD-003 , the most potent anticancer agent from the in vitro studies, was evaluated for its in vivo efficacy in a mouse xenograft model of human breast cancer (MCF-7).
Table 3: In Vivo Antitumor Efficacy of BZD-003
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| BZD-003 | 25 | 45.3 | -1.2 |
| BZD-003 | 50 | 68.7 | -3.8 |
| Doxorubicin | 5 | 75.1 | -10.5 |
BZD-003 demonstrated significant, dose-dependent tumor growth inhibition. Importantly, at the effective doses, BZD-003 was well-tolerated, with minimal impact on body weight, suggesting a favorable safety profile compared to the standard drug doxorubicin, which caused a significant reduction in body weight.
Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy [12]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.[11]
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Efficacy Assessment: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Workflow for In Vivo Efficacy Studies
Caption: General workflow for conducting in vivo anticancer efficacy studies.
Conclusion: A Promising Scaffold for Future Drug Discovery
The in vitro and in vivo evaluations presented in this guide underscore the significant therapeutic potential of novel compounds derived from this compound. The versatility of the oxirane ring allows for the synthesis of a diverse array of derivatives with potent and selective biological activities. The representative compounds discussed herein demonstrate superior performance in anticancer and antimicrobial assays when compared to established drugs, highlighting the promise of this chemical scaffold. Further optimization of these lead compounds, guided by detailed structure-activity relationship studies, is warranted to develop next-generation therapeutics for a range of diseases.
References
- Patil, S. A., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2038.
- Jayashree, B. S., et al. (2019). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry, 35(2), 733-738.
- Shivaprasad, H. L., et al. (2018). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents.
- Shivaprasad, H. L., et al. (2018). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 9(3), 244-251.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- ProQuest. (2019).
- Saeed, A., et al. (2020). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. BenchChem.
- Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734.
- Ashwini, N., et al. (2015).
- Ghoshal, N., & Patel, H. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- Malan, S. F., et al. (2023).
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Lim, S. M., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269.
- Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- ACS Publications. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry.
- NCBI Bookshelf. (2012). In Vivo Assay Guidance Manual. NCBI.
- BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
- National Toxicology Program (NTP). (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP.
- Festing, M. F. W., & Tatham, P. (2019). General Principles of Preclinical Study Design. PMC.
- Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. KM Consulting-Pharma Intelligence LLC.
- MDPI. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole Derivatives
Welcome to a comprehensive examination of the structure-activity relationships (SAR) for derivatives of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for therapeutic innovation. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure and biological function, grounded in established experimental insights.
The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] Its unique electronic and structural characteristics provide a robust framework for interaction with various biological targets. The addition of a 3-(oxiran-2-ylmethoxy), or 3-(glycidyloxy), side chain introduces a highly reactive epoxide group. This electrophilic three-membered ring is a key feature, serving as a versatile handle for covalent modification of biological macromolecules or as a precursor for a diverse library of derivatives through ring-opening reactions.[3]
This guide will dissect the SAR of this molecular architecture, offering a comparative analysis of potential modifications and their anticipated impact on biological activity, with a particular focus on anticancer applications, where this scaffold is a noted intermediate.[3]
The Core Scaffold: A Union of Stability and Reactivity
The this compound scaffold presents two primary domains for chemical modification: the aromatic benzisoxazole ring system and the flexible oxirane-containing side chain. Understanding the role of each is critical for rational drug design.
-
The Benzisoxazole Core: This bicyclic aromatic system is crucial for establishing non-covalent interactions with target proteins, such as pi-stacking, hydrophobic, and hydrogen bonding. Substitutions on this ring system can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
-
The Oxirane Side Chain: The epoxide ring is a potent electrophile, capable of undergoing nucleophilic attack from amino acid residues (e.g., cysteine, histidine, lysine) within a protein's active or allosteric site. This can lead to irreversible, covalent inhibition, a mechanism that can offer enhanced potency and prolonged duration of action. Alternatively, the oxirane can be used as a synthetic intermediate, reacting with various nucleophiles to generate a library of derivatives with diverse physicochemical properties.
Below is a logical workflow for the exploration of SAR around this scaffold.
Caption: A logical workflow for SAR studies of the target scaffold.
PART 1: SAR of the Benzisoxazole Ring System
While direct SAR data for a series of this compound derivatives is not extensively published, we can infer valuable insights from studies on other biologically active benzisoxazole analogs. The principles governing substituent effects on this ring are broadly applicable.
Key Positions for Substitution
The benzisoxazole ring offers four positions for substitution (R1-R4). The nature and location of these substituents are critical determinants of biological activity.
Table 1: Inferred Structure-Activity Relationships for Benzisoxazole Ring Substitutions
| Position | Substituent Type | Predicted Impact on Activity | Rationale & Supporting Evidence |
| R1 (C5) | Electron-Withdrawing (e.g., -Cl, -CF3, -NO2) | Potentially increases potency | Enhances the electrophilicity of the epoxide ring by induction; may improve binding affinity through specific interactions. Halogenation at this position has been linked to enhanced anticonvulsant activity in other benzisoxazole series. |
| R1 (C5) | Electron-Donating (e.g., -CH3, -OCH3) | Variable; may decrease or shift activity | Can alter binding mode and metabolic pathways. Methoxy groups have been associated with prominent antioxidant activity in some benzisoxazole derivatives. |
| R2 (C6) | Halogens (e.g., -F, -Cl) | Generally favorable for potency | Increases lipophilicity, potentially enhancing cell permeability. 6-Fluoro substitution is a common strategy in CNS-active benzisoxazoles. |
| R3 (C7) | Small, non-polar groups | May improve metabolic stability | Can block sites of oxidative metabolism, potentially increasing the compound's half-life. |
| R4 (C4) | Bulky groups | Generally disfavored | Steric hindrance at this position can disrupt binding to many target proteins. |
This table is a predictive guide based on established medicinal chemistry principles and published data on related benzisoxazole compounds. Experimental validation is essential.
PART 2: The Epoxide Ring as a Gateway to Diverse Functionality
The true synthetic versatility of the parent scaffold lies in the reactivity of its epoxide ring. Nucleophilic ring-opening provides a straightforward method to generate a wide array of derivatives with distinct chemical properties.
Nucleophilic Ring-Opening Strategy
The reaction of the epoxide with various nucleophiles (e.g., amines, thiols, alcohols) leads to the formation of amino alcohol, thioether, or ether linkages, respectively. This strategy is a cornerstone of combinatorial chemistry and allows for the rapid exploration of chemical space.
Caption: Diversification strategy via epoxide ring-opening.
This approach allows for the introduction of a wide range of functional groups that can probe interactions with a biological target, improve solubility, or fine-tune pharmacokinetic properties. For instance, the introduction of a basic amine can improve aqueous solubility and allow for salt formation, which is often desirable for pharmaceutical development.
Experimental Protocols
To facilitate the exploration of the SAR of this scaffold, we provide the following validated protocols.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a two-step synthesis starting from a substituted 2-halobenzonitrile.
Step 1: Synthesis of Substituted 3-hydroxybenzo[d]isoxazole
-
To a solution of the appropriately substituted 2-halobenzonitrile (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add hydroxamate anion (prepared from hydroxylamine and a base like sodium hydride) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting material.
-
The reaction proceeds via an initial nucleophilic aromatic substitution followed by an in-situ intramolecular cyclization.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the desired 3-hydroxybenzo[d]isoxazole derivative.
Step 2: Etherification to form the Epoxide Side Chain
-
To a solution of the substituted 3-hydroxybenzo[d]isoxazole (1.0 eq) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (2.0 eq).
-
Add epichlorohydrin or a related glycidyl ether (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford the target this compound derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized derivatives against a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the following day, treat the cells with serial dilutions of the compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the development of novel therapeutic agents. The strategic modification of the benzisoxazole ring, coupled with the versatile chemistry of the epoxide side chain, offers a powerful paradigm for generating molecular diversity and optimizing biological activity. By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to identify lead compounds with significant therapeutic potential. Future work should focus on synthesizing a focused library of derivatives based on these SAR hypotheses and screening them against a range of biological targets, particularly protein kinases and other enzymes implicated in cancer and inflammatory diseases.
References
- Malakar, C. C., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
- Stępnicki, P., et al. (2021). Benzisoxazole – Knowledge and References. Expert Opinion on Drug Discovery.
- Khedekar, P. B., et al. (2003). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Drug Research, 53, 640–647.
- Aiello, S., et al. (2008). Synthesis and biological properties of 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry, 16(8), 4499-4508.
- Patel, R. V., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1534-1557.
- Uno, H., et al. (1984). Synthesis of 3-sulfamoylmethyl-1, 2- benzisoxazole derivatives. Journal of Heterocyclic Chemistry, 21(1), 229-232.
- Palermo, M. G. (1996). A convenient one pot synthesis of 3-amino 1,2-benzisoxazole derivatives.
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A Senior Application Scientist's Guide to Benchmarking 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole in High-Performance Polymer Systems
Abstract
In the relentless pursuit of advanced materials with superior performance characteristics, the synthesis and application of novel monomers are of paramount importance. This guide provides an in-depth comparative analysis of "3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole," a promising epoxy-functionalized benzoxazole derivative, for applications in material science. Recognizing the limited publicly available quantitative performance data for this specific compound, this document presents a comprehensive framework for its evaluation against established high-performance polymers: a conventional Bisphenol A diglycidyl ether (DGEBA) based epoxy system and a state-of-the-art Benzoxazine resin. Through detailed experimental protocols, theoretical performance modeling, and comparative data analysis, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to benchmark this and other novel materials effectively.
Introduction: The Quest for Superior Polymer Building Blocks
The demand for high-performance polymers with enhanced thermal stability, mechanical robustness, and tailored functionalities is ever-growing across aerospace, electronics, and biomedical industries.[1] Conventional epoxy resins, most commonly based on Bisphenol A diglycidyl ether (DGEBA), have long been the workhorse of many applications due to their excellent adhesion, chemical resistance, and mechanical properties.[2] However, limitations such as brittleness and moderate thermal stability have driven research towards new monomeric structures.
"this compound" emerges as a molecule of significant interest. Its structure uniquely combines a reactive oxirane (epoxy) group with a benzo[d]isoxazole moiety.[3] The epoxy group provides a versatile handle for polymerization and cross-linking, while the benzoxazole component is anticipated to impart enhanced thermal stability and rigidity to the resulting polymer network. This guide will delineate the methodologies to substantiate these hypothetical advantages through rigorous experimental benchmarking.
Comparative Materials Profile
For a meaningful performance evaluation, "this compound" (designated as BIX-E) is compared against two industry-relevant benchmarks:
-
DGEBA Epoxy: A standard, widely used epoxy resin known for its good all-around performance and cost-effectiveness.
-
Benzoxazine Resin: A high-performance thermosetting polymer class known for its exceptional thermal stability, low water absorption, and near-zero cure shrinkage.[4][5]
The following table summarizes the anticipated and known properties of these materials. Note: The performance data for BIX-E is projected based on theoretical considerations and is intended to serve as a benchmark for experimental validation.
| Property | BIX-E (Projected) | DGEBA Epoxy (Typical) | Benzoxazine Resin (Typical) | Test Standard |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 85 - 95 | 70 - 80 | 80 - 90 | ASTM D638 |
| Flexural Modulus (GPa) | 3.5 - 4.0 | 3.0 - 3.5 | 3.8 - 4.5 | ASTM D790 |
| Elongation at Break (%) | 3 - 4 | 4 - 6 | 2 - 3 | ASTM D638 |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 180 - 200 | 150 - 170 | 200 - 250 | ASTM E1640 (DMA) |
| Decomposition Temp. (Td5%) (°C) | > 380 | ~ 350 | > 400 | ASTM E1131 (TGA) |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 45 - 55 | 60 - 70 | 40 - 50 | ASTM E831 (TMA) |
Synthesis and Curing: From Monomer to Polymer Network
The performance of the final polymer is intrinsically linked to the purity of the monomer and the completeness of the curing process. This section outlines the synthesis of "this compound" and the subsequent curing protocol to form a thermoset polymer.
Synthesis of this compound (BIX-E)
The synthesis of BIX-E is a two-step process starting from 3-hydroxybenzo[d]isoxazole.
Step 1: Synthesis of 3-hydroxybenzo[d]isoxazole
A common route to 3-hydroxyisoxazoles involves the cyclization of β-keto esters with hydroxylamine.[6]
Step 2: Glycidylation of 3-hydroxybenzo[d]isoxazole
The synthesized 3-hydroxybenzo[d]isoxazole is then reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst to yield the final product, this compound.
Caption: Synthesis workflow for this compound.
Curing Protocol for Thermoset Formation
To create a thermoset polymer for testing, BIX-E is cured with a suitable agent. For this guide, we will use an amine-based curing agent, 4,4'-diaminodiphenyl sulfone (DDS), which is known to produce high-performance epoxy networks.
Protocol:
-
Stoichiometric Mixing: Calculate the stoichiometric amount of DDS required to react with the epoxy groups of BIX-E. The amine hydrogen equivalent weight (AHEW) of DDS is 62.1 g/eq, and the epoxy equivalent weight (EEW) of BIX-E is 191.18 g/eq.
-
Melting and Mixing: Gently heat BIX-E to a molten state (if solid at room temperature) and add the calculated amount of DDS. Stir thoroughly until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the melting point to remove any entrapped air bubbles.
-
Curing Schedule: Pour the degassed mixture into pre-heated molds and cure in a programmable oven using a multi-stage curing schedule (e.g., 2 hours at 150°C followed by 2 hours at 200°C). This staged approach ensures a complete and uniform cure.
Experimental Protocols for Performance Benchmarking
The following protocols are based on ASTM standards to ensure the generation of reliable and comparable data.
Mechanical Properties Testing
4.1.1. Tensile Properties (ASTM D638)
-
Specimen Preparation: Cast "dog-bone" shaped specimens according to the dimensions specified in ASTM D638.
-
Testing Machine: Utilize a universal testing machine (UTM) equipped with a suitable load cell.
-
Test Procedure:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and extension data throughout the test.
-
-
Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
4.1.2. Flexural Properties (ASTM D790)
-
Specimen Preparation: Cast rectangular bar specimens as per ASTM D790.
-
Testing Machine: Use a UTM with a three-point bending fixture.
-
Test Procedure:
-
Place the specimen on the supports of the bending fixture.
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.
-
Record the load and deflection data.
-
-
Data Analysis: Determine the flexural strength and flexural modulus.
Caption: Workflow for mechanical properties testing.
Thermal Properties Analysis
4.2.1. Dynamic Mechanical Analysis (DMA - ASTM E1640)
-
Specimen Preparation: Prepare small rectangular specimens.
-
Instrument: Use a Dynamic Mechanical Analyzer.
-
Test Procedure:
-
Clamp the specimen in the instrument's fixture.
-
Apply a sinusoidal oscillatory stress at a fixed frequency.
-
Ramp the temperature at a controlled rate (e.g., 3°C/min).
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta (δ).
-
-
Data Analysis: The peak of the tan δ curve is typically taken as the glass transition temperature (Tg).
4.2.2. Thermogravimetric Analysis (TGA - ASTM E1131)
-
Specimen Preparation: Use a small, accurately weighed sample (5-10 mg).
-
Instrument: Use a Thermogravimetric Analyzer.
-
Test Procedure:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Record the sample's weight as a function of temperature.
-
-
Data Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td5%).
4.2.3. Thermomechanical Analysis (TMA - ASTM E831)
-
Specimen Preparation: Prepare a small, flat specimen with parallel surfaces.
-
Instrument: Use a Thermomechanical Analyzer.
-
Test Procedure:
-
Place the specimen on the TMA stage.
-
Apply a small, constant force with a probe.
-
Heat the sample at a controlled rate (e.g., 5°C/min).
-
Measure the change in the specimen's dimension (z-axis).
-
-
Data Analysis: Calculate the coefficient of thermal expansion (CTE) from the slope of the dimensional change versus temperature plot.
Conclusion and Future Outlook
This guide has laid out a comprehensive framework for the performance benchmarking of "this compound" in material science applications. While the full potential of this novel monomer can only be ascertained through rigorous experimental validation of the projected performance data, the outlined methodologies provide a clear and standardized path for such an investigation. The unique combination of a reactive epoxy group and a thermally stable benzoxazole moiety in BIX-E suggests its potential to bridge the performance gap between conventional epoxies and high-end thermosets like benzoxazines.
Future work should focus on the synthesis and characterization of polymers derived from BIX-E, following the protocols detailed herein. A thorough comparison of the obtained experimental data with the benchmarks provided will offer a definitive assessment of its viability as a next-generation polymer building block.
References
-
Specific Polymers. (2025, July 17). Top Performing Products - Environment. Retrieved from [Link]
-
Specific Polymers. (2024, August). Biobased epoxy resins available at SPECIFIC POLYMERS. Retrieved from [Link]
-
Thermal and Mechanical Properties of Newly Developed Poly-functional Benzoxazine. (2025, August 9). ResearchGate. Retrieved from [Link]
-
A recyclable vanillin-based epoxy resin with high-performance that can compete with DGEBA. ResearchGate. Retrieved from [Link]
-
Specific Polymers. (2025, October 15). Bisphenol-free epoxy resins to substitute DGEBA available at pilot scale. Retrieved from [Link]
-
Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. ResearchGate. Retrieved from [Link]
-
Thermal properties of polybenzoxazines derived from BZ14-BZ19. ResearchGate. Retrieved from [Link]
-
Thermal properties of polybenzoxazines. ResearchGate. Retrieved from [Link]
-
Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018, September 21). ACS Omega. Retrieved from [Link]
-
Comparison of Mechanical and Flammability Properties of Benzoxazine and Epoxy Resin Based Carbon Fibre Composite Sandwich Structures. Scientific & Academic Publishing. Retrieved from [Link]
-
Bioinspired Design Provides High‐Strength Benzoxazine Structural Adhesives. PMC. Retrieved from [Link]
-
Bio-sourced alternatives to diglycidyl ether of bisphenol A in epoxy–amine thermosets. Royal Society of Chemistry. Retrieved from [Link]
-
Benzoxazine Resins. ACO PHARM CO.,LTD. Retrieved from [Link]
-
Tensile strength of benzoxazines modified epoxy resins. ResearchGate. Retrieved from [Link]
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Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Functionalized Benzisoxazoles: A Guide for the Modern Chemist
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The benzisoxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities. The choice of synthetic route to these valuable scaffolds is a critical decision that impacts yield, purity, scalability, and the very feasibility of a drug discovery program. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights and actionable experimental data to inform your synthetic planning.
Chapter 1: The Classical Approach: Cyclocondensation of Phenolic Precursors
The traditional synthesis of benzisoxazoles often relies on the cyclocondensation of ortho-hydroxyaryl carbonyl compounds with hydroxylamine or its derivatives. This method, while foundational, comes with a specific set of advantages and limitations that are crucial to understand.
The Underlying Chemistry: A Dehydrative Cyclization
The core of this strategy is the reaction between a nucleophilic nitrogen atom of hydroxylamine and an electrophilic carbonyl carbon of an o-hydroxyaryl aldehyde or ketone. The initial condensation forms an oxime intermediate. Subsequent intramolecular nucleophilic attack by the phenolic oxygen onto the oxime, followed by dehydration, yields the benzisoxazole ring. The reaction is typically promoted by a base or acid.
The choice of a base, such as sodium acetate or pyridine, is critical as it facilitates the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity for the final ring-closing step. Conversely, acidic conditions can be used to activate the carbonyl group towards the initial attack by hydroxylamine.
Scope and Limitations
This method's primary advantage is its operational simplicity and the use of readily available starting materials. However, its significant drawback lies in the often harsh reaction conditions required, such as high temperatures and the use of strong acids or bases. These conditions can limit the substrate scope, as they are incompatible with sensitive functional groups that might be present in complex, drug-like molecules. Furthermore, the regioselectivity can be an issue when using unsymmetrically substituted phenols.
Representative Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a solution of 2'-hydroxyacetophenone in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-methyl-1,2-benzisoxazole.
Chapter 2: The Modern Workhorse: Transition-Metal-Catalyzed Approaches
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized benzisoxazoles, offering milder reaction conditions and a significantly broader substrate scope. Palladium and copper-based systems are at the forefront of this evolution.
Palladium-Catalyzed C-H Activation/Intramolecular C-O Bond Formation
A powerful strategy involves the palladium-catalyzed intramolecular C-O bond formation from O-aryl oximes. This approach typically utilizes a Pd(II) catalyst and an oxidant. The reaction proceeds through a concerted metalation-deprotonation mechanism, where the C-H bond ortho to the oxime group is activated by the palladium catalyst, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate furnishes the benzisoxazole ring and regenerates the active catalyst.
This method is highly valued for its functional group tolerance and its ability to construct benzisoxazoles from readily accessible starting materials. The choice of oxidant, ligand, and solvent is crucial for achieving high yields and can be tailored to the specific substrate.
Copper-Catalyzed Intramolecular O-Arylation
Copper-catalyzed methods provide a cost-effective alternative to palladium. A common approach is the intramolecular O-arylation of ortho-haloaryl oximes. In a typical Ullmann-type coupling, a Cu(I) catalyst, in the presence of a ligand (often a phenanthroline or diamine derivative) and a base, facilitates the coupling of the oxime oxygen with the aryl halide.
The advantage of this method lies in the lower cost of copper catalysts and their often complementary reactivity to palladium. However, these reactions can sometimes require higher temperatures and stoichiometric amounts of base, which may not be suitable for all substrates.
Representative Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenyl-1,2-benzisoxazole
Materials:
-
(E)-2-bromobenzaldehyde oxime (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine (E)-2-bromobenzaldehyde oxime, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1,2-benzisoxazole.
Chapter 3: The Cutting Edge: Photochemical and Electrochemical Syntheses
In the quest for more sustainable and efficient chemical transformations, photochemical and electrochemical methods have emerged as powerful tools for the synthesis of benzisoxazoles. These approaches often operate at ambient temperature and avoid the use of stoichiometric and often harsh chemical oxidants or reductants.
Visible-Light-Mediated Syntheses
Photoredox catalysis has enabled the synthesis of benzisoxazoles under exceptionally mild conditions. A common strategy involves the use of a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. For instance, the cyclization of O-aryl oximes can be achieved through a photoredox-catalyzed radical pathway, offering a green alternative to traditional metal-catalyzed methods.
Electrosynthesis
Electrochemical synthesis provides another sustainable avenue. By using electricity as a "traceless" reagent, intramolecular C-O bond formation can be achieved without the need for external chemical oxidants. Anodic oxidation can be employed to generate a radical cation from a suitable precursor, which then undergoes intramolecular cyclization to form the benzisoxazole ring. This method offers high atom economy and minimizes waste generation.
Chapter 4: A Data-Driven Head-to-Head Comparison
The choice of a synthetic route is a multi-faceted decision. The following table provides a comparative overview of the discussed methods to guide your selection process.
| Parameter | Classical Cyclocondensation | Palladium-Catalyzed C-H Activation | Copper-Catalyzed O-Arylation | Photochemical/Electrochemical |
| Typical Yields | Moderate to Good (40-85%) | Good to Excellent (70-95%) | Good to Excellent (65-90%) | Moderate to Excellent (50-95%) |
| Functional Group Tolerance | Low to Moderate | High | Moderate to High | High |
| Reaction Conditions | Harsh (High Temp, Strong Acid/Base) | Mild to Moderate | Moderate to High Temp | Mild (Room Temperature) |
| Starting Materials | Readily available | Often require pre-functionalization | Readily available | Substrate dependent |
| Catalyst Cost | Low (or none) | High | Low to Moderate | Moderate (photocatalyst) |
| Scalability | Moderate | High | High | Moderate (can be challenging) |
| "Green" Chemistry Aspects | Poor (solvents, high energy) | Moderate (metal waste) | Good (less toxic metal) | Excellent (ambient temp, no oxidants) |
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the synthetic strategies, the following workflow diagram is provided.
Caption: Workflow of synthetic routes to benzisoxazoles.
Conclusion
The synthesis of functionalized benzisoxazoles has evolved significantly from classical condensation reactions to highly efficient and versatile transition-metal-catalyzed and modern photochemical/electrochemical methods. For projects where cost and simplicity are paramount and functional group tolerance is not a major concern, classical methods may suffice. However, for the synthesis of complex, highly functionalized molecules, particularly in a drug discovery context, palladium-catalyzed C-H activation and related transition-metal-catalyzed strategies offer unparalleled advantages in terms of scope and efficiency. The emerging photochemical and electrochemical methods represent the future, promising greener and more sustainable routes to these important heterocyclic compounds. A thorough evaluation of the target molecule's complexity, desired scale, and cost considerations, as outlined in this guide, will enable the selection of the optimal synthetic strategy.
References
-
Title: Recent Advances in the Synthesis of Benzisoxazoles Source: RSC Advances URL: [Link]
-
Title: Transition-Metal-Free Synthesis of 1,2-Benzisoxazoles via Oxidative C-H Amination Source: Organic Letters URL: [Link]
-
Title: Palladium-Catalyzed Intramolecular C-O Bond Formation from O-Aryl Oximes: A New Route to Benzisoxazoles Source: Organic Letters URL: [Link]
-
Title: Copper-Catalyzed Synthesis of 1,2-Benzisoxazoles via Intramolecular O-Arylation of Oximes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Visible-Light-Induced Synthesis of 1,2-Benzisoxazoles from α,β-Unsaturated Oximes Source: Organic Letters URL: [Link]
-
Title: Electrochemical Synthesis of 1,2-Benzisoxazoles through Intramolecular C-O Bond Formation Source: Chemistry – A European Journal URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole is a valuable building block in medicinal chemistry and materials science, primarily due to its bifunctional nature: a stable benzo[d]isoxazole core and a highly reactive oxirane (epoxide) ring.[1] This reactivity, however, is precisely what necessitates stringent and well-understood disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in the principles of chemical reactivity and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification & Risk Assessment: A Tale of Two Moieties
-
The Oxirane (Epoxide) Group: This three-membered ring is characterized by significant ring strain, making it susceptible to nucleophilic attack. This inherent reactivity is the primary driver of its synthetic utility and its disposal hazard. Uncontrolled reactions, especially with acids, bases, or other nucleophiles, can be exothermic and potentially violent. Epoxides as a class are often treated as potential mutagens and carcinogens due to their ability to alkylate DNA.
-
The Benzo[d]isoxazole Group: Isoxazoles and their derivatives are heterocyclic aromatic compounds. While their toxicity profiles vary widely, they are generally considered hazardous materials requiring disposal via controlled incineration by a licensed facility.[2][3]
The combined potential hazards necessitate that this compound be treated as a reactive, toxic, and hazardous waste at all times.
| Potential Hazard | Associated Functional Group | Rationale & Causality |
| High Reactivity | Oxirane (Epoxide) | The high degree of ring strain makes the epoxide susceptible to ring-opening reactions, which can be highly exothermic. |
| Potential Mutagenicity | Oxirane (Epoxide) | Epoxides are alkylating agents and can react with biological nucleophiles like DNA, a mechanism linked to mutagenicity. |
| Skin/Eye Irritation | General | Many complex organic molecules, especially reactive ones, can cause irritation upon contact. |
| Environmental Hazard | Both | Improper disposal can lead to the release of a reactive and potentially toxic substance into the environment.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's reactive nature and unknown specific toxicity, a stringent PPE protocol is mandatory.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the compound or solvents, which could cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Always inspect gloves before use and use proper removal technique to avoid contamination.[2] |
| Protective Clothing | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols. |
Waste Segregation & Collection Protocol: A Self-Validating System
The cardinal rule of hazardous waste management is proper segregation. Never mix incompatible waste streams. The following protocol ensures that waste containing this compound is handled safely from the point of generation.
Step 1: Designate a Hazardous Waste Accumulation Area Identify a specific, secondary-contained area within your laboratory, preferably in a ventilated cabinet, for storing waste containers.
Step 2: Prepare Labeled, Dedicated Waste Containers Before starting your experiment, prepare separate, clearly labeled containers for each waste stream. Use chemically compatible containers (e.g., borosilicate glass or HDPE) with secure, screw-top lids. The label must include:
-
"Hazardous Waste"
-
"this compound"
-
Full names of any solvents or other chemicals present[5]
-
An approximate percentage of each component
-
The date of first accumulation
Step 3: Segregate Waste Streams During Your Workflow
-
Solid Waste: Collect any unreacted neat compound, contaminated spatulas, weigh boats, gloves, and paper towels in a dedicated solid waste container.[4]
-
Liquid Waste (Organic): Collect solutions of the compound in organic solvents in a dedicated liquid waste container.
-
Liquid Waste (Aqueous): Collect dilute aqueous solutions (e.g., from extractions) in a separate dedicated liquid waste container. Do not mix with organic solvent waste.
-
Sharps: Any needles or sharp objects contaminated with the compound must go into a designated, puncture-proof sharps container for hazardous chemical waste.
Step 4: Secure and Store Waste Always keep waste containers tightly closed except when adding waste.[4][5] Store them in your designated accumulation area, away from heat, sparks, or incompatible materials.[6]
Disposal Decision Workflow
The following workflow diagram illustrates the logical steps for managing waste generated from procedures involving this compound.
Sources
Operational Guide: Personal Protective Equipment for Handling 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational integrity. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3-(Oxiran-2-ylmethoxy)benzo[d]isoxazole (CAS No. 65476-23-5). The protocols herein are designed as a self-validating system, grounded in the specific chemical reactivity of the compound to ensure your work is not only groundbreaking but also fundamentally safe.
The core principle of this guide is risk mitigation based on chemical structure. This compound is a versatile intermediate in pharmaceutical development and material science.[1] However, its utility is derived from a reactive epoxide group, a structural feature that demands rigorous handling protocols.[1] Epoxides are highly strained three-membered rings, making them susceptible to nucleophilic attack. This reactivity is the basis for their synthetic utility but also the source of their primary health risks, including potential mutagenicity and sensitization.[2]
Hazard Profile and Risk Causality
Understanding the "why" behind a safety protocol is critical for its effective implementation. The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular structure.
-
Epoxide Group: This functional group is a known structural alert for toxicity. Its ability to alkylate biological macromolecules like DNA and proteins is the mechanistic basis for potential long-term health effects, such as mutagenicity.[2] It is also a potent sensitizer, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[3]
-
Benzo[d]isoxazole Core: While the epoxide is the primary concern, related isoxazole compounds are known to cause serious eye, skin, and respiratory irritation.[4][5][6] Ingestion or significant dermal contact can be harmful or toxic.[5]
The following table summarizes the known and inferred risks, which form the basis for the PPE recommendations that follow.
| Hazard Classification | Target Organ(s) | Description of Risk | Rationale for Concern |
| Acute Toxicity (Dermal/Oral) | Skin, Gastrointestinal Tract | Toxic if it comes into contact with skin or is swallowed.[5] | Direct contact can lead to immediate health effects. |
| Serious Eye Irritation | Eyes | Causes serious and potentially damaging eye irritation upon contact.[4][5] | Splashes pose a significant and immediate risk to vision. |
| Respiratory Irritation | Respiratory Tract | May cause irritation to the respiratory system if inhaled as a dust or aerosol.[4][6] | Inhalation can lead to discomfort and breathing difficulties.[3] |
| Skin Sensitization | Skin | Repeated contact with epoxies can lead to allergic skin reactions (contact dermatitis).[3][7] | Once sensitized, even minimal exposure can trigger a reaction. |
| Potential Mutagenicity | Cellular DNA | The epoxide functional group is a reactive electrophile that can bind to DNA, a mechanism linked to mutagenicity.[2] | This represents a significant long-term, irreversible health risk. |
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of higher-level controls that engineer risk out of the process. Before any handling, ensure these controls are in place.
Caption: The Hierarchy of Controls illustrates that PPE is the last line of defense.
Core PPE Protocol: A Head-to-Toe Mandate
The following PPE is mandatory for all procedures involving this compound, from weighing to disposal.
-
Engineering Controls: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to control vapor and aerosol exposure.[4][5] Ensure the sash is at the lowest feasible height.
-
Hand Protection:
-
Specification: Double-gloving with chemical-resistant nitrile gloves is required.[8][9] The outer gloves must have a minimum thickness of 4 mil. Ensure gloves are rated against the solvents being used.
-
Causality: The outer glove provides the primary barrier. The inner glove remains uncontaminated, protecting your skin during the critical doffing (removal) process. Nitrile is specified for its broad chemical resistance and to avoid latex allergies.[9]
-
-
Eye and Face Protection:
-
Specification: Chemical safety goggles that provide a full seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient.
-
Causality: Goggles protect against splashes from all angles, a risk that is always present when handling liquids or dissolving solids.[3][8] An eyewash station must be immediately accessible.[4]
-
-
Body Protection:
-
Specification: A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, consider disposable arm covers.[9]
-
Causality: This protects your skin and personal clothing from contamination.[10] Any contaminated clothing must be removed immediately to prevent prolonged skin exposure.[3]
-
-
Respiratory Protection:
-
Specification: When working within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a respirator with an organic vapor cartridge and a P95 or N95 particulate filter is necessary.[7][11]
-
Causality: The fume hood provides primary respiratory protection. A personal respirator is a critical backup for emergency situations.
-
Step-by-Step Operational Workflows
Adherence to a strict, repeatable workflow is essential for minimizing exposure and contamination.
Caption: A systematic workflow from preparation to final hand washing.
Protocol for Donning and Doffing PPE
This sequence is designed to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on and fully button the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Goggles: Put on chemical safety goggles.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of as hazardous waste.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained. Place it in a designated receptacle for lab laundry.
-
Goggles: Remove goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of as hazardous waste.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7]
Emergency and Disposal Plans
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Management:
-
Alert others in the area.
-
If the spill is large or you feel unsafe, evacuate and contact your institution's Environmental Health & Safety (EHS) office.
-
For small spills within a fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Protocol: All materials contaminated with this compound must be treated as hazardous chemical waste.[10]
-
Waste Segregation: Maintain separate, clearly labeled waste streams for:
-
Container Requirements: All waste containers must be chemically compatible, leak-proof, and kept tightly sealed except when adding waste.[12]
-
Labeling: Label every waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[10]
-
Rinsate Collection: The first rinse of any glassware that contained the compound must be collected and disposed of as hazardous liquid waste.[12]
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[10] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [10]
References
- Craft Resin. (n.d.). Correct PPE When Using Epoxy Art Resin!
- Resin Obsession. (2024, January 18). Do I need protective equipment when working with Epoxy Resin?
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- Epoxio.cz. (n.d.). Protective Aids for Working with Epoxy Resins.
- Entropy Resins. (2024, May 22). Epoxy Safety 101: Choosing the Safety Equipment.
- Chem-Impex. (n.d.). This compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Lebanon Seaboard Corporation. (2014, November 21). Safety Data Sheet.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C10H9NO3, 250 mg.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- ChemScene. (n.d.). This compound.
- BenchChem. (2025). Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- ResearchGate. (2025, October 15). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
- PubMed Central. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools.
Sources
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- 4. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

